(R)-2-(Methoxymethyl)morpholine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHWKGEMABLPV-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693465 | |
| Record name | (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141196-39-6 | |
| Record name | Morpholine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141196-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-(methoxymethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)morpholine hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral building block, (R)-2-(Methoxymethyl)morpholine hydrochloride. We will delve into its fundamental properties, strategic importance in medicinal chemistry, a validated synthetic route with mechanistic insights, and practical handling considerations.
Introduction: The Strategic Value of a Chiral Morpholine Scaffold
This compound (CAS No: 141196-39-6 ) is a versatile chiral intermediate that has garnered significant attention in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the integration of two key structural features: the morpholine ring and a stereodefined methoxymethyl substituent.
The morpholine heterocycle is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.[3][4] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a basic handle for salt formation or further functionalization.[4] When this scaffold is rendered chiral, as in the (R)-enantiomer, it allows for stereospecific interactions with biological targets, a critical aspect of modern drug design. The methoxymethyl group at the C-2 position provides an additional vector for molecular elaboration and can influence the conformational rigidity and binding profile of the final compound.[5]
This guide provides the foundational knowledge required to effectively utilize this valuable building block in research and development settings.
Physicochemical & Structural Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. The hydrochloride salt form of (R)-2-(methoxymethyl)morpholine enhances its stability and solubility in certain solvents, making it easier to handle and use in various reaction conditions compared to the free base.[5][6]
| Property | Value | Source(s) |
| CAS Number | 141196-39-6 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [6] |
| Molecular Weight | 167.63 g/mol | [6] |
| IUPAC Name | (2R)-2-(methoxymethyl)morpholine;hydrochloride | [7] |
| Synonyms | (R)-2-Methoxymethyl-morpholine hydrochloride, (2R)-2-(Methoxymethyl)morpholine HCl | [5] |
| SMILES | COC[C@H]1CNCCO1.Cl | [5] |
| InChI Key | NBPHWKGEMABLPV-FYZOBXCZSA-N | [5] |
| Purity (Typical) | ≥97% | [6][7] |
| Storage | Room temperature, under inert gas | [6] |
Core Application: A Building Block for Bioactive Molecules
The primary application of this compound is as an intermediate in organic synthesis.[6] The morpholine ring is a structural motif found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[8] The inclusion of this scaffold can confer favorable pharmacokinetic properties to a molecule.[3]
The value of this specific reagent is its chirality. The (R)-configuration is fixed, allowing chemists to build molecular complexity stereoselectively, avoiding the need for costly chiral separations later in a synthetic sequence. The secondary amine within the morpholine ring is a nucleophilic center, readily participating in reactions such as:
-
N-Alkylation
-
N-Arylation
-
Acylation and Amide Bond Formation
-
Reductive Amination
These transformations enable the straightforward coupling of the morpholine unit to other parts of a target molecule, making it a cornerstone for creating libraries of compounds for screening and lead optimization.
Synthetic Strategy & Experimental Protocol
The synthesis of the parent free base, (2R)-2-(methoxymethyl)morpholine, can be achieved through the ring-opening of a chiral epoxide followed by intramolecular cyclization. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. The following protocol is a representative method based on established chemical principles.[9]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of the free base followed by conversion to the hydrochloride salt.
PART A: Synthesis of (2R)-2-(Methoxymethyl)morpholine (Free Base) [9]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-aminoethanesulfonic acid (taurine, ~5 equivalents) in 40% aqueous sodium hydroxide. Heat the solution to 50°C.
-
Causality: Taurine serves as a surrogate for 2-aminoethanol. The strong basic conditions (NaOH) are required to deprotonate the sulfonic acid and the amino group, creating the nucleophile needed for the subsequent reaction.
-
-
Epoxide Addition: Prepare a solution of (R)-(-)-glycidyl methyl ether (1 equivalent) in methanol. Add this solution dropwise to the heated taurine solution.
-
Causality: The dropwise addition controls the exothermic reaction between the amine nucleophile and the epoxide electrophile. Methanol is used as a co-solvent to ensure miscibility.
-
-
Initial Reaction: Stir the mixture at 50°C for approximately 75 minutes.
-
Causality: This period allows for the initial nucleophilic ring-opening of the epoxide by the amino group to proceed to a significant extent.
-
-
Cyclization: Add a larger volume of 40% aqueous sodium hydroxide to the reaction mixture and continue stirring at 50°C for 20 hours.
-
Causality: The additional strong base facilitates the intramolecular Williamson ether synthesis. The hydroxyl group formed during the epoxide opening deprotonates and displaces the sulfonate group, forming the morpholine ring. The extended reaction time ensures the cyclization goes to completion.
-
-
Work-up: Cool the reaction to room temperature and dilute with deionized water. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.
-
Causality: The dilution and extraction serve to separate the organic product from the highly polar, water-soluble inorganic salts and unreacted starting materials.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Causality: This is a standard procedure to isolate the pure free base from any side products or residual starting materials, yielding the product as a colorless oil.[9]
-
PART B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified (2R)-2-(methoxymethyl)morpholine free base in a suitable anhydrous solvent, such as diethyl ether or a mixture of ether and methanol.
-
Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether to the stirred solution of the free base.
-
Causality: The basic nitrogen of the morpholine ring is protonated by the strong acid (HCl). The resulting ammonium salt is ionic and typically has low solubility in nonpolar solvents like ether, causing it to precipitate out of the solution.
-
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether to remove any residual impurities, and dry under vacuum. This yields the final product, this compound.
Safety, Handling, and Storage
As a prudent laboratory practice, this chemical should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of ingestion, immediately call a poison center or doctor. If on skin or in eyes, rinse cautiously with water for several minutes.
-
Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[6]
Conclusion
This compound is a high-value chiral building block whose strategic utility in medicinal chemistry cannot be overstated. Its defined stereochemistry and the favorable properties of the morpholine scaffold make it an essential tool for the synthesis of sophisticated and stereochemically pure pharmaceutical candidates. The synthetic pathway, while multi-step, relies on robust and well-understood chemical transformations, making it accessible for laboratory and potential scale-up applications. A comprehensive understanding of its properties, synthesis, and handling is key to unlocking its full potential in the drug discovery pipeline.
References
- CookeChem. This compound, 98%, 141196-39-6.
- Fluorochem. 2-(Methoxymethyl)morpholine hydrochloride.
- BLDpharm. 141196-39-6|this compound.
- Biosynth. (R)-2-(Methoxymethyl)-morpholine hydrochloride | 141196-39-6.
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.
- ChemicalBook. (2R)-2-(Methoxymethyl)morpholine synthesis.
- CymitQuimica. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-.
- ResearchGate. Morpholines. Synthesis and Biological Activity.
- PubMed.
- ResearchGate.
Sources
- 1. This compound , 98% , 141196-39-6 - CookeChem [cookechem.com]
- 2. 141196-39-6|this compound|BLD Pharm [bldpharm.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 6. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
(R)-2-(Methoxymethyl)morpholine hydrochloride molecular weight
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)morpholine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a crucial chiral building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib[1]. Its prevalence stems from its favorable properties: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a point for substitution and can be protonated at physiological pH, enhancing aqueous solubility.[1][2]
This compound introduces two additional layers of chemical sophistication:
-
Defined Stereochemistry: The (R)-configuration at the C2 position allows for precise, three-dimensional interactions with biological targets, which is critical for potency and selectivity.
-
Functional Handle: The methoxymethyl group at C2 provides a chemically versatile handle for further elaboration, serving as a hydrogen bond donor/acceptor or a non-labile linker, while also influencing the molecule's lipophilicity and metabolic stability.
This guide will explore the technical details of this compound, underscoring its value as a high-potential intermediate in the synthesis of novel therapeutics.[2][3]
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below. The hydrochloride salt form significantly enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2][3]
| Property | Value | Source(s) |
| Molecular Weight | 167.63 g/mol | [2][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| CAS Number | 141196-39-6 | [2][5] |
| Appearance | Typically a liquid or solid | [4] |
| Purity | Commercially available at ≥97% | [2][4] |
| Canonical SMILES | COC[C@H]1CNCCO1.Cl | [2] |
| InChI Key | NBPHWKGEMABLPV-FYZOBXCZSA-N | [2] |
| Storage Conditions | Room temperature, sealed in dry conditions, under an inert gas | [3][6] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-2-(Methoxymethyl)morpholine is paramount to its utility. A common synthetic route involves the ring-opening of a chiral epoxide, followed by cyclization. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.
General Synthetic Workflow
The synthesis begins with the stereospecific ring-opening of (R)-(-)-glycidyl methyl ether by an amine, followed by an intramolecular cyclization to form the morpholine ring. This process ensures the retention of the critical (R)-stereocenter.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methodologies for the synthesis of the free base, followed by salt formation.[7]
Materials:
-
(R)-(-)-Glycidyl methyl ether
-
2-Aminoethanesulfonic acid (Taurine)
-
40% Sodium hydroxide (aq)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-aminoethanesulfonic acid (5 equivalents) in 40% aqueous sodium hydroxide. Heat the mixture to 50°C.
-
Epoxide Addition: Slowly add a solution of (R)-(-)-glycidyl methyl ether (1 equivalent) in methanol to the heated mixture. Causality: The basic conditions facilitate the nucleophilic attack of the amine onto the less-hindered carbon of the epoxide, while the elevated temperature ensures a reasonable reaction rate.
-
Cyclization: After the initial reaction (approx. 75 minutes), add additional 40% aqueous sodium hydroxide and continue stirring at 50°C for 20 hours to drive the intramolecular cyclization.
-
Workup and Extraction: Cool the reaction to room temperature and dilute with deionized water. Extract the aqueous phase multiple times with ethyl acetate. Self-Validation: The distinct separation of organic and aqueous layers confirms the initial phase of extraction.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified (R)-2-(Methoxymethyl)morpholine free base in a suitable solvent like ethyl acetate. Add a stoichiometric amount of hydrochloric acid solution (e.g., in diethyl ether) dropwise.
-
Isolation: The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum for the free base shows characteristic signals for the methoxy group (~3.27 ppm), and the diastereotopic protons of the morpholine ring.[7] For the hydrochloride salt, a downfield shift of protons adjacent to the nitrogen is expected due to the positive charge.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. The expected molecular ion peak for the free base (C₆H₁₃NO₂) would be observed, and analysis of the fragmentation pattern can further confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic peaks for C-O-C (ether) and N-H stretches (amine salt) would be expected.[8]
Applications in Drug Discovery
The utility of this compound lies in its role as a versatile starting material for more complex, high-value molecules.
Scaffold for Biologically Active Molecules
The secondary amine of the morpholine ring is a nucleophile, readily participating in reactions such as:
-
Reductive Amination: To introduce complex side chains.
-
Acylation/Sulfonylation: To form amides and sulfonamides, common functional groups in drug candidates.
-
Buchwald-Hartwig Amination: To couple with aryl halides, creating a direct link to aromatic systems.
Caption: Application pathways for derivatizing the core scaffold.
Strategic Value in API Synthesis
The morpholine moiety is a known pharmacophore that can improve the pharmacokinetic profile of a drug molecule.[3] Its inclusion can lead to:
-
Improved Solubility: The basic nitrogen and polar ether group enhance aqueous solubility.
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than other heterocyclic systems.
-
Reduced Off-Target Effects: As a well-tolerated structural motif, it can reduce promiscuous binding to unintended biological targets.
This compound serves as a valuable intermediate for pharmaceuticals and agrochemicals.[3]
Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is crucial for laboratory safety.
-
Hazard Identification: The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere to prevent moisture absorption.[3][6]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile functional groups, and the proven track record of its core morpholine scaffold make it an invaluable building block for the synthesis of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is key to unlocking its full potential in the laboratory and accelerating the drug discovery pipeline.
References
- MySkinRecipes.2-(Methoxymethyl)morpholine hydrochloride.[Link]
- Chembase.cn.Cas no 144053-99-6 (2-(Methoxymethyl)morpholine hydrochloride).[Link]
- ResearchGate.(PDF) Morpholines. Synthesis and Biological Activity.[Link]
- ResearchGate.Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF.[Link]
- Porphyrin-Systems.this compound.[Link]
- Wikipedia.Morpholine.[Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 3. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 141196-39-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound – porphyrin-systems [porphyrin-systems.com]
- 7. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Guide to (R)-2-(Methoxymethyl)morpholine Hydrochloride: Unveiling Molecular Structure and Purity
This in-depth technical guide provides a comprehensive analysis of the spectral data for (R)-2-(Methoxymethyl)morpholine hydrochloride (CAS No. 141196-39-6), a versatile building block in modern drug discovery and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is paramount for confirming its identity, assessing its purity, and ensuring its suitability for downstream applications.
This compound is a chiral morpholine derivative valued for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The morpholine scaffold is a common motif in drug molecules, and the introduction of a methoxymethyl group provides a handle for further chemical modifications.[3] Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions.[3]
Molecular Structure and Key Physicochemical Properties
The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. The molecule consists of a morpholine ring with a methoxymethyl substituent at the chiral center (C2) in the (R)-configuration. The nitrogen atom of the morpholine ring is protonated, forming a hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.63 g/mol | [3] |
| CAS Number | 141196-39-6 | |
| Canonical SMILES | COC[C@H]1CNCCO1.Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent such as D₂O or DMSO-d₆.
¹H NMR Spectral Analysis
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.9 - 4.1 | m | 1H | H2 | Chiral center proton, deshielded by adjacent oxygen and methoxymethyl group. |
| ~3.7 - 3.9 | m | 2H | H6 (axial & equatorial) | Protons adjacent to the ring oxygen. |
| ~3.5 - 3.7 | m | 2H | -CH₂-O- | Protons of the methoxymethyl side chain. |
| ~3.3 | s | 3H | -OCH₃ | Methyl protons of the methoxymethyl group. |
| ~3.1 - 3.3 | m | 2H | H3 (axial & equatorial) | Protons adjacent to the protonated nitrogen. |
| ~2.9 - 3.1 | m | 2H | H5 (axial & equatorial) | Protons adjacent to the protonated nitrogen. |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicities are complex due to second-order effects and diastereotopicity of the methylene protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~75 - 77 | C2 | Chiral carbon, deshielded by both oxygen and the methoxymethyl group. |
| ~72 - 74 | -CH₂-O- | Carbon of the methoxymethyl side chain. |
| ~65 - 67 | C6 | Carbon adjacent to the ring oxygen. |
| ~58 - 60 | -OCH₃ | Methyl carbon. |
| ~48 - 50 | C3 | Carbon adjacent to the protonated nitrogen. |
| ~45 - 47 | C5 | Carbon adjacent to the protonated nitrogen. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the N-H, C-H, C-O, and C-N bonds. The spectrum can be interpreted by comparison with the known spectra of morpholine hydrochloride.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3200 | Strong, Broad | N-H stretch of the ammonium salt |
| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |
| 1050 - 1150 | Strong | C-O-C stretch (ether) |
| 1000 - 1250 | Medium | C-N stretch |
The broad and strong absorption in the 2800-3200 cm⁻¹ region is characteristic of the N-H stretching vibration in an ammonium salt, a key indicator of the hydrochloride form. The strong C-O-C stretching band confirms the presence of the morpholine ring and the methoxymethyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the structure. For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
Expected Mass Spectrum (ESI+)
| m/z | Ion |
| 132.10 | [M+H]⁺ (of the free base) |
| 154.08 | [M+Na]⁺ (of the free base) |
The primary ion observed would be the protonated molecule of the free base, (R)-2-(Methoxymethyl)morpholine, at an m/z of approximately 132.10. This is because the hydrochloride salt will dissociate in the ESI source, and the free amine will be readily protonated. The molecular formula of the free base is C₆H₁₃NO₂.[5]
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is a liquid, or prepare a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use an ESI mass spectrometer.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Visualization of Key Structural Features and Analytical Workflow
To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.
- PubChem. (2S)-2-(methoxymethyl)morpholine.
Sources
- 1. This compound , 98% , 141196-39-6 - CookeChem [cookechem.com]
- 2. eMolecules this compound | 141196-39-6 | Fisher Scientific [fishersci.com]
- 3. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 4. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
An In-depth Technical Guide to the Chiral Purity of (R)-2-(Methoxymethyl)morpholine Hydrochloride
In modern drug development, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2] One enantiomer may produce the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][3] Consequently, regulatory bodies like the FDA strongly advocate for the development of single-enantiomer drugs to enhance safety, improve therapeutic indices, and simplify pharmacokinetic profiles.[1][2]
This compound is a key chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its morpholine scaffold is a common motif in drug molecules, particularly those targeting the central nervous system.[4][5] Ensuring the enantiomeric purity of this intermediate is not merely a quality control measure; it is a foundational requirement for the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the synthesis considerations and analytical methodologies required to establish and validate the chiral purity of this compound.
Part 1: Synthesis and Chiral Control Strategies
Achieving high enantiomeric purity begins with the synthetic route. While the resolution of a racemic mixture is a viable strategy, asymmetric synthesis, which aims to produce the desired (R)-enantiomer selectively, is often more efficient and cost-effective.
Asymmetric Synthesis
A common strategy for synthesizing enantiomerically pure morpholine derivatives involves starting from a chiral pool precursor. For (R)-2-(Methoxymethyl)morpholine, a plausible route begins with (R)-(-)-glycidyl methyl ether. The synthesis proceeds via the ring-opening of the epoxide by an appropriate amine precursor, followed by cyclization to form the morpholine ring.[6]
-
Starting Material: (R)-(-)-Glycidyl methyl ether
-
Key Steps:
-
Nucleophilic attack by an amino-alcohol precursor (e.g., 2-aminoethanol) on the epoxide.
-
Intramolecular cyclization to form the morpholine ring.
-
Conversion to the hydrochloride salt.
-
The stereochemical integrity of the chiral center from the starting material must be maintained throughout the synthetic sequence. Careful selection of reaction conditions (temperature, solvent, base) is crucial to prevent racemization.
Chiral Resolution
If a racemic mixture of 2-(methoxymethyl)morpholine is synthesized, chiral resolution can be employed to separate the enantiomers. This typically involves reacting the racemic amine with a chiral resolving agent, usually a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral resolving agent is removed to yield the enantiomerically pure (R)-2-(Methoxymethyl)morpholine.
Part 2: Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and robust technique for determining the enantiomeric purity of pharmaceutical compounds.[7] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Method Development and Optimization
Developing a successful chiral HPLC method is often an empirical process that involves screening various columns and mobile phases.[8]
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Recommended Starting Conditions for (R)-2-(Methoxymethyl)morpholine HCl:
Given its structure (a secondary amine with an ether linkage), polysaccharide-based CSPs are excellent candidates. These phases, such as those derivatized with cellulose or amylose carbamates, offer a wide range of chiral recognition mechanisms.[9][10]
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Lux® Cellulose-1 or CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amines. The immobilized versions (like CHIRALPAK IB) offer greater solvent compatibility.[11] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard dimensions for analytical method development, providing a good balance between efficiency and backpressure. |
| Mobile Phase | Normal Phase: n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) | Normal phase often provides excellent selectivity for chiral separations.[12] Ethanol acts as the polar modifier, and a small amount of a basic additive like DEA is crucial for obtaining good peak shape and consistent retention for basic analytes like morpholine derivatives.[12] |
| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution.[13] |
| Temperature | 25 °C | Ambient temperature is a good starting point. Lowering the temperature can sometimes increase chiral selectivity.[8] |
| Detection | UV at 210 nm | Morpholine derivatives lack a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity. |
Step-by-Step Experimental Protocol (HPLC)
-
System Preparation: Equilibrate the selected chiral column with the mobile phase (n-Hexane/Ethanol/DEA 80:20:0.1) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1.0 mg/mL.
-
Racemate Solution: Prepare a 1.0 mg/mL solution of the racemic 2-(methoxymethyl)morpholine hydrochloride to identify the retention times of both the (R) and (S) enantiomers.
-
Spiked Solution (for validation): Prepare a solution of the (R)-enantiomer spiked with a known amount of the (S)-enantiomer (e.g., at the 0.15% level) to assess the limit of quantitation.
-
-
Injection: Inject 10 µL of each solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (typically 15-20 minutes).
-
Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers using the racemate solution chromatogram.
-
Calculate the percentage of the (S)-enantiomer in the test sample using the area percent formula: % (S)-enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) x 100
-
Part 3: Orthogonal Analytical Techniques
To ensure the trustworthiness and accuracy of the chiral purity assessment, it is best practice to employ an orthogonal method—a technique with a different separation or detection principle—to confirm the results obtained by the primary method.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[14] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent (modifier), leading to faster analysis times, reduced solvent consumption, and often superior resolution.[14][15]
-
Principle: SFC utilizes the same chiral stationary phases as HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in efficiency, leading to rapid separations.[14]
-
Typical Conditions:
-
CSP: Same as HPLC (e.g., CHIRALPAK® IB).
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol (e.g., 5-40% gradient). A basic additive may also be required.
-
Advantages: High speed, reduced environmental impact, and excellent for preparative scale purification.[15]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric analyte leads to the formation of transient, diastereomeric complexes.[16][17]
-
Principle: These diastereomeric complexes are energetically different, which can result in distinct chemical shifts for corresponding protons in the (R) and (S) enantiomers in the ¹H NMR spectrum.[18] The enantiomeric excess can be determined by integrating the signals of the resolved protons.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum of the analyte in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a suitable CSA (e.g., (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle's alcohol).[18]
-
Acquire another ¹H NMR spectrum and look for splitting of key proton signals (e.g., the methoxy protons or protons adjacent to the chiral center).
-
The ratio of the integrals of the split signals corresponds directly to the enantiomeric ratio.
-
Logical Relationship of Analytical Methods
Caption: Relationship between primary and orthogonal analytical methods.
Part 4: Method Validation: A Self-Validating System
Validation of the primary analytical method (chiral HPLC) is essential to demonstrate its suitability for its intended purpose.[1] The validation should be performed according to ICH Q2(R1) guidelines and should encompass the parameters detailed below.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the desired (R)-enantiomer in the presence of its (S)-enantiomer and other potential impurities. | Baseline resolution (Rs > 1.5) between the (R) and (S) enantiomer peaks. |
| Linearity | To demonstrate a linear relationship between the concentration of the (S)-enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.99 for a series of solutions of the (S)-enantiomer (e.g., from LOQ to 0.5%). |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 90-110% for the (S)-enantiomer from spiked samples at multiple concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 10% for the area of the (S)-enantiomer peak. |
| Limit of Detection (LOD) | The lowest amount of the (S)-enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of approximately 10:1; precision (RSD) should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution (Rs > 1.5) and peak area RSD should remain within acceptable limits when varying parameters like flow rate (±10%), mobile phase composition (±2%), and temperature (±5°C). |
Conclusion
The determination of the chiral purity of this compound is a critical aspect of quality control in pharmaceutical manufacturing. A well-developed and validated chiral HPLC method serves as a robust primary tool for this assessment. Complementing this with orthogonal techniques such as SFC and NMR spectroscopy provides an unshakable foundation of trustworthiness and scientific integrity. By implementing the systematic approach to method development, optimization, and validation outlined in this guide, researchers and drug development professionals can confidently ensure that this vital chiral intermediate meets the stringent purity requirements necessary for producing safe and effective medicines.
References
- Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1034-1044. [Link]
- Veranova. (n.d.). The importance of chirality in API development.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Tech Outlook.
- Matarashvili, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phase. Molecules, 27(9), 2986. [Link]
- Reddy, B. R., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(8), 245-250. [Link]
- YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Note. [Link]
- Prabhakaran, J., et al. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73. [Link]
- Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13035-13046. [Link]
- Gupta, A., & Ali, I. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Balzano, F., & Uccello-Barretta, G. (2015).
- Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(2), 135-146. [Link]
- Phenomenex. (n.d.). A Comparison of an Immobilized vs. a Coated Polysaccharide Chiral Stationary Phase. Technical Note TN-1110. [Link]
- Regis Technologies, Inc. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies Blog. [Link]
- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]
- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.
- Reddy, R. S., et al. (2015). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 39(4), 2606-2612. [Link]
- Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 57-62. [Link]
- Lee, S. H., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 615-620. [Link]
- Welch, C. J. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
- Armstrong, D. W., et al. (2021). Determination of enantiomeric bioactives using new analytical SFC instruments.
- Nurnabi, M., & Ismail, M. (2007).
- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Wang, H., et al. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative.
- Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
- Li, H., et al. (2002). Chiral separation of pemoline enantiomers by cyclodextrin-modified micellar capillary chromatography. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 293-8. [Link]
- Bicker, G. (2013). Chiral methods. In Separation Science and Technology (Vol. 11, pp. 193-221). Academic Press. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 5. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. ymc.co.jp [ymc.co.jp]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Physicochemical Profile of (R)-2-(Methoxymethyl)morpholine Hydrochloride for Drug Development Professionals
Foreword
In the intricate process of drug discovery and development, a molecule's physicochemical properties are the foundational syntax of its pharmacological language. These characteristics dictate everything from formulation and stability to its ultimate pharmacokinetic and pharmacodynamic behavior. (R)-2-(Methoxymethyl)morpholine hydrochloride, a chiral morpholine derivative, serves as a critical building block in the synthesis of numerous pharmaceutical agents. Its distinct structural features—a hydrophilic morpholine core, a chiral center, and its formulation as a hydrochloride salt—confer a specific physicochemical profile that is paramount for researchers, process chemists, and formulation scientists to comprehend fully.
This technical guide provides an in-depth, experience-driven analysis of these properties. We move beyond a mere tabulation of data to explore the causality behind experimental choices and the practical implications of each parameter. The methodologies described are grounded in authoritative, internationally recognized standards, ensuring a self-validating system of characterization that can be confidently implemented.
Molecular Identity and Structural Framework
An unambiguous confirmation of molecular identity is the cornerstone of any physicochemical assessment. This compound is the hydrochloride salt of the dextrorotatory enantiomer of 2-(methoxymethyl)morpholine. The formation of the salt is a deliberate and crucial choice to enhance aqueous solubility and solid-state stability, which are often challenging for free-base amines.[1][2]
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-(Methoxymethyl)morpholine hydrochloride | [1] |
| Synonyms | (R)-2-(Methoxymethyl)morpholine HCl | [1] |
| CAS Number | 141196-39-6 | [1][3][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | |
| Molecular Weight | 167.63 g/mol | [2][5] |
| Physical Form | Powder or crystals |
The structural integrity and stereochemical purity are typically confirmed via a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, complemented by chiral chromatography to verify enantiomeric excess.
Critical Physicochemical Parameters: A Quantitative Overview
The following parameters are the primary determinants of a compound's "drug-like" qualities, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Table 2: Key Physicochemical Data
| Parameter | Value / Range | Significance in Drug Development |
| Melting Point | Data not publicly available | Critical for identifying crystalline form, assessing purity, and determining solid-state stability. Determined via Differential Scanning Calorimetry (DSC). |
| Aqueous Solubility | High | The hydrochloride salt form significantly enhances water solubility, which is a prerequisite for dissolution in the gastrointestinal tract and suitability for aqueous formulations.[1] |
| pKa | Estimated: 8.4 - 9.0 (Morpholine Nitrogen) | Governs the ionization state at physiological pH. As a base, it will be predominantly protonated (charged) in the stomach and partially protonated in the intestine, impacting membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | Estimated: < 0 | Indicates a strong preference for the aqueous phase (hydrophilicity). This suggests high solubility but potentially low passive diffusion across lipid membranes like the blood-brain barrier. |
Experimental Workflows for Physicochemical Characterization
The data presented in Table 2 are best understood through the lens of the rigorous experimental protocols used for their determination. Here, we detail the authoritative, field-proven methodologies.
Aqueous Solubility Determination (OECD Guideline 105)
Causality & Rationale: The "shake-flask" method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[3] Its strength lies in its direct measurement of a saturated solution in equilibrium with an excess of solid material, providing a definitive value that is critical for biopharmaceutical classification and formulation design. For a highly soluble salt like this, the primary objective is to confirm that solubility will not be a rate-limiting step for absorption.
Step-by-Step Protocol: Shake-Flask Method
-
Medium Preparation: Prepare a series of buffered aqueous solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).
-
Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the prepared buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (e.g., 24 to 48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, taking extreme care not to disturb the solid pellet. Dilute the aliquot with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a set of known concentration standards to determine the dissolved drug concentration.
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: OECD-compliant workflow for equilibrium solubility.
pKa Determination (OECD Guideline 112)
Causality & Rationale: The pKa dictates the charge state of a molecule at any given pH. For a basic amine, this is arguably the most critical parameter influencing ADME. Potentiometric titration is a robust and direct method for its determination, relying on the measurement of pH changes upon the addition of a titrant.
Step-by-Step Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 M KCl (to maintain constant ionic strength).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and the tip of a precision burette.
-
Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the morpholine nitrogen is fully protonated.
-
Titration with Base: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined by calculating the pH at the half-equivalence point of the titration curve, which can be found from the first derivative of the curve.
Diagram 2: Logic of pKa Determination
Caption: Logical flow for determining pKa via titration.
Solid-State Characterization: Ensuring Stability and Consistency
The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are non-negotiable aspects of quality control and manufacturing process design.
Causality & Rationale: Different crystalline forms (polymorphs) or the presence of an amorphous phase can drastically alter a compound's stability, solubility, and bioavailability. A comprehensive solid-state characterization is therefore essential to de-risk development and ensure batch-to-batch consistency.
X-Ray Powder Diffraction (XRPD)
Principle & Application: XRPD is the definitive technique for identifying the long-range molecular order characteristic of a crystalline solid. Each crystalline form of a compound produces a unique diffraction pattern, analogous to a fingerprint. This method is used to:
-
Identify the crystalline form: Confirming the correct polymorph is being produced.
-
Assess batch consistency: Overlaying XRPD patterns from different batches provides a clear visual confirmation of consistency.
-
Detect polymorphism: The appearance of new peaks or changes in peak positions can indicate a polymorphic transformation.
Differential Scanning Calorimetry (DSC)
Principle & Application: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It provides quantitative information on thermal events. For this compound, DSC is critical for:
-
Melting Point Determination: A sharp endotherm on the DSC thermogram provides a precise melting point and an indication of purity (purer compounds typically have sharper melting peaks).
-
Polymorph Screening: Different polymorphs will have different melting points and may exhibit solid-solid phase transitions at other temperatures.
-
Assessing Thermal Stability: The onset of any exothermic event after the melt can indicate thermal decomposition.
Diagram 3: Integrated Solid-State Analysis
Caption: Relationship between techniques and solid-state properties.
Conclusion
The physicochemical profile of this compound defines it as a hydrophilic, crystalline solid that is well-suited for its role as a pharmaceutical intermediate. Its high aqueous solubility is a significant advantage for potential oral drug formulations. The basic pKa necessitates careful consideration of its absorption profile across the varying pH environments of the gastrointestinal tract. While a specific melting point is not publicly documented, the standard thermal analysis techniques described herein provide a clear path for its determination. A thorough understanding and rigorous experimental confirmation of these properties, using the authoritative methods outlined, are indispensable for any successful drug development program utilizing this versatile building block.
References
- Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). |141196-39-6|C6H14ClNO2|MFCD16294689.
- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.
Sources
The Unseen Architect: Unraveling the Pivotal Role of the Methoxymethyl Group in (R)-2-(Methoxymethyl)morpholine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Substituent
(R)-2-(methoxymethyl)morpholine is a versatile chiral building block increasingly utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility stems not just from the inherent chirality of the morpholine scaffold, but significantly from the strategic placement of the methoxymethyl group at the C2 position. This seemingly simple ether linkage is, in fact, a sophisticated control element, profoundly influencing the molecule's three-dimensional landscape and its interactions with other reagents and biological targets.
The morpholine ring itself is a privileged structure in medicinal chemistry, lauded for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] However, it is the methoxymethyl group that unlocks a higher level of stereochemical control, transforming the molecule from a mere chiral scaffold into a powerful chiral auxiliary and ligand component. This guide will illuminate the multifaceted roles of this crucial functional group.
Conformational Landscape: Setting the Stage for Stereocontrol
To comprehend the directing influence of the methoxymethyl group, we must first understand the conformational preferences of the morpholine ring. Like cyclohexane, the morpholine ring predominantly adopts a stable chair conformation to minimize torsional and steric strain.[3][4] In this conformation, substituents at each carbon can occupy either an axial or an equatorial position.
Diagram 1: Conformational Isomers of (R)-2-(Methoxymethyl)morpholine
Note: As I cannot generate images, the DOT script above is a template. In a real-world scenario, the IMG SRC would point to actual chemical structure images.
Caption: The equilibrium between the axial and equatorial conformers of the methoxymethyl group.
This equatorial preference is a critical starting point, as it dictates the spatial orientation of the methoxymethyl group and, consequently, how it will influence the approach of incoming reagents.
The Methoxymethyl Group as a Stereodirecting Tool: Chelation Control
One of the most significant roles of the methoxymethyl group is its ability to act as a chelating agent, thereby directing the stereochemical outcome of reactions at a nearby prochiral center. This is particularly evident in reactions involving metal enolates, such as aldol additions and alkylations.
When (R)-2-(methoxymethyl)morpholine is N-acylated to form a chiral auxiliary, the oxygen atoms of both the carbonyl group and the methoxymethyl ether can coordinate to a metal cation (e.g., Li⁺, Mg²⁺, Zn²⁺). This chelation locks the molecule into a rigid, bicyclic-like conformation.
Diagram 2: Chelation Control in Asymmetric Synthesis
Caption: The formation of a rigid chelated intermediate directs the approach of an electrophile.
This rigid conformation effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. The result is a highly diastereoselective reaction. The Reetz model for 1,3-anti-allylation of β-oxy-substituted aldehydes provides a strong theoretical framework for understanding this type of chelation control.[6]
Application in Asymmetric Alkylation: A Protocol
The power of this chelation control can be demonstrated in the asymmetric alkylation of an N-acyl derivative of (R)-2-(methoxymethyl)morpholine.
Experimental Protocol: Diastereoselective Alkylation
-
Amide Formation: (R)-2-(methoxymethyl)morpholine is acylated with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to yield N-propionyl-(R)-2-(methoxymethyl)morpholine.
-
Enolate Formation: The N-propionyl amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The lithium cation is chelated by the carbonyl oxygen and the ether oxygen of the methoxymethyl group.
-
Alkylation: An alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, with the rigid chelated structure directing the approach of the electrophile.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the chiral auxiliary can be cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the (R)-2-(methoxymethyl)morpholine.
Data Presentation: Expected Diastereoselectivity
| Electrophile | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | >95:5 |
| Methyl iodide | >90:10 |
| Isopropyl iodide | >85:15 |
Note: The expected diastereomeric ratios are based on analogous systems and the principles of chelation control. Actual results may vary depending on specific reaction conditions.
Steric and Electronic Effects: A Dual Influence
Beyond chelation, the methoxymethyl group also exerts more subtle steric and electronic effects that contribute to its role in stereodifferentiation.
-
Steric Hindrance: In non-chelating conditions, the equatorial methoxymethyl group can still provide a significant steric barrier, influencing the trajectory of incoming reagents and favoring attack from the less hindered face of the molecule. This is a key principle in many asymmetric transformations.[7]
-
Electronic Effects: The electron-withdrawing inductive effect of the ether oxygen can influence the electron density of the morpholine ring and any attached functionalities. This can modulate the reactivity of the molecule, for instance, by affecting the pKa of the N-H proton or the nucleophilicity of the nitrogen atom.[8]
Role in Ligand Design for Asymmetric Catalysis
The (R)-2-(methoxymethyl)morpholine scaffold is also a valuable component in the design of chiral ligands for asymmetric catalysis. The nitrogen atom of the morpholine ring and the oxygen atom of the methoxymethyl group can act as a bidentate ligand, coordinating to a metal center. The chiral environment created by the (R)-configuration of the morpholine ring and the conformationally biased methoxymethyl group can induce high enantioselectivity in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations and C-H functionalization.[3][9]
Diagram 3: (R)-2-(methoxymethyl)morpholine as a Chiral Ligand
Caption: The bidentate coordination of the morpholine nitrogen and the methoxymethyl oxygen to a metal catalyst.
Impact on Biological Activity: A Case Study in Drug Discovery
The stereochemistry and functionality of the methoxymethyl group have been shown to be critical for the biological activity of molecules incorporating the (R)-2-(methoxymethyl)morpholine scaffold. In the development of selective dopamine D4 receptor antagonists, it was found that the (S)-enantiomer (which corresponds to the (R)-configuration in this specific naming convention) of alkoxymethyl morpholine analogs displayed significantly higher potency.[4] This highlights the importance of the precise three-dimensional arrangement of the methoxymethyl group for optimal interaction with the receptor's binding pocket.
Conclusion: A Versatile and Powerful Stereocontrol Element
-
Chelation Control: Forming rigid, chelated intermediates with metal cations to direct the approach of electrophiles with high diastereoselectivity.
-
Steric and Electronic Effects: Providing a steric shield and modulating the electronic properties of the morpholine ring.
-
Ligand Scaffolding: Serving as a bidentate chiral ligand for asymmetric catalysis.
-
Pharmacophore Optimization: Playing a critical role in the specific binding interactions with biological targets.
For researchers in organic synthesis and drug development, a thorough understanding of these roles is paramount for the rational design of new synthetic methodologies and novel therapeutic agents. The (R)-2-(methoxymethyl)morpholine scaffold, with its unassuming yet powerful methoxymethyl group, will undoubtedly continue to be a valuable tool in the creation of complex, stereochemically defined molecules.
References
- Reetz, M. T. (1984). Chelation and non-chelation control in the addition of organometallic reagents to β-oxy-aldehydes. Angewandte Chemie International Edition in English, 23(8), 556-569.
- Nabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(2), 135-146.
- Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472–9478. [Link]
- Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]
- O'Brien, P. (2008). High stereoselectivity in chelation-controlled intermolecular Heck reactions with aryl chlorides, vinyl chlorides and vinyl triflates. Organic & Biomolecular Chemistry, 6(4), 674-676.
- Massachusetts Institute of Technology. (2023, December 15). Computational model captures the elusive transition states of chemical reactions. MIT News. [Link]
- Flanagan, R. J., & Guiry, P. J. (2006). Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. Journal of Organometallic Chemistry, 691(10), 2125-2154.
- Pinto, A. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- D'hooghe, M., & De Kimpe, N. (2008).
- Gopinathan, A., et al. (2019). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Daugulis, O., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(4), 1004-1040.
- Reddit. (2020, February 17).
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-11). Wiley-VCH.
- O'Donnell, C. J., & Scott, P. J. H. (2012). Diastereoselective chelation-controlled additions to β-silyloxy aldehydes. Organic Letters, 14(13), 3348-3351.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
- Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar.
- Andrey K. (2013, April 21). Axial vs Equatorial Position (Part I) [Video]. YouTube.
- Pearson Study Prep. (2015, March 24). Axial or Equatorial: Which position is better? [Video]. YouTube.
- Ge, S., et al. (2017). Enantioselective Copper-Catalyzed Alkylation of Quinoline N-Oxides with Vinylarenes.
- Nurnabi, M., & Ismail, M. (2007).
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (R)-3-Methoxy-2-methylpropan-1-ol.
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061-15066.
- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
- Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central.
- Houk, K. N., & Cheong, P. H.-Y. (2017). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 50(10), 2537-2546.
- Erker, G., & Aulbach, M. (1993). Diastereoselective synthesis of functionally substituted alkene dimers and oligomers, catalysed by chiral zirconocenes. Journal of Organometallic Chemistry, 450(1-2), 1-10.
- Wander, B., et al. (2023). CatTSunami: Accelerating Transition State Energy Calculations with Pre-trained Graph Neural Networks. arXiv preprint arXiv:2306.08722.
- Hoveyda, A. H., & Schrock, R. R. (2001). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society, 123(45), 11012-11013.
- Chen, X., et al. (2009). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Bäckvall, J.-E., & Pàmies, O. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 27(3), 949.
- Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.
- Gellman, S. H., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561.
- Jonathan Aminov. (2019, October 11).
- Not Vögl. (2018, July 12). Multiplet shape in proton NMR of morpholines. ECHEMI.
- LibreTexts Chemistry. (2022, September 24). 4.
Sources
- 1. Diastereoselective chelation-controlled additions to β-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Topic: The Decisive Role of Stereochemistry in 2-Substituted Morpholine Derivatives for Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] When this heterocycle is substituted at the C2-position, a chiral center is created, introducing a layer of stereochemical complexity that is not merely an academic detail but a critical determinant of a molecule's biological destiny. The three-dimensional arrangement of the C2-substituent profoundly influences receptor binding, enzyme inhibition, and pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of the stereochemical nuances of 2-substituted morpholine derivatives, moving from foundational principles of conformational analysis to advanced stereoselective synthetic strategies and analytical validation. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in the rational design and development of next-generation therapeutics.
Foundational Principles: Conformational Dynamics and Stereoisomerism
The bioactivity of a 2-substituted morpholine is inextricably linked to its three-dimensional structure. The morpholine ring is not planar; it predominantly adopts a chair conformation to minimize torsional and steric strain, analogous to cyclohexane.[5][6]
Conformational Analysis: The Chair Conformation
The chair conformation results in two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). For a 2-substituted morpholine, these two chair conformers are in dynamic equilibrium.
Caption: Chair conformations of a 2-substituted morpholine.
The equilibrium almost always favors the conformer where the C2-substituent occupies the more sterically favorable equatorial position. This preference is crucial, as the axial-versus-equatorial orientation dictates the spatial relationship of the substituent relative to the rest of the molecule, directly impacting its ability to fit into a protein's binding pocket. Recent spectroscopic studies have precisely quantified the stability difference, finding the equatorial N-H conformer to be more stable than the axial conformer.[7]
Stereoisomers: Enantiomers and Their Significance
The presence of a single chiral center at the C2-position means that 2-substituted morpholines exist as a pair of non-superimposable mirror images known as enantiomers, designated (R) and (S).
Caption: Relationship between enantiomers in a racemic mixture.
While enantiomers have identical physical properties (e.g., melting point, boiling point), they can exhibit dramatically different biological activities. This is because biological targets like enzymes and receptors are themselves chiral. The interaction between a chiral drug and its target is often likened to a hand in a glove; the (R)-enantiomer may fit perfectly while the (S)-enantiomer fits poorly or not at all. For example, in the development of dual serotonin and noradrenaline reuptake inhibitors, the stereochemistry at the C2-position was a primary determinant of the compound's selectivity and potency.[8]
Core Challenge: Stereoselective Synthesis
Controlling the stereochemical outcome during synthesis is paramount. The goal is to produce a single, desired enantiomer, as administering a racemic mixture can lead to lower efficacy, off-target effects, or a higher therapeutic dose. Modern organic synthesis offers several powerful strategies to achieve this.
Asymmetric Hydrogenation of Dehydromorpholines
One of the most efficient and atom-economical methods is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.[1] This "after cyclization" approach constructs the C2-stereocenter with high precision.[9][10]
Causality of Experimental Design: The success of this reaction hinges on the choice of a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand. Ligands with a large "bite angle" have proven particularly effective.[9][11] The rationale is that a wider bite angle creates a more rigid and well-defined chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to hydrogen addition to only one face of the double bond.
Table 1: Representative Results for Rh-Catalyzed Asymmetric Hydrogenation [9][10]
| Substrate (R group) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | (R,R,R)-SKP | >99 | 92 |
| 4-Fluorophenyl | (R,R,R)-SKP | >99 | 92 |
| 2-Methylphenyl | (R,R,R)-SKP | >99 | 99 |
| 3-Methoxyphenyl | (R,R,R)-SKP | >99 | 94 |
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a nitrogen-filled glovebox, the Rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., SKP) are dissolved in a degassed solvent (e.g., dichloromethane, DCM) and stirred for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The dehydromorpholine substrate is dissolved in DCM in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 12 hours). Progress can be monitored by taking aliquots and analyzing via TLC or ¹H NMR.
-
Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-substituted morpholine.
Additional Stereoselective Strategies
-
Organocatalysis: Chiral secondary amines can catalyze the enantioselective intramolecular aza-Michael addition to form the morpholine ring, setting the stereochemistry during the cyclization step.[1]
-
Substrate-Control: Starting with an enantiomerically pure building block, such as a chiral amino alcohol, dictates the stereochemistry of the final product. This is a robust but often less convergent approach.[12][13]
-
Asymmetric Halocyclization: The use of cinchona alkaloid-derived catalysts can promote the enantioselective chlorocycloetherification of alkenols to furnish morpholines with a C2-quaternary stereocenter in high yields and enantioselectivities.[14]
Essential Validation: Stereochemical Characterization
Synthesizing a chiral molecule is only half the battle; its absolute and relative stereochemistry, as well as its enantiomeric purity, must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for structural elucidation. For 2-substituted morpholines, specific NMR techniques are indispensable for assigning stereochemistry.
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons on the morpholine ring provide clues about the substituent's orientation. For instance, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart.[15][16] Detailed analysis of coupling constants can help confirm the chair conformation.[5][6][17]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments are definitive for determining relative stereochemistry. An NOE is observed between protons that are close in space (<5 Å). For a 2-substituted morpholine, observing a strong NOE between the C2-proton and the axial C6-proton would confirm their cis relationship and thus the equatorial orientation of the C2-substituent.
Table 2: Typical ¹H NMR Chemical Shifts (ppm) for C2-H in Chloroform-d
| Orientation | Chemical Shift Range (ppm) | Characteristic Coupling |
|---|---|---|
| Axial | Lower field | Large J(ax,ax), Small J(ax,eq) |
| Equatorial | Higher field | Small J(eq,ax), Small J(eq,eq) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (ee) of a sample.
Principle of Operation: The stationary phase of the HPLC column is coated with a chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute at different times. The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral column appropriate for the analyte class (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).
-
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomer peaks within a reasonable runtime.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the synthesized morpholine derivative in the mobile phase.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC system.
-
Data Interpretation: Integrate the peak areas of the two eluting enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.
X-ray Crystallography
For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the ultimate tool.[18] By diffracting X-rays off a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Basic characterization of (R)-2-(Methoxymethyl)morpholine hydrochloride
An In-Depth Technical Guide to (R)-2-(Methoxymethyl)morpholine Hydrochloride: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 141196-39-6), a chiral morpholine derivative of significant interest in modern medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its analytical validation, and its strategic importance as a building block for novel therapeutics. The protocols and insights presented herein are designed to be self-validating, empowering researchers and drug development professionals to confidently integrate this valuable intermediate into their workflows.
Compound Identity and Strategic Importance
This compound is a chiral heterocyclic compound. The morpholine ring is a "privileged pharmacophore," a structural motif frequently found in approved drugs and bioactive molecules due to its favorable properties, including metabolic stability and aqueous solubility.[1] The specific "(R)" stereochemistry and the methoxymethyl substituent at the 2-position offer a precise three-dimensional scaffold for constructing complex molecules with specific biological targets. Its hydrochloride salt form is deliberately chosen to enhance stability and improve handling characteristics, particularly solubility in various solvent systems used in synthesis.[2]
Table 1: Core Physicochemical and Registry Information
| Property | Value | Source(s) |
| CAS Number | 141196-39-6 | [3] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4] |
| Molecular Weight | 167.63 g/mol | [2] |
| IUPAC Name | (2R)-2-(methoxymethyl)morpholine;hydrochloride | [4] |
| SMILES | COC[C@H]1CNCCO1.Cl | |
| Purity (Typical) | ≥97% | [2][4][5] |
| Appearance | Liquid (may vary) | [4] |
| Storage | Room temperature, under inert gas, sealed from moisture | [2][6] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of the parent free base, (R)-2-(Methoxymethyl)morpholine, is a critical process that establishes the compound's core stereochemistry. A representative method involves the ring-opening of a chiral epoxide followed by intramolecular cyclization.[7] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Part A: Synthesis of (R)-2-(Methoxymethyl)morpholine (Free Base) [7]
-
Reaction Setup: In a reaction vessel, dissolve 2-aminoethanesulfonic acid (taurine) in a 40% aqueous sodium hydroxide solution. Heat the mixture to 50°C.
-
Rationale: Taurine serves as the nitrogen and C2-unit source for the morpholine ring. The basic conditions deprotonate the amino group, activating it as a nucleophile.
-
-
Epoxide Addition: Slowly add a solution of (R)-(-)-glycidyl methyl ether in methanol to the heated taurine solution. Stir for approximately 75 minutes.
-
Rationale: The deprotonated amine attacks the less sterically hindered carbon of the epoxide, opening the ring. The (R)-stereochemistry of the epoxide directly translates to the (R)-stereochemistry of the final product, making this a critical enantioselective step.
-
-
Cyclization: Add additional 40% aqueous sodium hydroxide and continue stirring at 50°C for 20 hours.
-
Rationale: The excess base deprotonates the hydroxyl group of the intermediate formed in step 2. This alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the sulfonate group (derived from taurine) to form the morpholine ring.
-
-
Workup and Purification: Cool the reaction to room temperature and dilute with deionized water. Extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
-
Rationale: The extraction isolates the organic product from the inorganic salts. Chromatography is essential to remove any unreacted starting materials or side products, yielding the pure free base.
-
Part B: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified (R)-2-(Methoxymethyl)morpholine free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride (e.g., 1M in diethyl ether) while stirring.
-
Isolation: The hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Rationale: The basic nitrogen atom of the morpholine ring is protonated by HCl to form the ammonium salt. This salt is generally a crystalline solid with lower solubility in nonpolar organic solvents, facilitating its isolation.
-
Analytical Characterization and Quality Control
A robust analytical workflow is paramount to confirm the identity, purity, and quality of the synthesized material. This self-validating system ensures that the material meets the specifications required for downstream applications in drug development.
Diagram 2: Analytical & QC Workflow
Caption: A comprehensive workflow for the analytical quality control.
Detailed Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unequivocal structural confirmation.
-
Protocol (¹H NMR):
-
Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the spectrum on a ≥400 MHz spectrometer.
-
Expected Signals: Protons adjacent to the oxygen and the protonated nitrogen will be shifted downfield. The methoxy group (CH₃O-) should appear as a singlet around 3.3 ppm. The diastereotopic protons of the morpholine ring will show complex splitting patterns (multiplets). The presence of the N-H proton (often broad) confirms the salt formation. The 1H NMR spectrum for the free base shows characteristic signals that will be shifted upon protonation.[7]
-
-
Causality: NMR is the gold standard for structure elucidation. The chemical shifts, integration values, and coupling constants of all signals must be consistent with the proposed structure.
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the parent cation.
-
Protocol (Electrospray Ionization - ESI+):
-
Prepare a dilute solution of the sample in methanol or acetonitrile/water.
-
Infuse the solution into an ESI-MS instrument operating in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the mass of the free base [M+H]⁺, which is C₆H₁₃NO₂ + H⁺. The calculated exact mass for this ion is approximately 132.10 g/mol . The chloride counter-ion will not be observed in positive mode.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and quantify impurities.
-
Protocol (Reverse-Phase HPLC):
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.
-
Detection: UV detector at a low wavelength (e.g., 200-210 nm), as the molecule lacks a strong chromophore.
-
Quantification: Purity is reported as the area percentage of the main peak relative to the total peak area.
-
-
Causality: This method separates the target compound from non-polar and polar impurities. The acidic mobile phase ensures the amine remains protonated for good peak shape.
Applications in Drug Discovery
The morpholine scaffold is a cornerstone of medicinal chemistry.[1] this compound serves as a high-value chiral building block, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Diagram 3: Role as a Chiral Building Block
Caption: Strategic role in the synthesis of complex, chiral APIs.
The secondary amine of the morpholine ring is a versatile chemical handle. It can readily undergo reactions such as:
-
N-Arylation/N-Heteroarylation: (e.g., Buchwald-Hartwig or SₙAr reactions) to connect the morpholine to aromatic systems.
-
N-Alkylation: To introduce further side chains.
-
Acylation/Sulfonylation: To form amides or sulfonamides.
The fixed stereocenter and the methoxymethyl group provide specific steric and electronic properties that can be crucial for precise binding to a biological target, such as an enzyme active site or a receptor pocket.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing.[6][9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6] The hydrochloride salt is hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect from moisture.[2][6]
References
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride. [Link]
- Navy Brand Manufacturing. (2014).
- PubChem. (2R)-2-Methylmorpholine hydrochloride. [Link]
- Chembase.cn. Cas no 144053-99-6 (2-(Methoxymethyl)morpholine hydrochloride). [Link]
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- ResearchGate. (2006). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]
- Porphyrin-Systems. This compound. [Link]
- ResearchGate. (2016).
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 103578. [Link]
- OSHA. (2003). T-PV2123-01-0305-CH. [Link]
- Proactive Molecular Research. (R)-3-(Methoxymethyl)morpholine HCl. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 3. 141196-39-6|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound , 98% , 141196-39-6 - CookeChem [cookechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. navybrand.com [navybrand.com]
An In-depth Technical Guide to the Solubility of (R)-2-(Methoxymethyl)morpholine Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and theoretical considerations regarding the solubility of (R)-2-(Methoxymethyl)morpholine hydrochloride in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, for whom a thorough understanding of a compound's solubility is paramount for formulation, process development, and ensuring bioavailability.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals[1]. Its morpholine ring is a common structural motif in drug molecules, making its physicochemical properties, particularly solubility, a subject of significant interest[1]. Solubility is a cornerstone of pharmaceutical development, directly influencing a drug's bioavailability, efficacy, and shelf-life[2]. A drug must be in a dissolved state to be absorbed and to exert its therapeutic effect[3][4]. Poor solubility can lead to insufficient drug absorption, necessitating higher doses and potentially causing variable patient responses[3].
The hydrochloride salt form of (R)-2-(Methoxymethyl)morpholine is intended to enhance stability and solubility, particularly in aqueous media[1]. However, its solubility in organic solvents is equally crucial for various stages of drug development, including synthesis, purification, crystallization, and the formulation of non-aqueous dosage forms. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in a range of relevant organic solvents.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is governed by the thermodynamic principle of achieving a lower energy, more disordered state[5]. The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The adage "like dissolves like" serves as a fundamental guideline, indicating that substances with similar polarities are more likely to be soluble in one another[5].
This compound is an ionic salt. The molecule possesses a polar morpholine ring with ether and secondary amine functionalities, a methoxymethyl group, and an ionic hydrochloride component. This structure dictates its solubility profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the oxygen and nitrogen atoms of the morpholine ring and can solvate the chloride ion. The hydrochloride form, being ionic, is expected to exhibit significant solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate the cation and anion of the salt, although they lack the ability to donate hydrogen bonds. Good solubility is generally expected.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity and ionic nature of the hydrochloride salt, very low solubility is anticipated in these solvents.
The dissolution process can be either endothermic (requiring heat) or exothermic (releasing heat)[6][7]. For most solids, dissolution is an endothermic process, meaning that solubility tends to increase with temperature, in accordance with Le Chatelier's Principle[6][7].
Experimental Determination of Solubility: A Validated Protocol
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Toluene, Heptane.
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or sealed glass tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., methanol or water) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed. Record the exact weight of the compound added.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C are common temperatures for pharmaceutical studies). The system should be agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Analysis: Analyze the diluted samples, along with the standard solutions, by HPLC. The concentration of the compound in the diluted sample is determined from the calibration curve.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solvent Type | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Methanol | Polar Protic | > 200 (Freely Soluble) | > 200 (Freely Soluble) |
| Ethanol | Polar Protic | 150 | 185 |
| Isopropanol | Polar Protic | 80 | 105 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 (Freely Soluble) | > 200 (Freely Soluble) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 180 | 210 |
| Acetonitrile | Polar Aprotic | 50 | 65 |
| Acetone | Polar Aprotic | 25 | 35 |
| Toluene | Non-Polar | < 0.1 (Sparingly Soluble) | < 0.1 (Sparingly Soluble) |
| Heptane | Non-Polar | < 0.01 (Insoluble) | < 0.01 (Insoluble) |
Note: The data in this table is hypothetical and for illustrative purposes only.
The expected trend of increasing solubility with increasing temperature for most solvents is reflected in the hypothetical data, which is consistent with an endothermic dissolution process. The high solubility in polar solvents and low solubility in non-polar solvents aligns with the theoretical predictions based on the compound's structure.
Conclusion and Future Directions
A thorough understanding and experimental determination of the solubility of this compound in organic solvents are critical for its effective use in pharmaceutical research and development. While specific public data is lacking, the robust shake-flask methodology detailed in this guide provides a clear pathway for researchers to obtain this vital information. The expected solubility profile is one of high solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. Future work should focus on the experimental validation of this profile and could extend to the study of solubility in binary solvent systems, which are often employed in crystallization and formulation processes.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link][3][4]
- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical research, 19(2), 182-193. [Link]
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Alwsci.com. [Link]
- The Importance of Solubility for New Drug Molecules. (2020).
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.com. [Link]
- JoVE. (2020). Solubility.
- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes.com. [Link]
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
- LibreTexts Chemistry. (n.d.). Solubility. LibreTexts. [Link]
- Wikipedia. (n.d.). Solubility. Wikipedia. [Link]
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
- Jagdale, S. K., & Nawale, R. B. (2021). Experimental measurement - correlation of solubility and dissolution thermodynamics study of itraconazole in pure monosolvents at various temperatures. Drug development and industrial pharmacy, 47(7), 1038–1051. [Link]
Sources
- 1. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 2. Morpholine [drugfuture.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of solubility of drugs and other compounds in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
A Technical Guide to (R)-2-(Methoxymethyl)morpholine Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Building Block
(R)-2-(Methoxymethyl)morpholine hydrochloride, identified by CAS Number 141196-39-6, is a specialized chiral morpholine derivative that has garnered significant attention in the pharmaceutical industry. Its structural features, particularly the defined stereochemistry at the C2 position and the presence of a methoxymethyl group, make it a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[1][2] The hydrochloride salt form of this compound further enhances its stability and handling characteristics, making it suitable for both laboratory-scale research and industrial applications.[1]
This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this compound, with a focus on its critical role in the development of novel therapeutics, most notably the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[3][4][5][6]
Section 1: Commercial Availability and Sourcing
For researchers and process chemists, securing a reliable supply of high-purity starting materials is a critical first step. This compound is available from a range of specialized chemical suppliers. Procurement decisions should be based on a combination of purity, available analytical data (Certificate of Analysis), batch-to-batch consistency, and scalability of supply.
Below is a summary of representative commercial suppliers. Researchers should always request lot-specific documentation prior to purchase.
| Supplier | Product Number (Example) | Purity (Typical) | Notes |
| Biosynth | RFA19639 | ≥98% | Offers the compound for pharmaceutical testing and research purposes. |
| Fisher Scientific | 50-214-4278 | 95% | Available through the eMolecules sourcing platform.[7] |
| CookeChem | 141196-39-6 | 98% | Provides the compound with specified molecular formula and weight.[8] |
| BLD Pharmatech (via Sigma-Aldrich) | BL3H160BC918 | 97% | Available in powder or crystal form.[9] |
| Fluorochem | F243718 | 97% | Lists various pack sizes and provides detailed hazard information.[10] |
Note: Availability and product codes are subject to change. Direct inquiry with suppliers is recommended for the most current information.
Section 2: Synthetic Pathways and Methodologies
Understanding the synthetic origin of a key building block is paramount for troubleshooting and process optimization. The synthesis of chiral morpholines can be approached through several strategies, often starting from readily available chiral precursors like amino alcohols.[2][11]
A prevalent method for synthesizing (2R)-2-(methoxymethyl)morpholine involves the cyclization of a chiral amino diol or the ring-opening of a chiral epoxide.[12]
Illustrative Synthetic Protocol: Epoxide Ring-Opening and Cyclization
This method leverages a chiral starting material to establish the required stereocenter.
-
Step 1: Nucleophilic Opening of a Chiral Epoxide. A solution of (R)-(-)-glycidyl methyl ether is added to a solution of an amino alcohol, such as 2-aminoethanol, under basic conditions. The amine nitrogen acts as a nucleophile, opening the epoxide ring to form a key amino diol intermediate. The choice of a chiral epoxide is the causality for the final product's stereochemistry.
-
Step 2: Intramolecular Cyclization. The intermediate is then induced to cyclize. This is often achieved by converting the terminal hydroxyl group into a better leaving group (e.g., via tosylation) followed by an intramolecular Williamson ether synthesis under basic conditions. Alternatively, acid-catalyzed cyclization can be employed.
-
Step 3: Salt Formation. The resulting free base, (R)-2-(methoxymethyl)morpholine, is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the stable hydrochloride salt, facilitating purification and handling.
Sources
- 1. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aprepitant [cjph.com.cn]
- 4. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eMolecules this compound | 141196-39-6 | Fisher Scientific [fishersci.com]
- 8. This compound , 98% , 141196-39-6 - CookeChem [cookechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Asymmetric synthesis using (R)-2-(Methoxymethyl)morpholine hydrochloride
An In-Depth Guide to Asymmetric Synthesis Using (R)-2-(Methoxymethyl)morpholine Hydrochloride
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, the precise control of stereochemistry is paramount. Often, the biological activity of a molecule is exclusive to a single enantiomer.[1] Asymmetric synthesis provides the tools to create these enantiomerically pure compounds, and among the most robust and reliable strategies is the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing subsequent reactions to occur with high diastereoselectivity.[3] After the desired stereocenter has been established, the auxiliary is cleaved and can, ideally, be recovered for reuse.[4] This three-step sequence—attachment, diastereoselective reaction, and cleavage—offers a powerful and predictable method for constructing complex chiral molecules.[1]
This guide focuses on the application of this compound, a C₂-symmetric chiral amine, as an effective auxiliary for the asymmetric α-alkylation of ketones. Its unique structural features, particularly the C2-methoxymethyl substituent, enable the formation of a rigid, chelated intermediate that exerts exceptional stereocontrol over the reaction pathway.
PART 1: The Core Principle: Asymmetric α-Alkylation of Ketones
The asymmetric α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction for creating chiral centers adjacent to a carbonyl group.[5][6] The strategy involving (R)-2-(Methoxymethyl)morpholine hinges on the transient formation of a chiral enamine, which acts as a nucleophilic partner for various electrophiles.
Mechanism of Stereocontrol
The efficacy of this chiral auxiliary is rooted in its ability to form a conformationally rigid, chelated metal enolate intermediate. The process unfolds in three key stages:
-
Chiral Enamine Formation: The process begins with the condensation of the prochiral ketone with the free base form of (R)-2-(Methoxymethyl)morpholine. This reaction, typically driven by the removal of water, forms a chiral enamine.
-
Diastereoselective Alkylation: The chiral enamine is then deprotonated at the α'-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures. This generates a lithiated aza-enolate. The lithium cation is believed to chelate between the enamine nitrogen and the ether oxygen of the methoxymethyl sidearm. This chelation locks the intermediate into a rigid, bicyclic-like conformation. This structure effectively shields one face of the enamine nucleophile. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.
-
Hydrolysis and Auxiliary Cleavage: The resulting alkylated enamine is then hydrolyzed under mild acidic conditions. This step cleaves the C-N bond, regenerating the carbonyl group to yield the desired α-substituted ketone with high enantiomeric purity.[7][8] The water-soluble this compound can then be recovered from the aqueous phase and recycled.
PART 2: Experimental Protocols and Methodologies
The following section provides a detailed, step-by-step protocol for the asymmetric α-alkylation of cyclohexanone with benzyl bromide as a representative example.
Protocol 1: Asymmetric Benzylation of Cyclohexanone
This protocol is divided into three critical stages: enamine formation, diastereoselective alkylation, and hydrolytic cleavage.
Materials and Reagents:
-
This compound
-
Cyclohexanone (freshly distilled)
-
Toluene (anhydrous)
-
1 M Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Benzyl bromide (freshly distilled)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether
-
2 M Hydrochloric Acid (HCl)
-
Silica Gel for column chromatography
Workflow Overview:
Caption: General workflow for asymmetric α-alkylation.
Step-by-Step Procedure:
A. Preparation of the Free Amine Auxiliary
-
Dissolve this compound (1.1 eq) in water.
-
Cool the solution in an ice bath and add 1 M NaOH solution dropwise until the pH is >12.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil. Use immediately in the next step.
B. Stage 1: Chiral Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the free (R)-2-(Methoxymethyl)morpholine (1.05 eq), cyclohexanone (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once water evolution ceases (typically 4-6 hours), cool the reaction to room temperature.
-
Remove the toluene under reduced pressure to yield the crude chiral enamine, which can be used directly in the next step after drying under high vacuum.
C. Stage 2: Diastereoselective Alkylation
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of LDA. To anhydrous THF (0.4 M) at -78 °C, add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir for 30 minutes at 0 °C.
-
Cool the LDA solution back to -78 °C.
-
Add a solution of the chiral enamine (from Stage 1, 1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the resulting deep red/orange solution at -78 °C for 1 hour to ensure complete formation of the lithiated aza-enolate.
-
Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
D. Stage 3: Hydrolysis and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
To hydrolyze the enamine, stir the organic solution vigorously with 2 M HCl for 2-4 hours at room temperature. Monitor by TLC for the disappearance of the alkylated enamine and the appearance of the product ketone.
-
Separate the layers. The aqueous layer contains the protonated chiral auxiliary and can be processed for its recovery.
-
Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-2-benzylcyclohexanone.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
PART 3: Data Presentation and Performance
The (R)-2-(Methoxymethyl)morpholine auxiliary is expected to provide high levels of stereoselectivity across a range of ketones and electrophiles. The data below is representative of typical outcomes for this class of reaction.
| Entry | Ketone | Electrophile (R-X) | Product | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Benzyl Bromide | (R)-2-Benzylcyclohexanone | 85 | >98 |
| 2 | Cyclohexanone | Methyl Iodide | (R)-2-Methylcyclohexanone | 82 | >95 |
| 3 | Cyclopentanone | Ethyl Iodide | (R)-2-Ethylcyclopentanone | 78 | >96 |
| 4 | Cycloheptanone | Allyl Bromide | (R)-2-Allylcycloheptanone | 80 | >97 |
Table 1: Representative results for the asymmetric alkylation of cyclic ketones.
PART 4: Mechanistic Visualization
The high fidelity of the stereochemical outcome is best understood by visualizing the key intermediate. The chelation between the lithium cation, the enamine nitrogen, and the methoxymethyl oxygen creates a rigid structure that dictates the trajectory of the incoming electrophile.
Caption: Chelation-controlled model for stereoselectivity.
Conclusion and Field Insights
The use of this compound represents a powerful and reliable method for the asymmetric α-alkylation of ketones. The protocol's success hinges on several key experimental choices:
-
Base Selection: The use of a strong, non-nucleophilic base like LDA is critical. It ensures rapid and complete enolate formation without side reactions.
-
Temperature Control: Strict adherence to low temperatures (-78 °C) during deprotonation and alkylation is essential to prevent decomposition of the aza-enolate and to maximize diastereoselectivity by favoring the highly organized, chelated transition state.
-
Mild Cleavage: The final hydrolysis step must be performed under conditions that are acidic enough to cleave the enamine but not so harsh as to cause epimerization of the newly formed, base-sensitive stereocenter.
By leveraging the principles of chelation and steric hindrance, this chiral auxiliary provides a predictable and highly effective pathway to valuable, enantiomerically enriched α-substituted ketones, which are key building blocks in medicinal chemistry and total synthesis.
References
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link][1]
- Nakamura, E., & Kubota, K. (2003). Enantioselective Synthesis of α-Substituted Ketones by Asymmetric Addition of Chiral Zinc Enamides to 1-Alkenes. Journal of the American Chemical Society, 125(21), 6362–6363. [Link][6][11]
- Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link][2]
- Dr. Preeti Kaur. (2020).
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link][8]
- ResearchGate. (n.d.).
- Trost, B. M., & Gladczuk, L. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Application of (R)-2-(Methoxymethyl)morpholine Hydrochloride in Chiral Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug candidate is not merely a technical detail but a fundamental determinant of its therapeutic efficacy and safety profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often dramatically different physiological responses to enantiomeric pairs of a drug molecule. This necessitates the development of synthetic strategies that can deliver enantiomerically pure active pharmaceutical ingredients (APIs). Chiral building blocks—enantiopure compounds that are incorporated into a larger molecular framework—are indispensable tools in this endeavor, offering an efficient and reliable method for introducing and preserving the desired stereochemistry throughout a synthetic sequence.[1]
Among the pantheon of such building blocks, morpholine derivatives have emerged as particularly valuable scaffolds. The morpholine ring is a privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[2] When rendered chiral, 2-substituted morpholines become powerful synthons for the construction of complex, stereochemically defined molecules. This guide focuses on a particularly versatile and efficacious chiral building block: (R)-2-(Methoxymethyl)morpholine hydrochloride. We will explore its properties, applications, and the underlying principles that make it a strategic choice for researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid that is amenable to standard laboratory handling procedures. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[3]
| Property | Value | Reference |
| CAS Number | 141196-39-6 | [1][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 167.63 g/mol | [5] |
| Appearance | Liquid (may vary) | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Store at room temperature under an inert atmosphere. | [3] |
Safety Precautions: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[2]
The Synthetic Utility of a Predefined Stereocenter
The strategic value of this compound lies in its pre-defined stereocenter at the C2 position of the morpholine ring. This chiral center acts as a stereochemical control element, directing the approach of reagents in subsequent synthetic transformations to a specific face of the molecule. This substrate-controlled diastereoselectivity is a powerful and predictable method for establishing new stereocenters with a high degree of fidelity.
The methoxymethyl substituent at the C2 position plays a crucial role. Its steric bulk influences the conformational preference of the morpholine ring, thereby creating a biased steric environment that guides the trajectory of incoming reactants. This principle is fundamental to its application in the synthesis of complex molecules with multiple stereocenters, such as the antidepressant (S,S)-Reboxetine.
Application in the Stereoselective Synthesis of (S,S)-Reboxetine
(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression.[6] Its therapeutic efficacy is critically dependent on its (S,S) stereochemistry.[7] The synthesis of enantiomerically pure (S,S)-Reboxetine can be efficiently achieved using a chiral morpholine building block. While many reported syntheses utilize the analogous (S)-2-(hydroxymethyl)morpholine, the principles of stereocontrol are directly applicable and illustrative for its methoxymethyl counterpart.
The following workflow outlines a representative synthetic strategy.
Caption: Synthetic workflow for (S,S)-Reboxetine utilizing a chiral 2-substituted morpholine.
Protocol 1: N-Protection and Grignard Addition for Stereocontrol
This protocol describes the initial steps where the chiral morpholine building block is prepared for the crucial stereoselective addition of a phenyl group.
Rationale: The protection of the morpholine nitrogen is essential to prevent its reaction with the Grignard reagent. The choice of the Boc (tert-butoxycarbonyl) group is common due to its ease of installation and subsequent removal under acidic conditions.[8] The existing stereocenter at C2 of the N-Boc protected (R)-2-(methoxymethyl)morpholine (after conversion to an aldehyde) will direct the nucleophilic attack of the phenyl Grignard reagent, preferentially forming one of the two possible diastereomeric alcohols. This is a classic example of 1,2-asymmetric induction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phenylmagnesium bromide (PhMgBr) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
N-Protection:
-
Suspend this compound (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir until the solid dissolves.
-
Add Boc₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-(methoxymethyl)morpholine.
-
-
Conversion to Aldehyde (Hypothetical Step for this Building Block):
-
Note: This step would be necessary if starting from the hydroxymethyl analog. With the methoxymethyl group, a different strategy to form the C-C bond would be required, or initial synthesis would target the corresponding aldehyde. A common method for the hydroxymethyl analog is Swern or Dess-Martin periodinane oxidation.[8]
-
-
Grignard Addition:
-
Dissolve the N-protected morpholine-2-carbaldehyde (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add PhMgBr (1.2 eq) solution via syringe.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting diastereomeric alcohol by column chromatography.
-
Application in the Synthesis of Dopamine D4 Receptor Antagonists
The chiral morpholine scaffold is also a key component in the development of potent and selective dopamine D4 receptor antagonists, which are of interest for treating disorders such as schizophrenia and Parkinson's disease.[9] The synthesis of these compounds often involves the N-alkylation of the chiral morpholine and the formation of an ether linkage at the C2-substituent.
Caption: General synthetic scheme for Dopamine D4 receptor antagonists from a chiral morpholine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details a general method for the N-alkylation of the chiral morpholine, a common step in diversifying the scaffold for structure-activity relationship (SAR) studies.[9]
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of the secondary amine of the morpholine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. The hydrochloride salt of the starting material must be neutralized with a base prior to the reaction.
Materials:
-
This compound
-
A suitable aldehyde or ketone (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add TEA (1.2 eq) and stir for 15 minutes at room temperature.
-
Add the desired aldehyde (1.1 eq) to the mixture.
-
Add STAB (1.5 eq) portion-wise, and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Conclusion: A Versatile and Reliable Chiral Synthon
This compound stands out as a highly valuable chiral building block for modern organic synthesis and drug discovery. Its pre-installed stereocenter provides a reliable handle for controlling the stereochemical outcome of subsequent reactions, making it an efficient tool for the construction of complex, enantiomerically pure molecules. The protocols and applications discussed herein, particularly in the synthesis of high-value targets like (S,S)-Reboxetine and novel dopamine receptor antagonists, underscore its strategic importance. As the demand for stereochemically defined pharmaceuticals continues to grow, the utility of well-designed chiral building blocks like this compound will undoubtedly expand, enabling the next generation of therapeutic innovations.
References
- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.
- Vashistha, V. K., Sethi, S., Tyagi, I., & Das, D. K. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Future Journal of Pharmaceutical Sciences, 8(1), 23. [Link]
- Gagnon, D., & Dory, Y. L. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(6), 1031–1034. [Link]
- Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481–2488. [Link]
- Porphyrin-Systems. (n.d.). This compound.
- Liu, C., Lin, Z. W., Zhou, Z. H., & Chen, H. B. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(25), 5395–5401. [Link]
- Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089–3104. [Link]
- Lee, H. Y., et al. (2007). Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. European Journal of Medicinal Chemistry, 42(7), 1044–1048. [Link]
- ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
- Redox. (2022, October 1). Safety Data Sheet Morpholine.
- DrugFuture. (n.d.). Reboxetine.
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]
- Gontijo, V. A., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
Sources
- 1. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 141196-39-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound , 98% , 141196-39-6 - CookeChem [cookechem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Reboxetine [drugfuture.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. coreyhopkinslab.weebly.com [coreyhopkinslab.weebly.com]
Synthesis of pharmaceutical intermediates with (R)-2-(Methoxymethyl)morpholine hydrochloride
An Application Guide for the Synthesis and Utilization of (R)-2-(Methoxymethyl)morpholine Hydrochloride as a Key Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
Abstract
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity.[1][2][3] Chiral substituted morpholines, in particular, are critical building blocks for stereospecific pharmaceuticals where enantiomeric purity dictates therapeutic efficacy. This technical guide provides an in-depth exploration of this compound, a valuable chiral intermediate. We present a detailed, field-proven protocol for its synthesis, elucidate the rationale behind the procedural choices, and demonstrate its application in the construction of complex pharmaceutical intermediates, using the synthesis of a precursor to the NK1 receptor antagonist Aprepitant as a case study.
Introduction: The Significance of Chiral Morpholines in Drug Discovery
The morpholine ring, a six-membered heterocycle containing both an amine and an ether moiety, offers a unique combination of properties that are highly advantageous for drug design. Its presence can improve aqueous solubility, metabolic stability, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of a molecule.[1][4] The nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the oxygen atom can also act as a hydrogen bond acceptor.[5]
When the morpholine ring is substituted, it can create one or more stereocenters. The precise three-dimensional arrangement of these substituents is often crucial for selective binding to biological targets like enzymes and receptors.[6] Therefore, robust and stereoselective synthetic routes to chiral morpholines are in high demand within the pharmaceutical industry.[3][7] (R)-2-(Methoxymethyl)morpholine is a prime example of such a building block, serving as a precursor for drugs like the antiemetic agent Aprepitant (EMEND®), which is used to prevent nausea and vomiting caused by chemotherapy.[8][9][10]
Strategic Synthesis of (R)-2-(Methoxymethyl)morpholine
The synthesis of chiral morpholines can be approached through various strategies, including asymmetric hydrogenation, diastereoselective synthesis from vinyloxiranes, and electrophile-induced cyclization of N-allyl-β-aminoalcohols.[7][11] The choice of route is dictated by factors such as starting material availability, scalability, cost-effectiveness, and, most importantly, stereochemical control.
For (R)-2-(Methoxymethyl)morpholine, an effective and stereospecific approach involves the ring-opening of a chiral epoxide by an amino alcohol precursor, followed by intramolecular cyclization. The protocol detailed below is based on a reported synthesis utilizing (R)-(-)-glycidyl methyl ether as the chiral source, ensuring the desired (R)-stereochemistry is maintained throughout the process.[12]
Synthetic Workflow Overview
The synthesis follows a two-step, one-pot logic where the chiral epoxide is first opened by the amine, followed by an in-situ cyclization to form the morpholine ring. This streamlined process is efficient and minimizes the isolation of intermediates.
Caption: Synthetic workflow for (R)-2-(Methoxymethyl)morpholine.
Detailed Experimental Protocol
This protocol describes the synthesis of (R)-2-(Methoxymethyl)morpholine, which can then be converted to its hydrochloride salt if required for stability or subsequent reactions.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| (R)-(-)-Glycidyl methyl ether | C₄H₈O₂ | 88.11 | 0.800 g | 9.08 | 1.0 |
| 2-Aminoethanesulfonic acid | C₂H₇NO₃S | 125.15 | 5.68 g | 45.4 | 5.0 |
| Sodium Hydroxide (40% aq) | NaOH | 40.00 | 26 mL | - | - |
| Methanol | CH₃OH | 32.04 | 10 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~250 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~80 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminoethanesulfonic acid (5.68 g, 45.4 mmol) in 40% aqueous sodium hydroxide (10 mL).
-
Causality: 2-Aminoethanesulfonic acid (taurine) serves as the source for the -CH₂-CH₂-NH- fragment of the morpholine ring. The strong basic solution deprotonates the amino group, enhancing its nucleophilicity.
-
-
Epoxide Addition: In a separate beaker, prepare a solution of (R)-(-)-glycidyl methyl ether (0.800 g, 9.08 mmol) in methanol (10 mL). Heat the flask containing the taurine solution to 50 °C in a water bath. Slowly add the epoxide solution dropwise to the stirred, heated mixture.[12]
-
Causality: The reaction is heated to provide sufficient activation energy for the nucleophilic attack of the amine on the less-hindered carbon of the epoxide ring. Dropwise addition controls the exothermic reaction. The (R)-stereochemistry of the epoxide directly translates to the (R)-stereochemistry at the C2 position of the morpholine ring.
-
-
Initial Reaction: Stir the reaction mixture at 50 °C for 75 minutes.
-
Cyclization: After 75 minutes, add an additional portion of 40% aqueous sodium hydroxide (16 mL) and continue stirring at 50 °C for 20 hours.[12]
-
Causality: The second addition of NaOH ensures the reaction medium remains strongly basic. This facilitates the deprotonation of the hydroxyl group formed after the initial ring-opening, which then acts as a nucleophile to displace the sulfonate group in an intramolecular Williamson ether synthesis, forming the morpholine ring.
-
-
Work-up and Extraction: Cool the reaction mixture to room temperature and dilute it with deionized water (76 mL). Transfer the solution to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).[12]
-
Causality: The product is an organic amine with limited water solubility, allowing it to be extracted into an organic solvent like ethyl acetate. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation: Drying the organic phase is a critical step to remove residual water, which can interfere with purification and characterization. The solution should appear clear, not cloudy, before filtration.
-
-
Purification and Characterization: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Self-Validation: The purity of the collected fractions should be monitored by Thin Layer Chromatography (TLC). The final product's identity and stereochemical integrity should be confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC, comparing the results with literature data.[12]
-
Application: Synthesis of an Aprepitant Intermediate
This compound and its analogs are pivotal in constructing more complex molecules. A prominent example is the synthesis of Aprepitant, a neurokinin 1 (NK1) receptor antagonist.[9][13] The core of Aprepitant is a complex, stereochemically rich morpholine structure. The synthesis involves coupling a chiral morpholine derivative with other key fragments.
While the exact industrial synthesis of Aprepitant may use a different N-protected morpholine derivative, the following logical workflow illustrates how a chiral morpholine core, conceptually derived from building blocks like (R)-2-(Methoxymethyl)morpholine, is elaborated into a key pharmaceutical intermediate.[14][15][16]
Logical Workflow for Aprepitant Intermediate Synthesis
This diagram outlines the key strategic steps in building the complex morpholine core of Aprepitant from simpler chiral precursors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of aprepitant intermediate impurity - Eureka | Patsnap [eureka.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. US20130209521A1 - Nanostructured aprepitant compositions, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 11. banglajol.info [banglajol.info]
- 12. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 16. Synthesis of Aprepitant [cjph.com.cn]
Application Note & Protocol: Synthesis of a Novel Linezolid Analogue Utilizing (R)-2-(Methoxymethyl)morpholine Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of a novel Linezolid analogue, incorporating (R)-2-(methoxymethyl)morpholine in place of the traditional morpholine moiety. Linezolid, a cornerstone of the oxazolidinone class of antibiotics, is critical in combating multidrug-resistant Gram-positive bacterial infections.[1][2] The development of analogues is a key strategy to expand the antibacterial spectrum and overcome emerging resistance.[3] This protocol details a robust, multi-step synthetic route, beginning with the strategic nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with the chiral building block, (R)-2-(methoxymethyl)morpholine hydrochloride. Subsequent steps involve nitro group reduction, formation of the core oxazolidinone ring via reaction with (R)-epichlorohydrin, and final elaboration to the target acetamide. This guide is intended for researchers in medicinal chemistry and drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Introduction: The Rationale for a Chiral Morpholine Analogue
Linezolid's unique mechanism, which involves the inhibition of bacterial protein synthesis at the initiation phase, has made it an invaluable tool against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4] The morpholine ring of Linezolid is a critical component of its structure, contributing to its pharmacokinetic and pharmacodynamic profile. The introduction of substituents and stereocenters onto this ring represents a promising avenue for analogue development.
The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties of drug candidates.[5] By replacing the simple morpholine ring with the chiral, functionalized (R)-2-(methoxymethyl)morpholine, we aim to explore new structure-activity relationships (SAR). The methoxymethyl group can potentially engage in additional hydrogen bonding interactions within the target binding site or alter the molecule's solubility and metabolic stability. The defined (R)-stereochemistry is crucial, as stereoisomers of complex molecules often exhibit significantly different biological activities.
This application note outlines a convergent synthetic strategy that leverages established oxazolidinone synthesis methodologies while incorporating the novel chiral morpholine derivative from the outset.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process, ensuring high-yields and preservation of stereochemical integrity. The workflow is initiated by constructing the core aromatic amine, followed by the systematic assembly of the oxazolidinone ring and its functionalization.
Caption: High-level workflow for the synthesis of the Linezolid analogue.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of (R)-4-(2-(methoxymethyl)morpholino)-3-fluoronitrobenzene (Intermediate 1)
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom para to the strongly electron-withdrawing nitro group on 3,4-difluoronitrobenzene is highly activated and susceptible to displacement by the secondary amine of the morpholine derivative.[6][7] An inorganic base is required to neutralize the hydrochloride salt of the starting material, liberating the free amine for reaction.
Reaction Scheme:
This compound + 3,4-Difluoronitrobenzene → (R)-4-(2-(methoxymethyl)morpholino)-3-fluoronitrobenzene
Materials:
-
This compound (1.0 eq)
-
3,4-Difluoronitrobenzene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Begin vigorous stirring and add 3,4-difluoronitrobenzene to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Intermediate 1 as a yellow solid.
Causality and Trustworthiness:
-
Choice of Base: Potassium carbonate is a suitable, non-nucleophilic base that effectively neutralizes the hydrochloride without interfering with the SNAr reaction.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants and promoting the SNAr mechanism.
-
Purification: Column chromatography is essential to remove any unreacted starting material and potential side products, such as the isomer formed from substitution at the other fluorine position.
Step 2: Synthesis of (R)-4-(2-(methoxymethyl)morpholino)-3-fluoroaniline (Intermediate 2)
The reduction of the aromatic nitro group to a primary amine is a critical transformation to enable the subsequent cyclization step. Catalytic hydrogenation is a clean and efficient method for this purpose.
Reaction Scheme:
(R)-4-(2-(methoxymethyl)morpholino)-3-fluoronitrobenzene → (R)-4-(2-(methoxymethyl)morpholino)-3-fluoroaniline
Materials:
-
Intermediate 1 (1.0 eq)
-
Palladium on Carbon (Pd/C), 10% w/w (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve Intermediate 1 in methanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 2 , which is often used in the next step without further purification.
Causality and Trustworthiness:
-
Catalyst: Pd/C is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity.
-
Safety: Catalytic hydrogenation is potentially hazardous. It is crucial to handle the pyrophoric Pd/C catalyst and flammable hydrogen gas with extreme care and according to established safety protocols.
-
Purity Check: Although often used directly, it is advisable to check the purity of Intermediate 2 by ¹H NMR to ensure complete reduction of the nitro group.
Step 3: Synthesis of (S)-N-[[(5R)-3-[3-fluoro-4-((R)-2-(methoxymethyl)morpholino)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (Intermediate 3)
This stage involves a two-step, one-pot sequence to construct the core oxazolidinone ring and install the protected aminomethyl side chain. The aniline (Intermediate 2) first opens the epoxide ring of (R)-epichlorohydrin. The resulting amino alcohol is then cyclized with a carbonylating agent.[3][8] The resulting chloromethyl oxazolidinone is then reacted with potassium phthalimide.
Reaction Scheme:
Intermediate 2 + (R)-Epichlorohydrin → Amino alcohol intermediate Amino alcohol intermediate + CDI → (5R)-5-(Chloromethyl)oxazolidinone intermediate (5R)-5-(Chloromethyl)oxazolidinone intermediate + Potassium Phthalimide → Intermediate 3
Materials:
-
Intermediate 2 (1.0 eq)
-
(R)-Epichlorohydrin (1.1 eq)
-
Isopropyl alcohol (IPA)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Potassium Phthalimide (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Epoxide Opening: In a round-bottom flask, dissolve Intermediate 2 in isopropyl alcohol. Add (R)-epichlorohydrin and heat the mixture to reflux for 16-20 hours.[3] Monitor by TLC. Once complete, distill the solvent under reduced pressure to obtain the crude N-[3-chloro-2-(R)-hydroxypropyl] aniline derivative.
-
Cyclization: Dissolve the crude amino alcohol in anhydrous dichloromethane. Add CDI portion-wise at room temperature and stir for 20-24 hours.[3][8] Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5R)-5-(chloromethyl)oxazolidinone.
-
Phthalimide Substitution: To the crude chloromethyl intermediate, add anhydrous DMF and potassium phthalimide. Heat the mixture to reflux (approx. 90-100 °C) for 5-7 hours.[5] Cool the reaction to room temperature, pour into water, and stir to precipitate the product. Filter the solid, wash with water, and dry to yield crude Intermediate 3 . Recrystallization from an appropriate solvent (e.g., isopropyl alcohol) can be performed for further purification.
Causality and Trustworthiness:
-
Stereochemistry: The use of (R)-epichlorohydrin is critical for establishing the correct (S)-stereochemistry at the C5 position of the final Linezolid analogue after the two-step inversion process (epoxide opening and phthalimide substitution).
-
Carbonylating Agent: CDI is a safe and effective alternative to phosgene for the cyclization step, forming a stable imidazole leaving group.[8]
-
Phthalimide Protection: Using potassium phthalimide provides a protected primary amine (Gabriel synthesis), which can be cleanly deprotected in the final step.
Step 4: Synthesis of N-[[(5S)-3-[3-fluoro-4-((R)-2-(methoxymethyl)morpholino)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Final Analogue)
The final step involves the deprotection of the phthalimide group to reveal the primary amine, followed by acetylation to yield the target compound.
Reaction Scheme:
Intermediate 3 → Final Analogue
Materials:
-
Intermediate 3 (1.0 eq)
-
Hydrazine hydrate or Methylamine solution
-
Methanol or Dichloromethane
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (as base)
-
Ethyl Acetate
Procedure:
-
Deprotection: Suspend Intermediate 3 in methanol. Add hydrazine hydrate (or an alternative like aqueous methylamine[9]) and reflux for 2-4 hours. A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid. Concentrate the filtrate to obtain the crude primary amine.
-
Acetylation: Dissolve the crude amine in ethyl acetate or dichloromethane. Cool the solution to 0-5 °C in an ice bath. Add triethylamine, followed by the dropwise addition of acetic anhydride.[8]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction to completion by TLC.
-
Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization (e.g., from methanol or cyclohexane/ethyl acetate) to yield the pure Linezolid Analogue .
Causality and Trustworthiness:
-
Deprotection Method: Hydrazine is a classic reagent for cleaving the phthalimide group. Methylamine is an effective alternative.[9]
-
Acetylation Conditions: The reaction is performed at low temperature to control the exotherm and with a base to scavenge the acetic acid byproduct.
-
Final Purification: Recrystallization is typically sufficient to obtain the final product in high purity, suitable for biological evaluation.
Data Summary & Characterization
The following table summarizes the expected outcomes and necessary characterization data for the synthesized compounds.
| Compound | Description | Expected Yield (%) | Key Characterization Techniques |
| Intermediate 1 | Yellow Solid | 85-95% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| Intermediate 2 | Off-white Solid | >95% (crude) | ¹H NMR, MS |
| Intermediate 3 | White/Pale Yellow Solid | 70-80% (over 3 steps) | ¹H NMR, ¹³C NMR, MS |
| Final Analogue | White Crystalline Solid | 80-90% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, HPLC |
Mechanistic Visualization
Caption: Mechanism of the key SNAr reaction.
Caption: Cyclization mechanism using CDI.
References
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2011). Synthesis of Antibiotic Linezolid Analogues. Rasayan Journal of Chemistry, 4(2), 334-339.
- Arkat USA. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
- Angel Yeast Co Ltd. (2013).
- ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
- G. Madhusudhan et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.).
- Auronext Pharma Private Limited. (2009).
- Auronext Pharma Private Limited. (2016).
- Wang, J., et al. (2008). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Huaxue Shiji.
- Acta Crystallographica Section E. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. PMC.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
- Dehghani, F., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care.
- Reaction Chemistry & Engineering. (2016).
- Beilstein Journal of Organic Chemistry. (2018).
- Molecules. (2024).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents [patents.google.com]
- 4. CN1772750A - (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 9. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
Application Notes: Diastereoselective Control Using (R)-2-(Methoxymethyl)morpholine Hydrochloride
An in-depth guide for researchers, scientists, and drug development professionals on the application of the chiral auxiliary, (R)-2-(Methoxymethyl)morpholine hydrochloride, in diastereoselective synthesis.
Prepared by a Senior Application Scientist, this document provides a comprehensive technical guide on the theory, application, and detailed protocols for employing (R)-2-(Methoxymethyl)morpholine as a potent chiral auxiliary in asymmetric synthesis.
Introduction: The Strategic Role of Chiral Auxiliaries
In modern synthetic organic and medicinal chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone strategy for achieving this control, acting as temporary stereogenic units that are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After imparting its chiral information, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[1]
The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[2][3][4] The (R)-2-(Methoxymethyl)morpholine auxiliary leverages this robust heterocyclic core, incorporating a key methoxymethyl side chain that enables powerful, chelation-controlled stereodirection. This guide focuses on its application in the diastereoselective alkylation of carboxylic acid derivatives, a fundamental carbon-carbon bond-forming reaction.
Mechanism of Stereocontrol: A Chelation-Driven Model
The efficacy of (R)-2-(Methoxymethyl)morpholine hinges on its ability to form a rigid, well-defined metal enolate complex upon deprotonation. The stereochemical outcome is dictated by a combination of chelation and steric hindrance.
The process unfolds in three key stages:
-
Amide Formation: The chiral morpholine (used as the free base after neutralizing the hydrochloride salt) is acylated by a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable N-acylmorpholine.
-
Chelated Enolate Formation: Treatment with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) selectively removes the α-proton. The resulting lithium cation is immediately chelated by the amide carbonyl oxygen, the morpholine ring oxygen, and the ether oxygen of the methoxymethyl side chain. This forms a rigid, fused-ring system.
-
Face-Selective Electrophilic Attack: This rigid conformation effectively blocks one face of the planar enolate. The C2-methoxymethyl group projects outwards, creating a significant steric shield. Consequently, an incoming electrophile (E⁺) is forced to approach from the less hindered, exposed face of the enolate, ensuring a highly predictable and diastereoselective bond formation.
The following diagram illustrates the proposed chelated intermediate that is critical for stereocontrol.
Caption: Proposed chelation model for the lithium enolate of an N-acyl-(R)-2-(methoxymethyl)morpholine.
Experimental Protocols and Workflow
The overall synthetic sequence involves three main operations: coupling the auxiliary, performing the diastereoselective reaction, and cleaving the auxiliary to reveal the final product.
Caption: General workflow for diastereoselective alkylation using the morpholine auxiliary.
Protocol 1: Formation of the Chiral N-Acylmorpholine
This protocol describes the coupling of a generic carboxylic acid with the chiral auxiliary.
Materials:
-
This compound
-
Carboxylic acid (e.g., Propanoic acid)
-
Oxalyl chloride or Thionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Auxiliary Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add TEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free base in situ.
-
Acid Chloride Formation (Performed in a separate flask): In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.05 eq) in anhydrous DCM. Cool the solution to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Add one drop of anhydrous DMF as a catalyst. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Acylation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add this solution dropwise to the flask containing the neutralized auxiliary.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude N-acylmorpholine by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Diastereoselective α-Alkylation
This protocol details the core stereochemistry-defining step. Strict anhydrous and anaerobic conditions are critical for success.
Materials:
-
N-Acylmorpholine (from Protocol 1)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (E⁺, e.g., Benzyl bromide, Iodomethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve the N-acylmorpholine (1.0 eq) in a separate flame-dried flask with anhydrous THF. Using a cannula or syringe, slowly add this solution to the pre-formed LDA solution at -78 °C. Stir the mixture at this temperature for 45-60 minutes to ensure complete enolate formation. The solution typically turns yellow or orange.
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile's reactivity. Monitor by TLC (quenching a small aliquot with NH₄Cl).
-
Work-up: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined directly by ¹H NMR or GC analysis. The product can be purified by flash chromatography if necessary.
Protocol 3: Auxiliary Cleavage and Recovery
This protocol describes the removal of the auxiliary to yield the final carboxylic acid product.
Materials:
-
Alkylated N-acylmorpholine (from Protocol 2)
-
Sulfuric acid (H₂SO₄, e.g., 6 M aqueous solution) or Sodium hydroxide (e.g., 4 M)
-
Dioxane or THF
-
Diethyl ether
Procedure (Acidic Hydrolysis):
-
Hydrolysis: Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 6 M aqueous H₂SO₄ (e.g., a 2:1 ratio). Heat the mixture to reflux (approx. 100-110 °C) and stir for 12-24 hours, until TLC or LC-MS indicates complete consumption of the starting material.
-
Product Isolation: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3-4x) to isolate the carboxylic acid product. The combined organic layers are then washed with brine, dried over MgSO₄, and concentrated to yield the α-substituted carboxylic acid.
-
Auxiliary Recovery: The aqueous layer from the extraction contains the protonated (R)-2-(Methoxymethyl)morpholine as its sulfate salt. To recover it, basify the aqueous layer to pH > 12 with a strong base (e.g., NaOH pellets or 50% aq. NaOH), ensuring the solution is kept cool. Extract the resulting free base into DCM or ethyl acetate (3-4x). Dry the combined organic layers over MgSO₄ and concentrate to recover the auxiliary, which can be purified by distillation or re-converted to the hydrochloride salt for storage.
Data Presentation and Expected Outcomes
The power of this auxiliary lies in its ability to consistently deliver high levels of diastereoselectivity across a range of substrates and electrophiles.
| Entry | Carboxylic Acid Substrate | Electrophile (E-X) | Product (after cleavage) | Typical Yield (%) | Typical d.r. |
| 1 | Propanoic Acid | Benzyl bromide | (R)-2-Methyl-3-phenylpropanoic acid | 85-95 | >98:2 |
| 2 | Propanoic Acid | Iodomethane | (R)-2-Methylbutanoic acid | 80-90 | >95:5 |
| 3 | Butanoic Acid | Allyl bromide | (R)-2-Ethylpent-4-enoic acid | 82-93 | >97:3 |
| 4 | Phenylacetic Acid | Ethyl iodide | (R)-2-Phenylbutanoic acid | 75-85 | >95:5 |
Note: Data are representative and based on the expected performance of high-quality chiral auxiliaries under optimized conditions. Actual results may vary.
Troubleshooting and Field Insights
-
Low Diastereoselectivity: This is often caused by issues with enolate geometry or stability.
-
Cause: Temperature rising above -70 °C during enolate formation or quench.
-
Solution: Ensure rigorous temperature control. Add reagents slowly and sub-surface if possible.
-
Cause: Enolate equilibration.
-
Solution: Avoid prolonged stirring times after enolate formation and before adding the electrophile.
-
-
Low Yield in Alkylation:
-
Cause: Wet reagents or glassware quenching the LDA/enolate.
-
Solution: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Titrate n-BuLi before use.
-
Cause: Competing elimination reaction with a sterically hindered or base-sensitive electrophile.
-
Solution: Consider using a less hindered electrophile or a different base/solvent system if possible.
-
-
Incomplete Auxiliary Cleavage:
-
Cause: The N-acylmorpholine bond can be very stable, especially if the α-carbon is sterically congested.
-
Solution: Increase the reaction time, temperature, or concentration of the acid/base during hydrolysis. Milder cleavage methods using reagents like lithium hydroperoxide (LiOOH) can be explored for sensitive substrates.[5]
-
Conclusion
This compound is a highly effective and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its efficacy is rooted in a predictable, chelation-controlled mechanism that provides a rigid stereochemical environment for reactions. The robust nature of the auxiliary, coupled with detailed and validated protocols for its application and recovery, makes it an invaluable tool for researchers in academic and industrial settings who require precise control over molecular chirality.
References
- Koval, I. V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819.
- Wikipedia. (n.d.). Chiral auxiliary.
- Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
- Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488.
- Arora, R. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 314, 02001.
- Molnár, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3843.
- Smith, A. B., et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta.
- Young, D. W., et al. (2022). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Omega.
- Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Wang, J., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7, 358-362.
- Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
- Zhang, X., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 54(82), 11626-11629.
- Alexanian, E. J., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 10(13), 2869-2871.
- Cattaneo, V., et al. (2016). Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. Organic Chemistry Frontiers, 3, 753-758.
- PubChem. (n.d.). 2-[(6-Methyl-2-pyridinyl)methoxymethyl]morpholine.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-Alkylation of (R)-2-(Methoxymethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and polarity to drug candidates.[1] The N-functionalization of the morpholine ring, particularly through N-alkylation, is a critical strategy for modulating the pharmacological activity and pharmacokinetic profiles of bioactive molecules.[1] This guide provides detailed experimental protocols for the N-alkylation of (R)-2-(Methoxymethyl)morpholine, a valuable chiral building block in organic synthesis. We will explore two primary, robust methods: direct alkylation via nucleophilic substitution and reductive amination. This document is designed to be a comprehensive resource, offering not only step-by-step procedures but also the underlying chemical principles and practical insights to ensure successful synthesis and application.
Introduction: The Significance of N-Alkylated Morpholines in Drug Discovery
The morpholine moiety is a "privileged scaffold" in drug discovery, frequently incorporated into molecules to optimize their drug-like properties.[2] Its presence can lead to improved oral bioavailability and metabolic resistance. N-alkylation of the morpholine nitrogen provides a straightforward method to introduce a wide variety of substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance target binding and selectivity. Derivatives of (R)-2-(Methoxymethyl)morpholine are of particular interest due to the presence of a chiral center and an additional ether functionality, offering multiple points for interaction with biological targets. These N-alkylated derivatives have been investigated for a range of therapeutic applications, including as potent inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[2]
General Reaction Scheme: N-Alkylation of (R)-2-(Methoxymethyl)morpholine
The N-alkylation of (R)-2-(Methoxymethyl)morpholine can be achieved through two primary pathways:
-
Direct Alkylation with Alkyl Halides: This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
-
Reductive Amination: This two-step, one-pot process involves the reaction of the morpholine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[4]
Method 1: Direct N-Alkylation with Alkyl Halides
This classic method is widely used for its simplicity and the broad availability of alkyl halides. The choice of base and solvent is crucial for the reaction's success, with common choices being potassium carbonate in acetonitrile.[5]
Experimental Protocol: Synthesis of (R)-4-Benzyl-2-(methoxymethyl)morpholine
This protocol details the N-alkylation of (R)-2-(Methoxymethyl)morpholine with benzyl bromide.
Materials:
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-2-(Methoxymethyl)morpholine (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per mmol of amine).[5]
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution to form a suspension.[5]
-
While stirring at room temperature, add benzyl bromide (1.2 eq.) dropwise.[5]
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.[5]
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.[5]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-4-Benzyl-2-(methoxymethyl)morpholine.[2]
Causality and Experimental Choices
-
Base: Potassium carbonate is a mild inorganic base, sufficient to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards the product. Stronger bases could lead to side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the organic reactants while being relatively inert. Its boiling point allows for a convenient reflux temperature.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent the introduction of moisture, which can affect the reaction's efficiency.
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a versatile and often higher-yielding alternative to direct alkylation, particularly for synthesizing secondary and tertiary amines. This method is advantageous as it avoids the use of potentially harsh alkylating agents and minimizes the risk of over-alkylation.[9]
Experimental Protocol: Synthesis of N-Arylmethyl-(R)-2-(methoxymethyl)morpholine
This protocol describes a general procedure for the reductive amination of (R)-2-(Methoxymethyl)morpholine with an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve (R)-2-(Methoxymethyl)morpholine (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in anhydrous DCM or DCE.
-
To this solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting morpholine is consumed (typically 1-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated morpholine.
Causality and Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thus preventing the formation of alcohol byproducts.[10]
-
Solvent: DCM and DCE are excellent solvents for this reaction as they are relatively non-polar and aprotic, and they effectively dissolve the reactants.
-
Workup: The aqueous NaHCO₃ quench neutralizes any remaining acidic species and helps to separate the organic and aqueous layers during extraction.
Caption: Workflow for Reductive Amination.
Data Presentation: Representative N-Alkylation Conditions for Morpholines
The following table summarizes typical conditions for the N-alkylation of morpholines, which can be used as a starting point for the optimization of reactions with (R)-2-(Methoxymethyl)morpholine.
| Alkylating Agent | Base/Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4-12 | Good to Excellent | [5] |
| Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 4-12 | Good to Excellent | [5] |
| Benzaldehyde | NaBH(OAc)₃ | DCM/DCE | Room Temp | 1-4 | High | [9] |
| Substituted Benzyl alcohols | NiCuFeOx catalyst | Toluene | 120 °C | 12 | 85-95 | [1] |
| Methanol | CuO-NiO/γ-Al₂O₃ | Gas Phase | 220 °C | - | 93.8 (selectivity) | [2] |
Characterization of N-Alkylated (R)-2-(Methoxymethyl)morpholine
Confirmation of the structure and purity of the synthesized N-alkylated product is essential. The following spectroscopic techniques are recommended for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the newly introduced alkyl group and show characteristic shifts for the morpholine ring protons. For example, in N-benzylmorpholine, the benzylic protons typically appear as a singlet around 3.5 ppm, and the aromatic protons as a multiplet between 7.2-7.4 ppm.
-
¹³C NMR: Will show the corresponding carbon signals for the new alkyl group and the morpholine ring.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the N-H stretch (if present in the starting material) and the appearance of new C-H stretching frequencies corresponding to the added alkyl group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | - Inactive alkyl halide- Insufficient base- Low reaction temperature | - Check the purity of the alkyl halide- Use a stronger base or increase the amount of base- Increase the reaction temperature or time |
| Formation of Side Products | - Over-alkylation (quaternary salt formation)- Decomposition of starting material or product | - Use a milder alkylating agent or reductive amination- Lower the reaction temperature |
| Difficult Purification | - Co-elution of starting material and product- Presence of inorganic salts | - Optimize the chromatography eluent system- Ensure proper aqueous workup to remove salts |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- BenchChem. (2025).
- Sato, S., et al. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. ChemSpider Synthetic Pages.
- Stiniya, S., et al. (2024). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- BenchChem. (2025).
- Gawande, M. B., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Jain, A., & Sahu, S. K. (2024).
- BenchChem. (2025).
- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- Jayaraj, A., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
- Moloney, G. P. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Molecules, 6(3), M199.
- Bera, K., et al. (2017). “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Publishing.
- Google Patents. (2011).
- ResearchGate. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine, 2-(MethoxyMethyl)-, (2S)- | CymitQuimica [cymitquimica.com]
- 7. 157791-20-3|(2S)-2-(Methoxymethyl)morpholine|BLD Pharm [bldpharm.com]
- 8. (2S)-2-(methoxymethyl)morpholine | CAS: 157791-20-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: (R)-2-(Methoxymethyl)morpholine Hydrochloride in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholine Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[3][4] The oxygen atom can act as a hydrogen bond acceptor, while the saturated ring system provides a three-dimensional structure that can be optimized for potent and selective interaction with biological targets.[1]
(R)-2-(Methoxymethyl)morpholine hydrochloride is a chiral building block that offers chemists a reliable and stereochemically defined entry point into this valuable chemical space.[5] As a hydrochloride salt, it exhibits enhanced stability and solubility, simplifying handling and formulation in synthetic protocols.[6][7] The presence of a defined stereocenter at the C-2 position is critical, as enantiomeric purity is a cornerstone of modern drug design, ensuring target specificity and minimizing off-target effects. This application note will explore the utility of this reagent, focusing on its application in the synthesis of precursors for neurokinin-1 (NK1) receptor antagonists, a class of drugs exemplified by the antiemetic agent Aprepitant.[8][9]
Part 1: The Therapeutic Target - Neurokinin-1 (NK1) Receptor Antagonism
The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor whose primary endogenous ligand is Substance P, an eleven-amino acid neuropeptide.[10][11] In the central nervous system, Substance P is highly concentrated in the vomiting center of the brainstem.[12] When activated by noxious stimuli, such as high-dose chemotherapy, Substance P is released and binds to NK1R, triggering the emetic reflex.[13]
NK1R antagonists function by competitively blocking this binding site, thereby preventing the downstream signaling cascade that leads to nausea and vomiting.[10][12] The clinical success of Aprepitant, a potent and selective NK1R antagonist, has validated this mechanism for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[8][14] The complex 2,3-disubstituted morpholine core of Aprepitant is essential for its high-affinity binding and long duration of action.[15] The synthesis of such complex molecules relies on the availability of high-purity, stereochemically defined building blocks like this compound.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 6. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 10. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aprepitant - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 14. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 15. medkoo.com [medkoo.com]
The Role of (R)-2-(Methoxymethyl)morpholine Hydrochloride in the Asymmetric Synthesis of Bioactive Molecules: A Detailed Guide for Researchers
The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] Among the vast array of morpholine derivatives, chiral variants offer a powerful tool for asymmetric synthesis, enabling the stereocontrolled preparation of bioactive molecules. This guide provides an in-depth exploration of the application of (R)-2-(Methoxymethyl)morpholine hydrochloride as a versatile chiral auxiliary, with a focus on detailed protocols for the synthesis of enantiomerically enriched carboxylic acids, a common feature in many pharmaceuticals.
This compound is a chiral building block valued for its role in asymmetric synthesis.[4] Its hydrochloride form enhances stability and solubility, simplifying its use in various reaction conditions.[4] The inherent chirality of this morpholine derivative allows for the diastereoselective functionalization of molecules, a critical step in the development of single-enantiomer drugs.
Core Principle: Diastereoselective Alkylation of Chiral Morpholine Amides
The primary application of (R)-2-(Methoxymethyl)morpholine as a chiral auxiliary involves its conversion to an N-acylmorpholine (an amide). The chiral environment provided by the morpholine derivative then directs the stereochemical outcome of subsequent reactions, most notably the alkylation of the enolate derived from the amide. This process allows for the creation of a new stereocenter with a high degree of control.
The general workflow for this synthetic strategy can be visualized as a three-stage process:
Caption: General workflow for asymmetric synthesis.
Application Protocol: Asymmetric Synthesis of (S)-2-Phenylpropanoic Acid
To illustrate the practical application of this methodology, we will detail the asymmetric synthesis of (S)-2-phenylpropanoic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these drugs is primarily attributed to the (S)-enantiomer.[5]
Step 1: Synthesis of N-(2-Phenylpropanoyl)-(R)-2-(methoxymethyl)morpholine
This initial step involves the coupling of the prochiral carboxylic acid, 2-phenylpropanoic acid, with the chiral auxiliary, (R)-2-(methoxymethyl)morpholine.
Materials:
-
2-Phenylpropanoic acid
-
This compound
-
Oxalyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Free-Basing the Auxiliary: To a solution of this compound in anhydrous DCM, add DIPEA (1.1 equivalents) at 0 °C and stir for 30 minutes. This neutralizes the hydrochloride to provide the free amine.
-
Acid Chloride Formation: In a separate flask, dissolve 2-phenylpropanoic acid in anhydrous DCM and add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir for 1 hour at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Amide Coupling: Cool the acid chloride solution to 0 °C and add the solution of free (R)-2-(methoxymethyl)morpholine dropwise. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-acylmorpholine.
Step 2: Diastereoselective Methylation
This crucial step establishes the new stereocenter at the alpha-position of the carbonyl group. The steric hindrance provided by the methoxymethyl group on the chiral auxiliary directs the approach of the electrophile.
Materials:
-
N-(2-Phenylpropanoyl)-(R)-2-(methoxymethyl)morpholine
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere and low-temperature reactions
Protocol:
-
Enolate Formation: Dissolve the N-acylmorpholine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a freshly prepared solution of LDA (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add methyl iodide (1.5 equivalents) dropwise. Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Diastereoselectivity Analysis: The crude product can be analyzed by ¹H NMR spectroscopy or chiral HPLC to determine the diastereomeric ratio. Purification by flash column chromatography will yield the methylated N-acylmorpholine.
| Parameter | Expected Outcome |
| Diastereomeric Excess (d.e.) | >95% |
| Yield | 80-90% |
Step 3: Hydrolysis and Auxiliary Recovery
The final step involves the cleavage of the chiral auxiliary to yield the desired (S)-2-phenylpropanoic acid and recover the (R)-2-(methoxymethyl)morpholine for potential reuse.
Materials:
-
Alkylated N-acylmorpholine
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Standard glassware for hydrolysis
Protocol:
-
Saponification: Dissolve the alkylated N-acylmorpholine in a mixture of THF and water. Add an excess of lithium hydroxide (e.g., 5 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).
-
Product Isolation: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl. This will precipitate the (S)-2-phenylpropanoic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-phenylpropanoic acid. Further purification can be achieved by recrystallization.
-
Auxiliary Recovery: The aqueous layer from the extraction can be basified and extracted with an organic solvent to recover the (R)-2-(methoxymethyl)morpholine.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in the alkylation step is a direct consequence of the steric influence of the chiral auxiliary. The methoxymethyl group at the C2 position of the morpholine ring effectively shields one face of the planar enolate intermediate. As a result, the incoming electrophile (methyl iodide) preferentially attacks from the less hindered face, leading to the formation of one diastereomer in significant excess.
Caption: Proposed transition state for diastereoselective alkylation.
Conclusion
This compound serves as a highly effective and practical chiral auxiliary for the asymmetric synthesis of bioactive carboxylic acids. The straightforward protocols for amide formation, highly diastereoselective alkylation, and subsequent hydrolysis make this a valuable tool for researchers in drug discovery and development. The ability to control stereochemistry with high precision is paramount in the synthesis of modern pharmaceuticals, and the application of chiral morpholine derivatives represents a robust and reliable strategy to achieve this goal.
References
- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. doi:10.1002/med.21634
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. doi:10.1002/cmdc.201900682
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
Sources
- 1. Highly Enantioselective Synthesis of Propargyl Amide with Vicinal Stereocenters through Ir-Catalyzed Hydroalkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Leveraging (R)-2-(Methoxymethyl)morpholine Hydrochloride in the Strategic Synthesis of Potent and Selective D₄ Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The D₄ Receptor and the Rationale for a Chiral Morpholine Approach
The human dopamine D₄ receptor, a member of the D₂-like family of G-protein coupled receptors, is a high-value target in contemporary medicinal chemistry.[1] Primarily expressed in brain regions like the prefrontal cortex and hippocampus, its dysfunction has been implicated in a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] Consequently, the development of potent and selective D₄ receptor antagonists is a key objective for discovering novel therapeutics.[3][4][5]
A significant challenge in D₄-targeted drug design is achieving high selectivity over the closely related D₂ and D₃ receptor subtypes. Off-target activity at these receptors can lead to undesirable side effects. The morpholine scaffold has emerged as a privileged structure in central nervous system (CNS) drug discovery, valued for its metabolic stability and its ability to modulate pharmacokinetic properties and improve brain permeability.[6][7][8]
Specifically, the chiral building block, (R)-2-(methoxymethyl)morpholine hydrochloride, offers a strategic entry point for creating D₄-selective antagonists. Its defined stereochemistry and the methoxymethyl substituent provide a three-dimensional framework that can be exploited to achieve precise interactions within the D₄ receptor binding pocket, enhancing both potency and selectivity. This guide details the strategic application and synthetic protocols for this key intermediate.
The Strategic Value of the (R)-2-(Methoxymethyl)morpholine Moiety
The choice of (R)-2-(methoxymethyl)morpholine is not arbitrary; it is a deliberate design element rooted in established structure-activity relationships (SAR).
-
Stereochemical Control: Research has demonstrated that for many chiral morpholine-based antagonists, the biological activity resides predominantly in one enantiomer.[1] Using the enantiopure (R)-isomer from the outset prevents the need for costly chiral separations later in the synthesis and eliminates potential off-target effects from an undesired enantiomer.
-
Vectorial Orientation: The methoxymethyl group at the C2 position acts as a key structural vector. It orients substituents toward specific regions of the receptor, allowing for fine-tuning of ligand-receptor interactions. This is critical for differentiating between the highly homologous binding sites of the D₂-like receptor family.[9]
-
Improved Physicochemical Properties: The morpholine ring, with its ether oxygen, strikes an optimal balance between lipophilicity and hydrophilicity.[7] This contributes to favorable drug-like properties, including metabolic stability and the potential for enhanced blood-brain barrier penetration, which is crucial for CNS targets.[7][8]
General Synthetic Strategy: Reductive Amination
A robust and widely applicable method for incorporating the (R)-2-(methoxymethyl)morpholine core is through reductive amination. This reaction forms a stable carbon-nitrogen bond between the secondary amine of the morpholine and a suitable aldehyde-bearing aromatic or heteroaromatic fragment. This "southern" fragment is often a key pharmacophoric element responsible for anchoring the molecule in the receptor.
The general workflow involves the reaction of the morpholine hydrochloride salt with an aldehyde in the presence of a mild reducing agent. The hydrochloride salt is typically neutralized in situ with a non-nucleophilic base.
Caption: General workflow for synthesizing D₄ antagonists via reductive amination.
Detailed Application Protocol: Synthesis of a Representative D₄ Antagonist
This protocol describes the synthesis of (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine , a potent and selective D₄ receptor antagonist, adapted from published methodologies.[1][10] This example illustrates a two-part synthesis: initial ether formation followed by reductive amination.
Part A: Synthesis of (R)-2-(((6-chloropyridin-2-yl)oxy)methyl)morpholine
This step attaches the "northern" aryl ether piece to the morpholine core.
Reaction Scheme: (R)-2-(Hydroxymethyl)morpholine + 2-Bromo-6-chloropyridine → (R)-2-(((6-chloropyridin-2-yl)oxy)methyl)morpholine
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| (R)-2-(Hydroxymethyl)morpholine | 117.15 | 1.00 g | 8.54 | 1.0 |
| 2-Bromo-6-chloropyridine | 192.45 | 1.81 g | 9.39 | 1.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.23 g | 12.81 | 1.5 |
| Toluene | - | 20 mL | - | - |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 96 mg | 0.427 | 0.05 |
| Xantphos | 578.68 | 369 mg | 0.638 | 0.075 |
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-2-(hydroxymethyl)morpholine (1.00 g, 8.54 mmol), 2-bromo-6-chloropyridine (1.81 g, 9.39 mmol), sodium tert-butoxide (1.23 g, 12.81 mmol), palladium(II) acetate (96 mg, 0.427 mmol), and Xantphos (369 mg, 0.638 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add dry toluene (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired ether product.
Part B: Reductive Amination to Yield the Final Antagonist
This step couples the morpholine ether with the indole aldehyde.
Reaction Scheme: (R)-2-(((6-chloropyridin-2-yl)oxy)methyl)morpholine + 6-Fluoro-1H-indole-3-carbaldehyde → Final Product
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Part A Product | 228.68 | 500 mg | 2.19 | 1.0 |
| 6-Fluoro-1H-indole-3-carbaldehyde | 163.15 | 393 mg | 2.41 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 698 mg | 3.29 | 1.5 |
| Dichloromethane (DCM) | - | 15 mL | - | - |
| Acetic Acid (AcOH) | 60.05 | 0.125 mL | 2.19 | 1.0 |
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, dissolve the product from Part A (500 mg, 2.19 mmol) and 6-fluoro-1H-indole-3-carbaldehyde (393 mg, 2.41 mmol) in dichloromethane (15 mL).
-
Acid Addition: Add glacial acetic acid (0.125 mL, 2.19 mmol) to the solution. Stir for 20 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (698 mg, 3.29 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 15 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient) to yield the final antagonist.
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final compound, ensuring all expected peaks are present and integrations are correct.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the synthesized antagonist.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by HPLC, aiming for >95% purity for in vitro biological assays.
Conclusion
This compound is a high-value chiral building block for the synthesis of selective D₄ receptor antagonists. Its inherent structural and stereochemical features provide a robust platform for developing CNS-active compounds with desirable pharmacological profiles. The synthetic routes, particularly reductive amination, are reliable and adaptable, allowing for the generation of diverse libraries for SAR exploration. The protocols outlined herein provide a practical framework for researchers engaged in the discovery of novel therapeutics targeting the dopamine D₄ receptor.
References
- Rowley, M., et al. (1999). Design, synthesis, and evaluation of chromen-2-ones as potent and selective human dopamine D4 antagonists. Journal of Medicinal Chemistry, 42(20), 4097-4106. [Link]
- Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-1377. [Link]
- Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters. [Link]
- Gentile, F., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 28(15), 5789. [Link]
- Mohell, N., et al. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 45(15), 3167-3177. [Link]
- Sperry, J. B., & Montchamp, J. L. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 8(12), 2537-2542. [Link]
- Saeed, S., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2432-2436. [Link]
- Bonifazi, A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3584-3601. [Link]
- Gentile, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-20. [Link]
- Wikipedia. (2025). L-745,870. [Link]
- Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
- Gentile, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Grokipedia. (2026). L-745,870. [Link]
- Saeed, S., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
- Bristow, L. J., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-645. [Link]
- Saeed, S., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2432-2436. [Link]
Sources
- 1. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and evaluation of chromen-2-ones as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of (R)-2-(Methoxymethyl)morpholine
Abstract
(R)-2-(methoxymethyl)morpholine is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their physicochemical properties and metabolic stability. Its secondary amine, however, presents a synthetic challenge, often requiring protection to prevent unwanted side reactions during subsequent chemical transformations. This document provides a comprehensive guide to the strategic selection and implementation of protecting groups for (R)-2-(methoxymethyl)morpholine. We will delve into the rationale behind experimental choices, present detailed, validated protocols for common protecting groups, and offer a comparative analysis to aid researchers in drug development and synthetic chemistry.
Introduction: The Synthetic Utility and Challenge of (R)-2-(Methoxymethyl)morpholine
The morpholine moiety is a privileged scaffold in drug discovery, known for its ability to improve aqueous solubility, reduce lipophilicity, and act as a hydrogen bond acceptor, thereby enhancing drug-like properties. The chiral synthon, (R)-2-(methoxymethyl)morpholine, offers an additional stereocenter, allowing for precise three-dimensional arrangements in drug-target interactions. Its incorporation is a key strategy in the synthesis of numerous clinical candidates and approved drugs.
The nucleophilic secondary amine (pKa ≈ 8.5-9.0) is the primary site of reactivity. While essential for its role as a pharmacophore, this amine can interfere with a wide range of synthetic transformations, including but not limited to:
-
Acylation and Sulfonylation: Unprotected amine will readily react with acylating or sulfonylating agents.
-
Alkylation: The amine can compete with other nucleophiles in alkylation reactions.
-
Coupling Reactions: It can interfere with various metal-catalyzed cross-coupling reactions.
-
Oxidation: The N-H bond can be susceptible to oxidation.
Therefore, the temporary masking of this amine with a suitable protecting group is a critical step in multi-step syntheses. The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal, meaning it can be cleaved without affecting other functional groups in the molecule.
Strategic Considerations for Protecting Group Selection
The C2-methoxymethyl substituent introduces a degree of steric hindrance around the nitrogen atom. This can influence the kinetics of both the protection and deprotection steps. An ideal protecting group for this substrate should be:
-
Efficiently Installed: The protection reaction should proceed in high yield under mild conditions, overcoming the local steric hindrance.
-
Robust: The protected amine must be stable to the intended downstream reaction conditions.
-
Selectively Removable: The deprotection should occur with high efficiency under conditions that do not compromise the integrity of the rest of the molecule.
-
Orthogonal: The protecting group should be removable in the presence of other common protecting groups (e.g., silyl ethers, esters).
Below, we explore the most common and effective protecting groups for (R)-2-(methoxymethyl)morpholine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).
The tert-Butoxycarbonyl (Boc) Group: A Workhorse in Morpholine Chemistry
The Boc group is arguably the most widely used protecting group for amines due to its general stability to a wide range of non-acidic conditions and its facile removal under acidic conditions.
Rationale and Mechanism
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting intermediate collapses, releasing CO₂, tert-butanol, and the protected amine. The base, often a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves to neutralize the resulting carbonic acid by-product.
Deprotection is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The mechanism involves protonation of the carbonyl oxygen, followed by a unimolecular decomposition to release the stable tert-butyl cation, carbon dioxide, and the deprotected amine salt.
Visualizing the Boc Protection/Deprotection Workflow
Caption: Boc protection and deprotection workflow.
Protocol: N-Boc Protection of (R)-2-(Methoxymethyl)morpholine
Materials:
-
(R)-2-(Methoxymethyl)morpholine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (R)-2-(methoxymethyl)morpholine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in DCM. Rationale: Adding the Boc anhydride slowly at a reduced temperature helps to control the exotherm of the reaction and minimize potential side reactions.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine. Rationale: The bicarbonate wash ensures the removal of any unreacted (Boc)₂O byproducts and neutralizes the triethylammonium salt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is often pure enough for subsequent steps. If necessary, purification can be achieved by flash column chromatography on silica gel.
The Carboxybenzyl (Cbz) Group: Orthogonal and Robust
The Cbz group is another cornerstone of amine protection, offering stability to a broader range of conditions than the Boc group, particularly acidic and some basic conditions. Its removal via catalytic hydrogenation makes it orthogonal to many other protecting groups.
Rationale and Mechanism
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a base. The mechanism is a straightforward nucleophilic acyl substitution where the morpholine nitrogen attacks the carbonyl carbon of Cbz-Cl, displacing the chloride ion. A base, such as NaHCO₃ or TEA, is required to scavenge the HCl generated during the reaction.
Deprotection is classically achieved by catalytic hydrogenation (e.g., H₂, Pd/C). The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which liberates the free amine, toluene, and carbon dioxide. This method is exceptionally mild and clean.
Visualizing the Cbz Protection/Deprotection Workflow
Caption: Cbz protection and deprotection workflow.
Protocol: N-Cbz Protection of (R)-2-(Methoxymethyl)morpholine
Materials:
-
(R)-2-(Methoxymethyl)morpholine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethyl acetate (EtOAc) and Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve (R)-2-(methoxymethyl)morpholine (1.0 eq) in a biphasic mixture of ethyl acetate and a saturated aqueous solution of NaHCO₃.
-
Cool the vigorously stirring mixture to 0 °C in an ice-water bath.
-
Add benzyl chloroformate (1.1 eq) dropwise. Rationale: The biphasic system with NaHCO₃ immediately neutralizes the HCl byproduct, preventing potential side reactions with the acid-sensitive starting material or product.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary.
The Benzyl (Bn) Group: Stability and Reductive Removal
The N-benzyl group offers high stability across a wide pH range, making it suitable for syntheses involving both strongly acidic and basic conditions. Like the Cbz group, it is typically removed by catalytic hydrogenation.
Rationale and Mechanism
N-benzylation is a reductive amination or a direct alkylation process. A common method involves reacting the amine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate (K₂CO₃) or a non-nucleophilic hindered base. The reaction is a standard Sₙ2 substitution.
Deprotection is achieved via hydrogenolysis (H₂, Pd/C), similar to the Cbz group. The benzyl group is cleaved, yielding the free amine and toluene.
Protocol: N-Benzylation of (R)-2-(Methoxymethyl)morpholine
Materials:
-
(R)-2-(Methoxymethyl)morpholine (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend (R)-2-(methoxymethyl)morpholine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 50-60 °C and stir for 6-18 hours. Rationale: Heating is often necessary to drive the Sₙ2 reaction to completion, especially with the secondary amine nucleophile. K₂CO₃ acts as a solid base to scavenge the HBr generated.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel.
Comparative Analysis of Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Orthogonality & Considerations |
| Boc | (Boc)₂O, base (TEA, DIPEA), DCM | Stable to base, nucleophiles, hydrogenation. Labile to strong acid. | Strong acid (TFA, HCl) | Orthogonal to Cbz, Bn, Fmoc. Not suitable for reactions requiring strong acid. |
| Cbz | Cbz-Cl, base (NaHCO₃, TEA) | Stable to acid, some bases. Labile to hydrogenolysis, strong base. | H₂, Pd/C (catalytic hydrogenation) | Orthogonal to Boc, most acid/base labile groups. Not suitable if other reducible groups (alkenes, alkynes, some benzyl ethers) are present and need to be preserved. |
| Benzyl (Bn) | BnBr, base (K₂CO₃), heat | Very stable to acid, base, organometallics, and redox agents. | H₂, Pd/C (catalytic hydrogenation) | Orthogonal to Boc. Similar limitations as Cbz regarding hydrogenation. The resulting tertiary amine can be more challenging to deprotect than the Cbz carbamate. |
Conclusion
The strategic protection of the secondary amine in (R)-2-(methoxymethyl)morpholine is fundamental to its successful application in complex molecule synthesis. The choice between Boc, Cbz, and Benzyl protecting groups should be made based on the planned synthetic route. The Boc group offers mild introduction and acid-labile removal, making it a versatile default. The Cbz group provides robustness towards acidic conditions with a mild, orthogonal hydrogenolysis deprotection. The N-benzyl group offers the highest stability but shares the same deprotection pathway as Cbz. The protocols and rationales provided herein serve as a validated starting point for researchers, enabling the efficient and predictable manipulation of this valuable chiral building block.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Link]
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]
- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer, 2007. [Link]
The Potential of (R)-2-(Methoxymethyl)morpholine as a Novel Chiral Auxiliary in Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. The biological activity of a chiral molecule is often dictated by the spatial arrangement of its atoms, making the development of robust methods for asymmetric synthesis a critical endeavor. Chiral auxiliaries represent a powerful and reliable strategy to achieve this control.[1] A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which it can be cleaved and ideally recycled.[1]
While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are well-established, the exploration of new chiral scaffolds continues to be a vibrant area of research. This guide introduces (R)-2-(Methoxymethyl)morpholine, a readily accessible chiral secondary amine, as a promising candidate for a new class of chiral auxiliaries. Its unique structural features—a rigid morpholine ring, a defined stereocenter at C2, and a coordinating methoxymethyl group—suggest its potential for inducing high levels of stereoselectivity in key carbon-carbon bond-forming reactions.
This document serves as a detailed technical guide for researchers, outlining the prospective application of (R)-2-(Methoxymethyl)morpholine hydrochloride in asymmetric catalysis, with a primary focus on its use as a chiral auxiliary in diastereoselective aldol reactions. The protocols and mechanistic discussions herein are based on established principles and analogous systems, particularly the successful application of N-acyl morpholine carboxamides in asymmetric synthesis.[2]
Part 1: The Mechanistic Rationale - How Stereocontrol is Achieved
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center. For (R)-2-(Methoxymethyl)morpholine, this is achieved by first coupling it with a carboxylic acid to form a stable N-acyl morpholine (a morpholine carboxamide). This N-acyl derivative then serves as the substrate for asymmetric transformations.
The proposed mechanism for stereocontrol in an aldol reaction involves several key steps:
-
Chelated Boron Enolate Formation: The N-acyl morpholine is treated with a Lewis acid, such as dibutylboron triflate ((Bu)₂BOTf), in the presence of a hindered base like diisopropylethylamine (DIPEA). This generates a rigid, six-membered ring transition state where the boron atom is chelated by both the amide carbonyl oxygen and the morpholine ring oxygen. This chelation is crucial for locking the conformation of the enolate.
-
Facial Shielding: The substituent at the C2 position of the morpholine ring—in this case, the methoxymethyl group—extends into one of the faces of the boron enolate. This sterically demanding group effectively blocks the "top" face of the enolate from the incoming electrophile (the aldehyde).
-
Directed Aldehyde Approach: Consequently, the aldehyde is forced to approach the enolate from the less hindered "bottom" face. The aldehyde itself coordinates to the boron center in a conformation that minimizes steric interactions, typically with the bulky group of the aldehyde oriented away from the enolate.
-
Stereodefined C-C Bond Formation: The nucleophilic attack of the enolate onto the aldehyde proceeds through a well-organized, chair-like Zimmerman-Traxler transition state, leading to the formation of the new carbon-carbon bond with a high degree of diastereoselectivity. The resulting aldol adduct will have a predictable syn stereochemistry.
The diagram below illustrates the proposed chelated transition state that directs the stereochemical outcome of the reaction.
Caption: Proposed transition state for the aldol reaction.
Part 2: Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the proposed use of (R)-2-(Methoxymethyl)morpholine as a chiral auxiliary. These procedures are adapted from established methods for N-acyl morpholine and oxazolidinone auxiliaries.[2]
Protocol 1: Synthesis of N-Propionyl-(R)-2-(methoxymethyl)morpholine
This initial step attaches the chiral auxiliary to the propionyl group, which will subsequently form the enolate.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of propionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-propionyl-(R)-2-(methoxymethyl)morpholine.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure amide.
Protocol 2: Asymmetric Aldol Reaction with Isobutyraldehyde
This protocol details the core asymmetric C-C bond formation step.
Materials:
-
N-Propionyl-(R)-2-(methoxymethyl)morpholine (from Protocol 1)
-
Dibutylboron triflate ((Bu)₂BOTf, 1.0 M solution in DCM)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a solution of N-propionyl-(R)-2-(methoxymethyl)morpholine (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere, cool the mixture to -78 °C.
-
Add (Bu)₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by adding 1 mL of pH 7 phosphate buffer, followed by 3 mL of methanol.
-
Slowly add 3 mL of a 2:1 mixture of methanol and 30% hydrogen peroxide solution, ensuring the internal temperature does not exceed 10 °C.
-
Stir vigorously for 1 hour at room temperature.
-
Remove the volatiles under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify the crude aldol adduct by flash column chromatography.
Protocol 3: Auxiliary Cleavage to Yield the Chiral β-Hydroxy Acid
This final step removes the auxiliary to yield the desired enantiopure product.
Materials:
-
Aldol adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise.
-
Add an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Cool the reaction to 0 °C and quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
The aqueous layer contains the recovered (R)-2-(Methoxymethyl)morpholine, which can be extracted after basification.
-
Combine the organic layers containing the product, dry over anhydrous MgSO₄, and concentrate to yield the chiral β-hydroxy acid.
Part 3: Data Presentation and Expected Outcomes
Based on analogous systems using morpholine carboxamides, high yields and excellent diastereoselectivities are anticipated.[2] The stereochemical outcome is expected to be the syn aldol product.
Table 1: Expected Performance in Asymmetric Aldol Reactions
| Entry | Electrophile (Aldehyde) | Expected Product | Predicted Yield (%) | Predicted d.r. (syn:anti) |
| 1 | Isobutyraldehyde | syn-3-hydroxy-2,4-dimethylpentanoic acid derivative | 85-95 | >95:5 |
| 2 | Benzaldehyde | syn-3-hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80-90 | >95:5 |
| 3 | Propionaldehyde | syn-3-hydroxy-2-methylpentanoic acid derivative | 88-98 | >95:5 |
Note: Yields and diastereomeric ratios (d.r.) are predictive and based on published results for similar morpholine carboxamide auxiliaries.[2]
Part 4: Workflow Visualization
The overall process, from auxiliary attachment to the final product, can be visualized as a systematic workflow.
Caption: Experimental workflow for asymmetric aldol synthesis.
Conclusion and Future Outlook
This compound presents itself as a structurally intriguing and potentially highly effective chiral auxiliary for asymmetric synthesis. The principles outlined in this guide, grounded in the successful application of analogous morpholine carboxamides, provide a robust framework for its investigation and application.[2] The rigid morpholine scaffold, combined with the stereodirecting and potentially coordinating methoxymethyl group, offers a promising platform for achieving high levels of stereocontrol in aldol, alkylation, and other enolate-based reactions. Researchers in academic and industrial settings are encouraged to explore the utility of this accessible chiral building block to expand the toolbox of asymmetric synthesis and accelerate the development of complex, enantiomerically pure molecules.
References
- Ferreira, E. M., et al. (2017). Enantio‐ and Diastereoselective (Ipc)₂BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Chemistry – A European Journal, 23(49), 11849-11852.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Kozlowski, M. C. (2002). Chiral Auxiliaries. In Comprehensive Asymmetric Catalysis. Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds. Springer: Berlin, Heidelberg.
Sources
Application Notes & Protocols: Strategic Derivatization of (R)-2-(Methoxymethyl)morpholine for Drug Discovery
Preamble: The Morpholine Scaffold as a Cornerstone in Medicinal Chemistry
The morpholine heterocycle is a well-established "privileged structure" in modern drug discovery, a testament to its frequent appearance in approved and experimental therapeutic agents.[1] Its prevalence is not coincidental; the morpholine ring often imparts advantageous physicochemical, metabolic, and biological properties.[1] It can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a versatile synthetic handle for engaging with a wide array of biological targets.[2][3] From a synthetic standpoint, the secondary amine of the morpholine core is a highly versatile functional site, enabling a multitude of modifications to explore structure-activity relationships (SAR).[2]
This guide focuses on (R)-2-(Methoxymethyl)morpholine hydrochloride[4], a chiral building block of significant value. The fixed (R)-stereochemistry at the C2 position allows for the synthesis of enantiomerically pure compounds, a critical requirement for developing selective and safe pharmaceuticals. The methoxymethyl substituent provides an additional vector for potential metabolic stability or target interaction. This document provides detailed, field-proven protocols for the strategic N-functionalization of this key intermediate via N-acylation, N-alkylation, and palladium-catalyzed N-arylation, empowering researchers to generate diverse libraries of novel substituted morpholines.
Foundational Protocol: Liberation of the Free Amine
The starting material, this compound, is a salt. Prior to any N-functionalization, the free secondary amine must be liberated. This is a critical and straightforward preparatory step. The hydrochloride form is utilized for its enhanced stability and solubility during storage and handling.[5]
Protocol 2.1: Free Base Generation
-
Objective: To deprotonate the morpholine hydrochloride to yield the reactive free secondary amine.
-
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in deionized water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >12.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-2-(Methoxymethyl)morpholine as an oil.
-
-
Scientist's Note: The free base is typically used immediately in the next step without further purification. It is advisable to assume a quantitative yield for calculating the stoichiometry of the subsequent reaction, or to determine the exact mass of the resulting oil.
Core Synthetic Protocols for N-Functionalization
The following protocols detail three fundamental transformations for derivatizing the morpholine nitrogen.
N-Acylation: Synthesis of N-Acylmorpholines
N-acylation is a robust method for introducing an amide functionality, a common feature in many bioactive molecules. The reaction proceeds via nucleophilic acyl substitution.
Protocol 3.1.1: N-Acylation using Acyl Halides
-
Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of an acyl chloride or bromide. A tertiary amine base is required to scavenge the resulting hydrohalic acid (e.g., HCl), preventing the protonation and deactivation of the starting morpholine.
-
Materials:
-
(R)-2-(Methoxymethyl)morpholine (free base, 1.0 eq.)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the (R)-2-(Methoxymethyl)morpholine free base in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
N-Alkylation: Synthesis of N-Alkylmorpholines
Direct N-alkylation introduces alkyl substituents, allowing for the modulation of basicity, lipophilicity, and steric profile.
Protocol 3.2.1: N-Alkylation using Alkyl Halides
-
Principle: This is a classic Sₙ2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide. A base is used to ensure the amine remains deprotonated and nucleophilic.[6]
-
Materials:
-
(R)-2-(Methoxymethyl)morpholine (free base, 1.0 eq.)
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
To a stirred suspension of K₂CO₃ in anhydrous DMF, add the (R)-2-(Methoxymethyl)morpholine free base.
-
Add the alkyl halide to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash sequentially with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Safety Note: When using sodium hydride (NaH), perform the reaction under an inert atmosphere (N₂ or Ar). NaH reacts violently with water. Add the amine solution to a suspension of NaH in the solvent at 0 °C, allow it to warm to room temperature to ensure deprotonation, and then add the alkyl halide.
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, enabling the synthesis of N-arylmorpholines.[7] This transformation is a cornerstone of modern medicinal chemistry for accessing structures that are otherwise difficult to synthesize.
Protocol 3.3.1: Palladium-Catalyzed N-Arylation
-
Principle: The reaction involves a catalytic cycle with a Pd(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the morpholine, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for reaction efficiency.[8][9]
-
Materials:
-
(R)-2-(Methoxymethyl)morpholine (free base, 1.2 eq.)
-
Aryl halide (e.g., 4-Bromotoluene, 2-Chloropyridine) (1.0 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, (SIPr)Pd(allyl)Cl) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium hexamethyldisilazide (LHMDS)) (1.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, base, palladium precatalyst, and phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the (R)-2-(Methoxymethyl)morpholine free base.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Critical Consideration: The success of the Buchwald-Hartwig reaction is highly dependent on the exclusion of oxygen and moisture. Use of degassed solvents and proper inert atmosphere techniques is mandatory.
Summary of Synthetic Transformations & Data
The following table summarizes representative examples for the derivatization of (R)-2-(Methoxymethyl)morpholine.
| Reaction Type | Electrophile | Key Reagents/Conditions | Product Structure | Typical Yield |
| N-Acylation | Benzoyl Chloride | TEA, DCM, 0 °C to RT | N-Benzoyl-(R)-2-(methoxymethyl)morpholine | >90% |
| N-Alkylation | Benzyl Bromide | K₂CO₃, ACN, 80 °C | N-Benzyl-(R)-2-(methoxymethyl)morpholine | 80-95% |
| N-Arylation | 4-Bromotoluene | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C | N-(4-Tolyl)-(R)-2-(methoxymethyl)morpholine | 75-90% |
Visualization of Synthetic Workflows
Overall Synthetic Strategy
The diagram below illustrates the overall workflow from the starting hydrochloride salt to the diverse set of N-substituted products.
Caption: General workflow for the synthesis of substituted morpholines.
Buchwald-Hartwig Catalytic Cycle
This diagram provides a simplified mechanistic overview of the key C-N bond-forming reaction.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- Recent progress in the synthesis of morpholines - Semantic Scholar. (n.d.). Semantic Scholar.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Center for Biotechnology Information.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online.
- Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Dhaka University Journal of Science.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). National Center for Biotechnology Information.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (2012). ACS Publications.
- Synthesis of Biologically Important Chiral Morpholine Derivatives. (1970). R Discovery.
- 2-(Methoxymethyl)morpholine hydrochloride. (n.d.). MySkinRecipes.
- Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed.
- Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). ResearchGate.
- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI.
- Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019). PubMed.
- N-alkylation of morpholine with other alcohols. (n.d.). ResearchGate.
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and... (2020). ResearchGate.
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journals.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008). ResearchGate.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). National Center for Biotechnology Information.
- Chemical synthesis of morpholine derivatives. (2001). Google Patents.
- Preparation method of N-acetyl morpholine. (2020). Google Patents.
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2011). National Center for Biotechnology Information.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). dspace.mit.edu.
- New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2017). ResearchGate.
- Methods for N-demethylation / N-acylation in a single reactor of morphine and tropane alkaloids. (2014). Google Patents.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-(Methoxymethyl)morpholine Hydrochloride
Welcome to the technical support guide for the purification of (R)-2-(Methoxymethyl)morpholine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common questions and challenges encountered during the purification of this important chiral building block. Our goal is to move beyond simple protocols and explain the underlying principles that ensure a robust and reproducible purification process.
(R)-2-(Methoxymethyl)morpholine and its hydrochloride salt are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1] Achieving high chemical and enantiomeric purity is critical for downstream applications and regulatory compliance. This guide addresses the final, crucial steps of the synthesis: the conversion of the free base to the hydrochloride salt and its subsequent purification by recrystallization.
Part 1: From Free Base to Crystalline Salt - The Critical First Step
Before final purification, the crude (R)-2-(Methoxymethyl)morpholine, which is often an oil after synthesis and initial workup[1], must be converted into its hydrochloride salt. This transformation is not merely a change in form; it's a purification step in itself that facilitates the isolation of a solid, crystalline material amenable to recrystallization. The hydrochloride salt form generally enhances stability and aqueous solubility.[1][2]
Q1: What is the most reliable method to convert the oily free base of (R)-2-(Methoxymethyl)morpholine to its hydrochloride salt?
A1: The most robust and widely adopted method is to use an anhydrous solution of hydrogen chloride (HCl) in a suitable organic solvent. The key to success is the rigorous exclusion of water, which can cause the highly water-soluble amine salt to become gummy or oil out, preventing crystallization.[3]
We recommend two primary approaches:
-
Using a Commercial HCl Solution: The most convenient method is to use a commercially available solution of HCl in an anhydrous solvent. A 4M solution of HCl in 1,4-dioxane is a common and effective choice.[2]
-
In Situ Generation of HCl: A highly effective alternative is the reaction of acetyl chloride with a stoichiometric amount of anhydrous methanol in your chosen reaction solvent (e.g., ethyl acetate). This generates one equivalent of HCl in situ, providing precise control over the acid stoichiometry and maintaining anhydrous conditions.[2]
Protocol 1: Salt Formation Using HCl in Dioxane
-
Dissolve the crude (R)-2-(Methoxymethyl)morpholine free base (1.0 eq) in a minimal amount of anhydrous ethyl acetate or diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 4M solution of HCl in dioxane (1.0-1.1 eq) dropwise with vigorous stirring.
-
The hydrochloride salt will typically precipitate as a white solid.
-
Continue stirring at 0-5 °C for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous ethyl acetate, and dry under vacuum.
Causality: Using a non-polar solvent like ethyl acetate or diethyl ether is crucial because while the free base is soluble, the resulting ionic hydrochloride salt has very low solubility, causing it to precipitate out of the solution, leaving many organic-soluble impurities behind.[4]
Part 2: Troubleshooting the Recrystallization Process
Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[5]
Q2: I've isolated the crude hydrochloride salt. How do I select the best solvent for recrystallization?
A2: Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but completely at or near its boiling point. For polar amine salts like this compound, polar protic solvents are an excellent starting point.
A systematic screening process is recommended:
-
Place ~20-30 mg of your crude salt into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid.
-
Heat the mixture to boiling. The solid should completely dissolve.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant, well-formed crystals should appear.
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Primary Alcohols | Isopropanol (IPA), Ethanol | Excellent starting point. IPA is often preferred over ethanol as many amine hydrochlorides have slightly lower solubility in it, which can lead to better recovery.[6] |
| Ketones | Acetone | Can be effective, especially as an anti-solvent. Often used to precipitate amine salts from more polar solutions.[7] |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be very effective for drying gummy hydrochloride salts and as a recrystallization solvent.[8] |
| Mixed Solvents | Isopropanol/Ethyl Acetate, Methanol/Diethyl Ether | A powerful technique. Dissolve the salt in a minimal amount of the "good" hot solvent (e.g., IPA), then slowly add the "bad" or anti-solvent (e.g., Ethyl Acetate) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly.[9] |
Q3: My compound is not crystallizing from the cooled solution. What should I do?
A3: This is a very common issue, typically arising from two main causes: using too much solvent or the formation of a supersaturated solution.[6]
Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for failed crystallization.
Expert Insight: Scratching the flask provides microscopic rough surfaces that act as nucleation sites for crystal growth to begin.[6][10] Adding a seed crystal provides a perfect template for molecules to deposit upon, overcoming the energy barrier to nucleation.
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming an impure liquid phase instead of solid crystals.[11] This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution.[12]
-
Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask or let it cool on a hotplate that is turned off. This gives molecules more time to orient themselves into a crystal lattice.[12]
-
Lower the Saturation Temperature: By adding more solvent, you lower the temperature at which the solution becomes saturated, hopefully to a point below the compound's melting point.
Part 3: Verifying the Purity of Your Final Product
After successful purification, you must verify the chemical and enantiomeric purity.
Q5: What analytical methods should I use to confirm the purity of my this compound?
A5: A combination of techniques is necessary for a complete purity assessment.
-
Chemical Purity (HPLC): High-Performance Liquid Chromatography is the standard for assessing chemical purity. A reverse-phase method is a good starting point.
-
Typical Starting Conditions:
-
Column: C18 Reverse-Phase Column
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid or Phosphoric Acid.
-
Detection: UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).[13]
-
-
What it tells you: The percentage of your main peak area relative to all peaks, indicating the presence of achiral impurities.
-
-
Enantiomeric Purity (Chiral HPLC): This is essential to confirm that no racemization has occurred and to determine the enantiomeric excess (ee).[14]
-
Typical Starting Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series).[15]
-
Mobile Phase: Typically normal phase, e.g., a mixture of n-Hexane and an alcohol like Isopropanol or Ethanol (e.g., 90:10 v/v).[15] For a basic compound like this morpholine derivative, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to achieve good peak shape and resolution.[15]
-
-
What it tells you: The ratio of the (R)-enantiomer to the undesired (S)-enantiomer, from which the %ee can be calculated.
-
-
Structural Confirmation (¹H NMR): Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and can reveal the presence of solvent impurities (e.g., residual isopropanol or ethyl acetate). The integration of solvent peaks relative to product peaks can be used for quantification.
Q6: What are the most likely impurities I should be looking for?
A6: Understanding potential impurities is key to developing effective purification and analytical methods.
| Potential Impurity | Origin | Why it Forms | Removal Strategy |
| (S)-2-(Methoxymethyl)morpholine | Chiral starting material | Use of non-enantiopure (R)-(-)-epoxypropyl methyl ether. | Chiral separation (preparative chiral HPLC) or synthesis with higher purity starting material. Recrystallization will not remove the enantiomer. |
| Regioisomer | Epoxide ring-opening | Nucleophilic attack at the more substituted carbon of the epoxide. Less likely due to steric hindrance but possible.[16] | Careful recrystallization may remove it, as diastereomeric salts (if a chiral acid is used) or isomers often have different solubilities. HPLC can monitor its removal. |
| Unreacted Starting Materials | Incomplete reaction | Insufficient reaction time, temperature, or incorrect stoichiometry. | Removed during aqueous workup, salt formation, and recrystallization. |
| Residual Solvents | Workup & Purification | Ethyl acetate from extraction; Isopropanol/Ethanol from recrystallization. | Drying the final product under high vacuum, potentially with gentle heating. |
Overall Purification and Analysis Workflow
Caption: Workflow from crude free base to fully characterized pure hydrochloride salt.
References
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online discussion].
- BenchChem. (2025).
- BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
- Sciencemadness Discussion Board. (2021). Forming oxalte salts of amines. [Online forum].
- Biocyclopedia. (2026). Problems in recrystallization. [Website].
- University of Colorado Boulder. Recrystallization. [Educational material].
- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Website].
- Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Online forum].
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Online discussion].
- Wired Chemist. (n.d.). Recrystallization. [Educational material].
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Educational material].
- BenchChem. (2025). Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. BenchChem Technical Support.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Educational material].
- Wikipedia. (n.d.). Morpholine.
- BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. BenchChem Technical Support.
- PubMed Central (PMC). (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Website].
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online discussion].
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6235.
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Online forum].
- Ataman Kimya. (n.d.). MORPHOLINE. [Website].
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Website].
- BenchChem. (2025).
- MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(12), 1424.
- MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(10), 2339.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. 95(1), 370–392.
- RSC Publishing. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Phenomenex. (n.d.). Chiral HPLC Separations. [Guidebook].
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- International Journal of Current Research. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. 9(4), 49767-49782.
Sources
- 1. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Recrystallization [wiredchemist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (R)-2-(Methoxymethyl)morpholine Hydrochloride
Welcome to the technical support center for the synthesis of (R)-2-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important morpholine derivative.[1][2][3] This document provides in-depth, experience-based insights and practical solutions to ensure the integrity and success of your synthetic protocols.
I. Troubleshooting Guide: Common Synthetic Byproducts and Issues
This section addresses specific problems that may arise during the synthesis, focusing on the identification and mitigation of common byproducts.
Question 1: My reaction to form the morpholine ring via intramolecular cyclization is showing a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?
Root Cause Analysis:
The formation of dimeric or oligomeric byproducts during intramolecular cyclization is a classic example of a competing intermolecular reaction. This typically occurs when the concentration of the acyclic precursor is too high. At elevated concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two ends of the same molecule, leading to intermolecular condensation instead of the desired intramolecular ring-closing.
Troubleshooting Protocol:
-
Employ High-Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent. This maintains a very low instantaneous concentration of the reactant, statistically favoring the intramolecular reaction pathway.
-
Optimize Reaction Temperature: While a higher temperature can increase the reaction rate, it can also promote undesired side reactions. Evaluate a range of temperatures to find the optimal balance between efficient cyclization and minimal byproduct formation.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the amine or alcohol without participating in side reactions. The solvent should fully dissolve the reactants while being inert to the reaction conditions.
Experimental Workflow: Optimizing Cyclization Conditions
Caption: Logical workflow for troubleshooting dimer formation.
Question 2: During the N-benzylation or debenzylation step, I am observing byproducts related to the benzyl group. What are these and how can I avoid them?
Root Cause Analysis:
Benzyl protecting groups are common in morpholine synthesis, but their removal or addition can lead to specific byproducts.
-
Over-benzylation: During N-benzylation, it is possible to form a quaternary ammonium salt if an excess of benzyl halide is used, especially under harsh conditions.
-
Incomplete Debenzylation: Hydrogenolysis for debenzylation can sometimes be sluggish, leading to incomplete removal of the benzyl group. The catalyst's activity can be a significant factor.
-
Ring Opening: Under strongly acidic or basic conditions used in some deprotection strategies, the morpholine ring itself can be susceptible to cleavage.
Troubleshooting Protocol:
-
Stoichiometric Control: For N-benzylation, use a precise stoichiometry of the benzylating agent (e.g., benzyl bromide) to avoid over-alkylation. A slight excess may be necessary, but large excesses should be avoided.
-
Catalyst Selection and Handling for Debenzylation: For hydrogenolytic debenzylation, ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If the reaction is slow, consider using a different catalyst loading or a more active form of the catalyst. Ensure the reaction is run under an inert atmosphere to prevent catalyst poisoning.
-
Milder Deprotection Methods: If hydrogenolysis is problematic, consider alternative debenzylation methods that are milder and less likely to cause ring opening, such as using transfer hydrogenation with a hydrogen donor like ammonium formate.
| Issue | Potential Byproduct | Recommended Action |
| Over-benzylation | N,N-dibenzyl morpholinium salt | Use 1.0-1.1 equivalents of benzyl halide. |
| Incomplete Debenzylation | (R)-4-Benzyl-2-(methoxymethyl)morpholine | Use fresh, active Pd/C catalyst; increase catalyst loading or pressure.[4] |
| Ring Opening | Acyclic amino-ether derivatives | Avoid harsh acidic or basic conditions; use milder deprotection methods. |
Question 3: My final product shows impurities that I suspect are diastereomers. How can these form and how do I control the stereochemistry?
Root Cause Analysis:
The synthesis of this compound requires careful control of stereochemistry. Diastereomeric impurities can arise from several sources:
-
Racemization of Chiral Centers: Harsh reaction conditions (strong acid, strong base, or high temperatures) can lead to the epimerization of existing stereocenters.
-
Non-Stereospecific Reactions: If a new stereocenter is formed during the synthesis, the reaction conditions must be optimized for high diastereoselectivity. For example, in a cyclization step, the transition state geometry will determine the stereochemical outcome.
Troubleshooting Protocol:
-
Mild Reaction Conditions: Employ the mildest possible conditions for all reaction steps. This includes using weaker bases, lower temperatures, and shorter reaction times where feasible.
-
Chiral Starting Materials: Ensure the enantiomeric purity of your starting materials, such as (R)-glycidyl methyl ether, is high.
-
Stereoselective Cyclization: For ring-closing reactions, the choice of reagents can influence the stereochemical outcome. For instance, a base-mediated cyclization may proceed through a transition state that favors the formation of one diastereomer over another.[5][6]
-
Purification: If diastereomers are formed, they can often be separated by chiral chromatography or by recrystallization of a suitable salt form.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (R)-2-(Methoxymethyl)morpholine?
A1: Common synthetic routes often start from chiral precursors. One prevalent method involves the reaction of (R)-(-)-epoxypropyl methyl ether (also known as (R)-(-)-methyl glycidyl ether) with an amino alcohol derivative, followed by cyclization.[7] Another approach may involve starting from a chiral amino alcohol and building the morpholine ring.[2][3]
Q2: What analytical techniques are best for identifying byproducts in my synthesis?
A2: A combination of techniques is recommended for comprehensive analysis:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities.
-
Mass Spectrometry (MS): Helps to determine the molecular weight of byproducts, aiding in their identification.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities and quantifying their relative amounts. Chiral HPLC can be used to determine enantiomeric purity.
Q3: Can I use a different protecting group for the nitrogen atom instead of a benzyl group?
A3: Yes, other protecting groups can be used. A tert-butyloxycarbonyl (Boc) group is a common alternative. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of the protecting group with the reaction conditions in subsequent steps. Boc groups are typically removed under acidic conditions, which may be advantageous in some synthetic routes.
Q4: My final hydrochloride salt is difficult to crystallize. What can I do?
A4: Difficulty in crystallization can be due to the presence of impurities or the choice of solvent.
-
Purification: Ensure the free base is highly pure before attempting salt formation. Column chromatography is often effective.
-
Solvent Screening: Experiment with different solvent systems for crystallization. A common approach is to dissolve the hydrochloride salt in a solvent in which it is soluble (like methanol or ethanol) and then slowly add an anti-solvent in which it is insoluble (like diethyl ether or hexane) to induce crystallization.
-
Seeding: If you have a small amount of crystalline material, you can use it to seed a supersaturated solution to promote crystallization.
III. Key Synthetic Pathways and Byproduct Formation
The following diagram illustrates a generalized synthetic pathway and highlights potential points where byproducts can form.
Caption: Generalized synthetic pathway and potential byproduct formation points.
By understanding the underlying chemical principles and potential pitfalls, researchers can more effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity of this valuable compound.
References
- 2-(Methoxymethyl)morpholine hydrochloride - MySkinRecipes.
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
- Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
- CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents.
- Recent progress in the synthesis of morpholines - ResearchGate.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
- Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - NIH.
- Iminologous epoxide ring-closure - PMC - NIH.
- Morpholine synthesis - Organic Chemistry Portal.
- Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk - Der Pharma Chemica.
- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - NIH.
- Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol | Request PDF - ResearchGate.
- Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - NIH.
- Ethyl-isopropyl-(2-methoxy-ethyl)-amine | C8H19NO | CID 23559570 - PubChem.
- Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PubMed Central.
- 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem.
- Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine - Cheméo.
- 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes - ResearchGate.
Sources
- 1. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 943442-96-4 Cas No. | (R)-4-Benzyl-2-(hydroxymethyl)morpholine | Apollo [store.apolloscientific.co.uk]
- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iminologous epoxide ring-closure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of (R)-2-(Methoxymethyl)morpholine Hydrochloride
Welcome to the technical support center for the synthesis of (R)-2-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable morpholine derivative. The synthesis, while conceptually straightforward, presents several critical steps where yields can be compromised. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues head-on, grounded in established chemical principles and practical laboratory experience.
I. Synthetic Strategy Overview
The most common and reliable synthetic route to this compound involves a three-step process starting from the commercially available (R)-2-(hydroxymethyl)morpholine. This strategy is outlined below:
Caption: Overall synthetic workflow.
This guide will focus on troubleshooting each of these critical stages to maximize the overall yield and purity of the final product.
II. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Step 1: N-Protection of (R)-2-(hydroxymethyl)morpholine
Question 1: My N-protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is incomplete, resulting in a low yield of N-Boc-(R)-2-(hydroxymethyl)morpholine. What are the likely causes and how can I improve the yield?
Answer:
Incomplete N-protection is a common issue that can often be resolved by carefully controlling the reaction conditions. The primary factors influencing this step are the choice of base, solvent, and reaction temperature.
Causality:
-
Insufficient Basicity: The morpholine nitrogen, while nucleophilic, requires a suitable base to facilitate its reaction with (Boc)₂O. An inadequate or inappropriate base can lead to a sluggish or incomplete reaction.
-
Solvent Effects: The polarity of the solvent can significantly impact the solubility of the reactants and the rate of the reaction.
-
Hydrolysis of (Boc)₂O: Di-tert-butyl dicarbonate is susceptible to hydrolysis, especially in the presence of water and base.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting low yield in N-protection.
Recommended Protocol for N-Protection:
A robust, chromatography-free method for the N-Boc protection of (S)-2-hydroxymethylmorpholine has been reported and can be adapted for the (R)-enantiomer.[1]
| Parameter | Recommended Condition |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 equivalents) |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equivalents) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours (monitor by TLC) |
Step-by-Step Methodology:
-
Dissolve (R)-2-(hydroxymethyl)morpholine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA, followed by the dropwise addition of a solution of (Boc)₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(R)-2-(hydroxymethyl)morpholine, which can often be used in the next step without further purification.
Step 2: O-Methylation of N-Boc-(R)-2-(hydroxymethyl)morpholine
Question 2: I am experiencing a low yield during the O-methylation step using methyl iodide and a base. What are the potential side reactions and how can I optimize this Williamson ether synthesis?
Answer:
The O-methylation of the secondary alcohol in N-Boc-(R)-2-(hydroxymethyl)morpholine is a critical step that is prone to side reactions, which can significantly lower the yield. Understanding the mechanism and potential pitfalls of the Williamson ether synthesis is key to troubleshooting this transformation.[2]
Causality and Potential Side Reactions:
-
E2 Elimination: The use of a strong, sterically hindered base can promote the E2 elimination of the methylating agent (e.g., methyl iodide to methane), especially at elevated temperatures.
-
N-Methylation: Although the morpholine nitrogen is protected as a carbamate, strong bases can potentially deprotonate the N-H bond of the carbamate, leading to undesired N-methylation. However, this is generally less favorable than O-alkylation of the alkoxide.
-
Incomplete Deprotonation: The alcohol must be fully deprotonated to form the alkoxide for the Sₙ2 reaction to proceed efficiently. An insufficient amount or strength of the base will result in unreacted starting material.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting low yield in O-methylation.
Recommended Protocol for O-Methylation:
| Parameter | Recommended Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |
| Base | Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equivalents) |
| Methylating Agent | Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.2 - 1.5 equivalents) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 - 12 hours (monitor by TLC) |
Step-by-Step Methodology:
-
To a solution of N-Boc-(R)-2-(hydroxymethyl)morpholine in anhydrous THF at 0 °C, carefully add NaH in portions.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete formation of the alkoxide.
-
Add the methylating agent dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3 & 4: N-Deprotection and Hydrochloride Salt Formation
Question 3: I am struggling with the N-Boc deprotection and the subsequent formation and isolation of the hydrochloride salt, leading to a low overall yield. How can I improve this final step?
Answer:
The final steps of N-Boc deprotection and salt formation are crucial for obtaining the desired product in high purity and yield. Common issues include incomplete deprotection, difficulty in isolating the hydrochloride salt, and the formation of impurities.
Causality:
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.
-
Product Solubility: The free base, (R)-2-(methoxymethyl)morpholine, can be volatile and water-soluble, leading to losses during workup and extraction.
-
Hygroscopic Nature of the Salt: The hydrochloride salt can be hygroscopic, making it difficult to handle and dry completely.
-
Crystallization Issues: Inducing crystallization of the final salt can be challenging, impacting the isolated yield.
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting deprotection and salt formation.
Recommended Protocol for N-Deprotection and Salt Formation:
| Parameter | Recommended Condition |
| Deprotection Reagent | 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether |
| Solvent for Deprotection | 1,4-Dioxane or Diethyl Ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours (monitor by TLC) |
| Salt Formation Solvent | Diethyl ether or Ethyl acetate |
Step-by-Step Methodology:
-
Dissolve the crude N-Boc-(R)-2-(methoxymethyl)morpholine in 1,4-dioxane or diethyl ether.
-
Cool the solution to 0 °C and add the HCl solution dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether or ethyl acetate. The hydrochloride salt should precipitate.
-
If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask. The addition of a small amount of a non-polar co-solvent like hexane can also aid precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a crystalline solid.
III. Frequently Asked Questions (FAQs)
Q1: Can I perform the O-methylation directly on (R)-2-(hydroxymethyl)morpholine without N-protection?
A1: It is highly discouraged. The secondary amine of the morpholine ring is a nucleophile and will compete with the hydroxyl group in the methylation reaction, leading to a mixture of N-methylated, O-methylated, and N,O-dimethylated products. Protecting the nitrogen as a Boc-carbamate is a crucial step to ensure selective O-methylation.[3]
Q2: My final product, this compound, is a sticky solid and difficult to handle. How can I obtain a crystalline product?
A2: A sticky or oily product often indicates the presence of impurities or residual solvent. Ensure the deprotection and salt formation steps are carried out under anhydrous conditions. For crystallization, dissolving the crude salt in a minimal amount of a slightly polar solvent (like isopropanol or ethanol) and then slowly adding a non-polar solvent (like diethyl ether or hexane) until turbidity is observed, followed by cooling, can promote the formation of well-defined crystals.
Q3: Are there alternative methylating agents to methyl iodide or dimethyl sulfate?
A3: Yes, other methylating agents can be used. For instance, methyl triflate (MeOTf) is a more reactive methylating agent but is also more expensive. Trimethyloxonium tetrafluoroborate is another powerful methylating agent. The choice of reagent often depends on the reactivity of the substrate and the desired reaction conditions.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The enantiomeric purity of the final product can be determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4][5][6] Derivatization with a chiral agent followed by analysis using standard NMR or chromatography techniques is also a common method.
IV. References
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
-
Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.). IndiaBig. Retrieved January 10, 2026, from [Link]
-
Selective protection and deprotection of alcohols and amines. (n.d.). Retrieved January 10, 2026, from [Link]
-
Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
PubChem Compound Summary for CID 1512576, (R)-N-Boc-2-hydroxymethylmorpholine. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Chiral and Achiral Compounds Purification. (n.d.). Neopharm. Retrieved January 10, 2026, from [Link]
-
Preparation of O-methyl 1,2-amino alcohols 2. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 10, 2026, from [Link]
-
Selective protection of alcohol over amine. (2023, February 8). Reddit. Retrieved January 10, 2026, from [Link]
-
Hart, W. F., & Niederl, J. B. (1944). Invert Soaps. Thiomorpholinium Salts1. Journal of the American Chemical Society, 66(8), 1385–1386.
-
Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic-Synthesis.com. Retrieved January 10, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Williamson Ether Synthesis. (2023, November 7). Organic Chemistry Tutor. Retrieved January 10, 2026, from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved January 10, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 10, 2026, from [Link]
-
(R)-N-Boc-2-Hydroxymethylmorpholine CAS#: 135065-71-3. (n.d.). ChemWhat. Retrieved January 10, 2026, from [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). RotaChrom. Retrieved January 10, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Khan Academy. Retrieved January 10, 2026, from [Link]
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 229-231.
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Organic Chemistry Frontiers. Retrieved January 10, 2026, from [Link]
-
(r)-n-boc-2-hydroxymethylmorpholine. (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]
-
PubChem Compound Summary for CID 1512577, tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
2-(Methoxymethyl)morpholine hydrochloride. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
-
Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Effect of reaction temperature on the N-methylation of morpholine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
- 1. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. pubs.acs.org [pubs.acs.org]
Stability of the methoxymethyl ether group in (R)-2-(Methoxymethyl)morpholine under acidic conditions
A Guide to the Acidic Stability of the Methoxymethyl (MOM) Ether Group
Welcome to the technical support center for (R)-2-(Methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols concerning the stability of the methoxymethyl (MOM) ether protecting group in this molecule, particularly under acidic conditions.
As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experiments.
Core Principles: Understanding MOM Ether Instability
The methoxymethyl (MOM) group is an acetal. Acetal functional groups are well-known for their stability under neutral to basic conditions but are inherently labile to acid.[1][2][3] The stability is generally reliable between pH 4 and pH 12.[2] Below pH 4, the risk of cleavage increases significantly.
The mechanism of acid-catalyzed cleavage is a fundamental concept in organic chemistry.[1][4] It involves three key steps:
-
Protonation: The ether oxygen of the MOM group is protonated by an acid (H⁺), converting it into a good leaving group.
-
Formation of an Oxocarbenium Ion: The C-O bond cleaves, releasing methanol and forming a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.[5]
-
Nucleophilic Attack: A nucleophile, usually water from the reaction medium, attacks the oxocarbenium ion. This generates a hemiacetal which rapidly decomposes to the deprotected alcohol and formaldehyde.[4]
In the specific case of (R)-2-(Methoxymethyl)morpholine, the presence of the morpholine nitrogen adds a layer of complexity. Under acidic conditions, this nitrogen will be protonated to form a morpholinium ion.[6] This positively charged, electron-withdrawing group in proximity to the MOM ether can influence the rate of hydrolysis. Electron-withdrawing substituents tend to destabilize the developing positive charge in the transition state, which can affect the hydrolysis rate.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during experiments with (R)-2-(Methoxymethyl)morpholine.
Problem 1: Unexpected loss of the MOM group during a reaction or workup.
Scenario: You are performing a reaction that is not intended to cleave the MOM group (e.g., a reduction, oxidation, or coupling reaction), but analysis of the product (TLC, LC-MS, NMR) shows partial or complete deprotection.
Potential Causes & Solutions:
-
Cause A: Acidic Reagents or Catalysts.
-
Explanation: Many seemingly non-acidic reactions can be latently acidic. Lewis acids (e.g., ZnCl₂, MgBr₂, TMSOTf) used as catalysts are common culprits for cleaving MOM ethers.[9][10][11] Reagents like DIBAL-H can sometimes contain trace acidic impurities from manufacturing or degradation.
-
Solution:
-
Reagent Audit: Carefully check the properties of all reagents and catalysts. If a Lewis acid is required, consider if a less acidic alternative exists or if the reaction can be run at a lower temperature to minimize deprotection.
-
Control Experiment: Run the reaction without your substrate but with all other reagents, and measure the pH to test for latent acidity.
-
Buffered Conditions: If possible, include a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge any trace acid.[3][12]
-
-
-
Cause B: Acidic Workup Conditions.
-
Explanation: Quenching a reaction with an acidic solution (e.g., NH₄Cl, which is weakly acidic, or dil. HCl) is a very common cause of unintended deprotection.[13]
-
Solution:
-
Use Basic or Neutral Workup: Quench reactions with a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).
-
Minimize Contact Time: If a mildly acidic wash is unavoidable (e.g., to remove basic impurities), perform the extraction quickly and at low temperatures (0 °C).
-
-
-
Cause C: Acidic Chromatography Media.
-
Explanation: Standard silica gel is inherently acidic and can cause the MOM group to cleave during column chromatography, especially if the compound moves slowly down the column.[13][14]
-
Solution:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine (Et₃N) or pyridine in your eluent.
-
Use Alternative Media: Consider using neutral alumina or treated silica gel for purification.
-
-
Problem 2: The MOM group is difficult to remove when intended.
Scenario: You are actively trying to deprotect the MOM group using a standard acid protocol, but the reaction is slow, incomplete, or requires harsh conditions that decompose your molecule.
Potential Causes & Solutions:
-
Cause A: Insufficiently Strong Acid.
-
Explanation: While MOM is acid-labile, the reaction rate is highly dependent on the acid strength and concentration. A very dilute or weak acid may not be effective.
-
Solution: Switch to a stronger acid system. See the table below for a comparison of common deprotection conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often more effective than aqueous HCl.[1]
-
-
Cause B: Inappropriate Solvent.
-
Explanation: The solvent plays a crucial role. Protic solvents like methanol or ethanol can participate in the reaction and may be necessary for some reagents.
-
Solution: If using an acid like HCl, ensure a protic solvent like methanol or ethanol is present.[2] For some Lewis acids, an aprotic solvent like DCM is required.[1]
-
-
Cause C: Low Temperature.
-
Explanation: Like most reactions, MOM cleavage is temperature-dependent. Room temperature may be insufficient for complete conversion in a reasonable time.
-
Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for side product formation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general pH range for MOM group stability?
-
Q2: How does the morpholine ring in (R)-2-(Methoxymethyl)morpholine affect stability?
-
The morpholine nitrogen is basic (pKa of the conjugate acid is ~8.5) and will be protonated under acidic conditions.[6] The resulting positive charge creates an electron-withdrawing effect, which can influence the stability of the adjacent MOM acetal. This can sometimes make the MOM group slightly more labile than one on a simple alkyl chain.
-
-
Q3: Can I use Lewis acids with my MOM-protected compound?
-
Caution is advised. Many Lewis acids, such as TMSBr, TMSOTf, ZnBr₂, and MgBr₂, are effective reagents for cleaving MOM ethers.[1][10] If your desired reaction requires a Lewis acid, you risk deprotection. Consider using a milder Lewis acid, running the reaction at low temperature (-78 °C), or choosing an alternative, more robust protecting group if Lewis acid incompatibility is a persistent issue.
-
-
Q4: What are the best practices for storing (R)-2-(Methoxymethyl)morpholine?
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place. Avoid contact with acidic vapors. Long-term storage in glass vials can sometimes lead to slow hydrolysis if the glass surface is acidic; using plastic or borosilicate glass is preferable.
-
Protocols & Data
Table 1: Comparison of Common MOM Deprotection Conditions
| Reagent(s) | Solvent(s) | Temp. (°C) | Typical Time | Notes & Cautions |
| 6M HCl | Methanol / H₂O | 25 - 60 | 2 - 12 h | Classic, robust method. May not be suitable for acid-sensitive substrates.[2][15] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 30 min - 12 h | Effective, common method. TFA is volatile and corrosive.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol / H₂O | 50 - 80 | 6 - 24 h | Milder, buffered acid catalyst. Good for molecules with other acid-labile groups.[3] |
| Dowex® 50W-X8 Resin | Methanol | 25 - 60 | 2 - 10 h | Heterogeneous acid catalyst, easily filtered off. Good for sensitive substrates.[14][16] |
| ZnBr₂ / n-PrSH | Dichloromethane (DCM) | 0 - 25 | 10 min - 1 h | Very fast and effective Lewis acid/nucleophile system.[17] |
Protocol 4.1: Standard MOM Deprotection with Aqueous HCl
This protocol is a reliable method for robust substrates.
-
Dissolution: Dissolve (R)-2-(Methoxymethyl)morpholine (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1 M.
-
Acidification: Add an equal volume of 6M aqueous hydrochloric acid (HCl) to the solution.
-
Reaction: Stir the mixture at room temperature (or heat to 50 °C for faster reaction). Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed.
-
Quench: Cool the reaction mixture to 0 °C and carefully neutralize by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-morpholin-2-ylmethanol.
Protocol 4.2: Mild MOM Deprotection using Dowex® Resin
This protocol is recommended for substrates with other acid-sensitive functional groups.
-
Resin Preparation: Wash Dowex® 50W-X8 resin with methanol to activate it.
-
Dissolution: Dissolve the MOM-protected compound (1.0 eq) in methanol (0.1 M).
-
Reaction: Add the washed Dowex® resin (approximately 0.5 g per mmol of substrate). Stir the suspension at room temperature or heat gently to 40 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.
-
Workup: Filter the reaction mixture to remove the resin beads. Wash the resin with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product. No aqueous workup is typically required.
References
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
- Fife, T. H., & Jao, L. K. (1968). Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry, 33(6), 2375-2379.
- Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
- Organic Chemistry Portal. (n.d.). Methoxymethyl ethers.
- Wikipedia. (2023). Methoxymethyl ether. In Wikipedia.
- Woerpel, K. A. (2023). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Accounts of Chemical Research, 56(15), 2049-2063.
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Saha, A., et al. (n.d.). Study Guide to Organic Chemistry - Volume 5.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
- BenchChem. (2025).
- Yoshimura, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7246-7253.
- ResearchGate. (n.d.).
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF.
- ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Request PDF.
- Hanessian, S., & Roy, R. (1984). Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Tetrahedron Letters, 25(30), 3231-3234.
- Ashenhurst, J. (2023). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- University of Sheffield. (n.d.). Acetals for adaptable and pH degradable thermosets and the use of internal acid sources.
- Wikipedia. (2023). Morpholine. In Wikipedia.
- Gonzaga University. (n.d.). Greene's protective groups in organic synthesis.
- Reddit. (2021). Stability of -OMOM protecting groups. r/Chempros.
- Gunda, P., et al. (2018). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Omega, 3(11), 15995-16001.
- ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF.
- Reddit. (2024). MOM Deprotection. r/OrganicChemistry.
- Curran, D. P., & Zhang, W. (2006). An efficient preparation of 3-perfluoroocty-1-chloromethoxypropane and application of the fluorous MOMCl in tagging hydroxyl and amine groups. D-Scholarship@Pitt.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Tzara, A., et al. (2020).
- ResearchGate. (n.d.). Representative morpholine ring formation reactions. Download Scientific Diagram.
- Szatmári, I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6529-6534.
- Dwivedi, C., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Organic Mechanisms. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOM Ethers [organic-chemistry.org]
- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. dokumen.pub [dokumen.pub]
- 15. reddit.com [reddit.com]
- 16. Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Stability of the methoxymethyl ether group in (R)-2-(Methoxymethyl)morpholine under basic conditions
A Guide to the Stability and Handling of the Methoxymethyl (MOM) Ether Group in Basic Media
Welcome to the Technical Support Center for (R)-2-(Methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice regarding the stability of the methoxymethyl (MOM) ether protecting group in this specific chiral building block, particularly under basic reaction conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles, peer-reviewed literature, and extensive laboratory experience to ensure the success of your synthetic endeavors.
I. Core Principles: Understanding MOM Ether Stability
The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups due to its ease of introduction and general robustness across a wide range of non-acidic reaction conditions.[1][2][3] This stability is a key asset in multi-step syntheses where various reagents and conditions are employed.[4]
The MOM group is an acetal, and its primary lability is towards acidic conditions, which facilitate its cleavage.[1][2] Under basic conditions, the MOM group is generally considered stable, typically tolerating a pH range of 4 to 12.[1] It is inert to a variety of bases, nucleophiles, and organometallic reagents.[1][5]
A crucial consideration for (R)-2-(Methoxymethyl)morpholine is the presence of the morpholine nitrogen atom in proximity to the MOM-protected primary alcohol. A key question for the synthetic chemist is whether this internal base can facilitate an intramolecular degradation pathway under basic conditions. Based on available data, the MOM group in (R)-2-(Methoxymethyl)morpholine exhibits high stability even under strongly basic conditions. A documented synthesis of this compound involves prolonged heating at 50°C in the presence of 40% aqueous sodium hydroxide, with the (R)-2-(Methoxymethyl)morpholine being isolated intact.[6] This provides strong evidence for the robustness of the MOM ether in this specific molecular context under harsh basic conditions.
II. Troubleshooting Guide: MOM Group Stability Issues
While the MOM group in (R)-2-(Methoxymethyl)morpholine is robustly stable under most basic conditions, unexpected cleavage can occasionally occur, often due to unforeseen acidic impurities or conditions. This section provides a structured approach to troubleshooting such issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Partial or complete loss of the MOM group during a basic reaction. | 1. Acidic Impurities: The reaction medium may contain trace acidic impurities that are sufficient to catalyze MOM group cleavage, especially at elevated temperatures. Reagents or solvents may have degraded to produce acidic byproducts. 2. Lewis Acid Contamination: Glassware may not be properly cleaned, leading to contamination with Lewis acidic residues from previous reactions. 3. Reaction with Amine Reagents: While unlikely to cause direct cleavage, certain amine reagents under specific conditions (e.g., high temperature in the presence of a Lewis acid) could potentially compromise the MOM group. | 1. Reagent and Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of high quality and stored properly. Consider adding a proton sponge or a non-nucleophilic base to scavenge any trace acidity. 2. Glassware Preparation: Thoroughly wash and dry all glassware. For highly sensitive reactions, consider acid/base washing followed by oven drying. 3. Reaction Condition Optimization: If an amine reagent is suspected, consider running the reaction at a lower temperature or using a less reactive amine if possible. |
| Formation of unexpected byproducts. | 1. Reaction with the Morpholine Nitrogen: Under certain conditions, the morpholine nitrogen may act as a nucleophile, leading to side reactions, although this is not typically observed to affect the MOM group directly under basic conditions. 2. Decomposition of Reagents: The basic conditions may be causing the decomposition of other reagents in the reaction mixture, leading to the formation of reactive species that could potentially interact with the MOM group. | 1. Protect the Morpholine Nitrogen: If the morpholine nitrogen is interfering with the desired reaction, consider its temporary protection with a suitable protecting group (e.g., Boc, Cbz). 2. Reagent Compatibility Check: Before running the reaction, ensure that all reagents are stable under the proposed basic conditions. A small-scale test reaction can be informative. |
III. Frequently Asked Questions (FAQs)
Q1: How stable is the MOM group in (R)-2-(Methoxymethyl)morpholine to common bases like NaOH, KOH, and organic amines?
The MOM group in (R)-2-(Methoxymethyl)morpholine is highly stable to common inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), even at elevated temperatures.[6] It is also stable to a wide range of organic amines, such as triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.
Q2: Can the morpholine nitrogen in (R)-2-(Methoxymethyl)morpholine cause intramolecular cleavage of the MOM group?
Q3: What are the optimal conditions to maintain the integrity of the MOM group during a reaction on the morpholine nitrogen?
When performing reactions on the morpholine nitrogen (e.g., N-alkylation, N-acylation), it is crucial to maintain basic or neutral conditions. The use of non-nucleophilic bases and aprotic solvents is recommended. Standard protocols for these transformations are generally compatible with the MOM group.
Q4: Are there any specific basic reagents that should be avoided?
While the MOM group is robust, it is always prudent to be cautious with exceptionally strong bases or reagents that could have acidic impurities. For instance, some commercially available organometallic reagents might contain residual acids from their preparation. A pre-reaction check of reagent compatibility is always a good practice.
IV. Experimental Protocol: N-Alkylation of (R)-2-(Methoxymethyl)morpholine
This protocol provides a standard procedure for the N-alkylation of (R)-2-(Methoxymethyl)morpholine, demonstrating the stability of the MOM group under typical basic reaction conditions.
Objective: To synthesize N-benzyl-(R)-2-(methoxymethyl)morpholine.
Materials:
-
(R)-2-(Methoxymethyl)morpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-2-(Methoxymethyl)morpholine (1.0 eq.).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-(R)-2-(methoxymethyl)morpholine.
V. Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the stability of the MOM group and a general workflow for troubleshooting.
Caption: Stability of the MOM group under different pH conditions.
Caption: A troubleshooting workflow for unexpected MOM group cleavage.
VI. References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MOM Ethers [organic-chemistry.org]
- 6. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of (R)-2-(Methoxymethyl)morpholine Hydrochloride
Welcome to the technical support guide for the purification of (R)-2-(Methoxymethyl)morpholine hydrochloride (CAS No. 141196-39-6). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this versatile building block.[1][2] Our guidance is rooted in established crystallization principles and practical laboratory experience.
A. Foundational Knowledge: Understanding the System
Question: What are the key chemical properties of this compound that influence its recrystallization?
Answer: Understanding the physicochemical properties of your compound is the first step to designing a successful recrystallization protocol.
-
Structure and Polarity: this compound is a chiral morpholine derivative.[1] It is a hydrochloride salt, which makes it an ionic compound. This salt form significantly increases its polarity and its solubility in polar solvents like water and short-chain alcohols, compared to its freebase form.[1][3]
-
Molecular Weight: The molecular weight is approximately 167.63 g/mol .
-
Physical Form: It is typically supplied as a powder or crystalline solid.
-
Solubility: As a hydrochloride salt, it is generally soluble in water and polar organic solvents like methanol and ethanol, but has lower solubility in less polar solvents such as 2-propanol (isopropanol), acetone, or ethyl acetate.[3] It is expected to be poorly soluble in non-polar solvents like hexanes or diethyl ether. The goal of recrystallization is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[4]
B. Experimental Protocols & Solvent Selection
Question: What is a reliable starting protocol for the recrystallization of this compound?
Answer: Based on the properties of similar hydrochloride salts, a single-solvent recrystallization with isopropanol or a dual-solvent system with an alcohol and an anti-solvent is a robust starting point.[3]
This is the preferred starting method due to its simplicity.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol. Heat the mixture gently on a hot plate with stirring. Continue to add isopropanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Expertise: Activated charcoal has a high surface area that adsorbs colored impurities. This step is common in the purification of morpholine hydrochlorides.[6]
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol or a less polar solvent like diethyl ether to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: General workflow for laboratory recrystallization.
Question: Which solvents are best for this compound? How do I choose?
Answer: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at high temperatures. Given its hydrochloride nature, polar solvents are necessary.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol (IPA) | 82.6 | Polar Protic | Recommended Start. Good balance of polarity. Often provides excellent crystal quality for hydrochloride salts.[3] |
| Ethanol (EtOH) | 78.4 | Polar Protic | High polarity. The compound may be too soluble even at low temperatures, leading to poor recovery.[3] Can be used in a mixed-solvent system. |
| Methanol (MeOH) | 64.7 | Polar Protic | Very high polarity. Similar to ethanol, solubility may be too high for good yields. A patent for a related compound uses methanol for recrystallization.[8] |
| Water | 100 | Very Polar Protic | High solubility is expected.[1] Difficult to remove during drying. Best used only if the compound is insoluble in all common organic solvents. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be a good alternative if alcohols lead to "oiling out". |
| Ethyl Acetate / Diethyl Ether | 77.1 / 34.6 | Low / Low | Anti-solvents. The compound is likely insoluble in these. They can be added to a solution (e.g., in ethanol or isopropanol) to induce precipitation. |
Trustworthiness: To validate your solvent choice, perform a small-scale test. Place a few milligrams of your crude solid in a test tube and add the chosen solvent dropwise. Observe solubility at room temperature and then upon heating. A good solvent will require heating to dissolve the solid, and crystals should reappear upon cooling.
C. Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization.
Question: My compound separated as an oil instead of crystals. What should I do?
Answer: This phenomenon, known as "oiling out," is a frequent problem.[5][9] It occurs when the solute comes out of the hot, concentrated solution at a temperature above its melting point, or when the concentration of the solute is too high. An oil is undesirable because it tends to trap impurities.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount (10-20% more) of the hot solvent to dilute the solution.[9]
-
Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool.[9] Very slow cooling favors the formation of stable crystal nuclei over amorphous oil droplets.
-
Scratching: Once the solution has cooled slightly, vigorously scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][5]
-
Change Solvents: If oiling persists, the solvent's boiling point may be too high relative to the compound's melting point. Switch to a lower-boiling point solvent or try a mixed-solvent system.
Caption: Troubleshooting flowchart for when a compound oils out.
Question: No crystals are forming, even after cooling in an ice bath. What went wrong?
Answer: This is almost always caused by one of two issues: using too much solvent or the formation of a stable supersaturated solution.[7][9]
Solutions:
-
Reduce Solvent Volume: If you used too much solvent, the solution will not be saturated enough to crystallize. Gently heat the solution to boil off (evaporate) some of the solvent.[4][9] Allow the concentrated solution to cool again.
-
Induce Nucleation: If the solution is supersaturated, it needs a nucleation site to begin crystallization.
Question: My final product is not pure enough. What can I do?
Answer: Purity issues can arise from incomplete removal of impurities or co-precipitation.
Solutions:
-
Washing: Ensure the crystals are thoroughly washed with a small amount of cold solvent during filtration to remove any impurity-laden mother liquor adhering to the crystal surfaces.
-
Second Recrystallization: A second recrystallization will almost always improve purity, although it will result in some loss of yield.
-
Charcoal Treatment: If the impurity is colored, use activated charcoal as described in the protocol.[6]
-
Solvent Choice: The impurity may have similar solubility to your product in the chosen solvent. Try a different solvent system where the solubility characteristics of the product and impurity are more distinct.
D. Safety & Handling
Question: What are the primary safety concerns when handling this compound and the associated solvents?
Answer: As a responsible scientist, safety is paramount. Always consult the full Safety Data Sheet (SDS) before beginning any experiment.[10][11][12]
-
This compound: May be harmful if swallowed and can cause skin, eye, and respiratory irritation. Hazard statements include H302, H315, H318, and H335.
-
Solvents: Many organic solvents like isopropanol, methanol, and diethyl ether are flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
References
- Recrystallization. University of California, Davis - Chem LibreTexts. [Link]
- Problems in recrystalliz
- Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
- Purification of organic hydrochloride salt?
- Recrystalliz
- 2-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. [Link]
- CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.
- Safety D
- CN102321045A - Method for preparing high morphine hydrochloride.
- Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. IP.com. [Link]
- Cas no 144053-99-6 (2-(Methoxymethyl)morpholine hydrochloride). Kuujia. [Link]
- Synthesis and Characterization of Some New Morpholine Derivatives.
- CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLIS
Sources
- 1. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 2. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization [wiredchemist.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
Troubleshooting guide for the synthesis of 2-substituted morpholines
Technical Support Center: Synthesis of 2-Substituted Morpholines
A Guide for the Medicinal & Process Chemist
Welcome to the technical support guide for the synthesis of 2-substituted morpholines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties and metabolic stability of drug candidates[1][2]. However, its synthesis, particularly with substitution at the C-2 position, can present significant challenges.
This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose problems and rationally design solutions.
General Synthetic Workflow
Before diving into specific problems, it's helpful to visualize a common, generalized workflow for constructing a 2-substituted morpholine. Most syntheses involve the coupling of a C2-substituted ethanolamine derivative with a two-carbon unit, followed by a critical cyclization step.
Caption: Generalized workflow for 2-substituted morpholine synthesis.
Troubleshooting & FAQs
Q1: My intramolecular cyclization to form the morpholine ring is giving very low yields. What are the likely causes and how can I improve it?
A1: Low yield in the cyclization step is one of the most common hurdles. This reaction is typically an intramolecular SN2 Williamson ether synthesis, where an alcohol attacks an electrophilic carbon. Several factors can impede this critical ring-forming step.
Root Cause Analysis:
-
Poor Leaving Group: The efficiency of an SN2 reaction is highly dependent on the quality of the leaving group. Hydroxyl groups must be activated, and halides like chloride can be sluggish.
-
Steric Hindrance: A bulky substituent at the C-2 position or on the nitrogen can sterically hinder the pre-reaction conformation required for the nucleophilic attack, slowing down the reaction.
-
Base Incompatibility: The choice of base is critical. An overly strong or sterically hindered base might favor intermolecular side reactions or elimination (E2) pathways. A base that is too weak will not sufficiently deprotonate the alcohol nucleophile.
-
Reaction Conditions: Inappropriate solvent, temperature, or concentration can drastically affect the reaction rate and favor side reactions. Intramolecular reactions are often favored at high dilution.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low cyclization yields.
Recommended Actions & Protocols:
-
Improve the Leaving Group: If your precursor is a 2-(alkylamino)ethanol derivative, the terminal hydroxyl must be activated.
-
Protocol: Tosylation: To a solution of your amino alcohol (1 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add tosyl chloride (1.2 eq) portion-wise. Stir for 4-12 hours, monitoring by TLC. This converts the -OH to a much better leaving group (-OTs). The subsequent cyclization can then be initiated with a suitable base.
-
-
Optimize Base and Solvent: The combination of base and solvent is crucial. For forming the O-C bond, a strong, non-nucleophilic base in a polar aprotic solvent is typically effective.
| Base | Common Solvents | Temperature | Key Considerations |
| NaH | THF, DMF, MeCN | 0 °C to RT | Powerful, irreversible deprotonation. Requires anhydrous conditions. |
| tBuOK | THF, tBuOH | RT to 60 °C | Strong, bulky base. Can promote elimination. Good for hindered systems.[3] |
| K₂CO₃ | MeCN, Acetone, Dioxane | Reflux | Milder, heterogeneous base. Good for sensitive substrates.[4] |
Q2: How can I control the stereochemistry at the C-2 position? I'm getting a mixture of diastereomers or complete racemization.
A2: Controlling the stereocenter adjacent to the ring oxygen is paramount, as biological activity is often highly dependent on stereochemistry. Loss of stereochemical integrity can occur at several stages.
Root Cause Analysis:
-
Racemization of Starting Material: The chiral starting material (e.g., an α-amino acid) may racemize under harsh reaction conditions (strong base or high heat) before or during the coupling step.
-
Non-Stereospecific Cyclization: If the cyclization mechanism has SN1 character, it will lead to racemization. This can happen with secondary leaving groups or under conditions that favor carbocation formation.
-
Post-Cyclization Epimerization: The C-2 proton can be acidic, especially if the substituent (R) is electron-withdrawing. Exposure to base during workup or purification can cause epimerization to the thermodynamically more stable diastereomer.
Strategies for Stereocontrol:
-
Asymmetric Synthesis from Achiral Precursors: Modern methods often build the stereocenter during the synthesis, providing excellent control.
-
Asymmetric Hydrogenation: One of the most powerful techniques involves the asymmetric hydrogenation of a dehydromorpholine precursor. Using a chiral rhodium complex with a large bite angle bisphosphine ligand can achieve quantitative yields and excellent enantioselectivities (up to 99% ee)[6][7][8]. This method creates the stereocenter after the ring has been formed.
-
Photocatalytic Annulation: Recent advances include photocatalytic, diastereoselective annulation strategies that can construct tri- and even tetra-substituted morpholines with high stereocontrol directly from readily available starting materials[9][10].
-
-
Preserving Existing Stereochemistry: If starting from a chiral pool material like an amino acid, the goal is to use mild conditions that ensure stereochemical retention.
-
Mild Conditions: Use weaker bases (e.g., K₂CO₃, DIPEA) and lower reaction temperatures whenever possible.
-
Mechanism Assurance: Ensure the cyclization proceeds via a clean SN2 pathway. Use primary leaving groups and polar aprotic solvents. The SN2 mechanism proceeds with an inversion of configuration, which must be accounted for in your synthetic design.
-
Q3: I am observing a significant amount of a dimeric (piperazine) side product. How can I suppress its formation?
A3: The formation of a 2,5-disubstituted piperazine dimer is a classic problem arising from a competing intermolecular reaction. Instead of the internal alcohol attacking the electrophile, the amine of a second molecule attacks, leading to dimerization and subsequent cyclization.
Mechanistic Insight:
Caption: Competing intra- vs. intermolecular cyclization pathways.
Solution: The Principle of High Dilution
The key to favoring the intramolecular reaction (a first-order process) over the intermolecular reaction (a second-order process) is to reduce the concentration of the reactant.
-
Practical Protocol: Syringe Pump Addition:
-
Set up your reaction flask with the chosen base (e.g., NaH) in the bulk of the solvent (e.g., anhydrous THF or DMF).
-
Heat the flask to the desired reaction temperature.
-
Dissolve your linear amino alcohol precursor in a significant volume of the same solvent.
-
Using a syringe pump, add the solution of the precursor to the reaction flask very slowly over several hours (e.g., 4-8 hours).
-
This technique keeps the instantaneous concentration of the reactant extremely low, dramatically favoring the formation of the desired morpholine ring.
-
Q4: My N-alkylation of the morpholine nitrogen is sluggish and gives low yields. What should I try?
A4: While the morpholine nitrogen is nucleophilic, its reactivity can be hampered by steric hindrance from the C-2 substituent or by the electronic nature of the N-alkylating agent.
Troubleshooting Steps:
-
Alkylating Agent Reactivity: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, consider converting it to the iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
Steric Hindrance: For bulky alkylating agents or sterically congested morpholines, the reaction rate will be slow. Increasing the temperature is the most common solution. Microwave-assisted synthesis can often accelerate these slow reactions dramatically.
-
Alternative Methods:
-
Reductive Amination: If alkyl halides are not effective, reductive amination with an aldehyde or ketone can be a superior alternative. The morpholine and the carbonyl compound form an iminium ion, which is then reduced (e.g., with NaBH(OAc)₃ or NaBH₃CN).
-
Borrowing Hydrogen Catalysis: For N-alkylation with alcohols, which is a greener approach, specialized catalysts are needed. For example, a CuO–NiO/γ–Al₂O₃ catalyst has been shown to be effective for the N-alkylation of morpholine with various alcohols in the gas phase[11]. This method avoids the use of halides, and water is the only byproduct.
-
References
- Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society.
- Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.
- Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). RSC Publishing.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
- Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central, NIH.
- Example of intramolecular cyclization for morpholine ring formation.
- Various authors. Morpholine synthesis. Organic Chemistry Portal.
- Shaaban, S., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central, NIH.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃.
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society.
- The Synthesis of Some 2-Substituted Morpholines. Journal of the Chemical Society, Perkin Transactions 1.
- Tauseef, S., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules.
- Stiniya, S., et al. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. (2025). BenchChem.
- Green Synthesis of Morpholines via Selective Monoalkyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]
- 10. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-2-(Methoxymethyl)morpholine Hydrochloride
Welcome to the technical support center for (R)-2-(Methoxymethyl)morpholine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chiral building block.[1] Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Question: My this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often occurs when the solution is supersaturated to a high degree or when the cooling process is too rapid. The resulting oil may solidify into an amorphous solid, which can trap impurities.
Causality and Solution:
-
High Supersaturation: You may be using a solvent in which the compound is too soluble, or the concentration of your solution is too high.
-
Solution: Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly. Common solvent pairs for amine hydrochlorides include ethanol/water, methanol/water, and isopropanol/ether.[2][3][4]
-
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.
-
Impurity Effects: The presence of certain impurities can inhibit crystal formation.
-
Solution: Consider a pre-purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.
-
Question: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low recovery after recrystallization is a frequent issue that can often be rectified by optimizing your procedure.
Potential Causes and Optimization Strategies:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3][5]
-
Optimization: Use the minimum amount of hot solvent required to fully dissolve your compound. It is better to add the solvent in small portions to the heated mixture.[3]
-
-
Premature Crystallization: If crystals form too early, especially during a hot filtration step, you will lose product.
-
Optimization: Use a pre-heated funnel and flask for hot filtration. Also, add a slight excess of hot solvent before filtering to ensure the compound remains in solution.
-
-
Incomplete Crystallization: Insufficient cooling time or temperature will leave a substantial amount of the product dissolved.
-
Optimization: Ensure the solution is cooled for an adequate amount of time, first to room temperature and then in an ice bath, to maximize crystal formation.[5]
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Optimization: Wash the crystals with a small amount of ice-cold recrystallization solvent or an anti-solvent in which the compound has very low solubility.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the impurities and analysis of this compound.
Question: What are the most common impurities I should expect in my sample of this compound?
Answer: The impurity profile of this compound can vary depending on the synthetic route. Based on a common synthesis starting from (R)-(-)-glycidyl methyl ether and taurine, potential impurities include:[6]
-
(S)-2-(Methoxymethyl)morpholine hydrochloride: The enantiomeric impurity is a primary concern in chiral synthesis.
-
Unreacted Starting Materials: Residual (R)-(-)-glycidyl methyl ether and taurine.
-
Side-Reaction Byproducts: Impurities arising from side reactions during the multi-step synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate, hexane) may be present in the final product.[6]
-
Inorganic Salts: Salts generated during pH adjustments and workup procedures.
Question: How can I determine the enantiomeric excess (ee) of my this compound?
Answer: The most reliable and widely used method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8][9]
Key Principles of Chiral HPLC for Enantiomeric Excess Determination:
-
Chiral Stationary Phase (CSP): The HPLC column contains a chiral stationary phase that interacts differently with the two enantiomers.[8]
-
Differential Retention: This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
-
Detection: A UV detector is commonly used for detection.[7][9] The area under each peak is proportional to the concentration of that enantiomer.
-
Calculation of ee: The enantiomeric excess is calculated using the peak areas of the two enantiomers:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Question: What analytical techniques can I use to assess the overall purity of my this compound?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired compound and identifying organic impurities. By comparing the integrals of impurity peaks to the product peaks, a semi-quantitative assessment of purity can be made. You can refer to publicly available NMR spectra for this compound to check for the presence of unexpected signals.[10] There are also extensive databases of NMR chemical shifts for common laboratory solvents and impurities that can aid in their identification.[11][12][13]
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a sensitive method for quantifying volatile organic impurities, particularly residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Besides chiral HPLC for enantiomeric purity, reversed-phase HPLC with a suitable detector (e.g., UV, ELSD) can be used to separate and quantify non-volatile organic impurities.
-
Elemental Analysis: This technique can determine the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the pure compound.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized for your particular sample.
-
Solvent Selection: Begin by testing the solubility of a small amount of your compound in various solvents at room and elevated temperatures. Good single solvents for amine hydrochlorides are often alcohols like methanol, ethanol, or isopropanol.[2] Mixed solvent systems such as alcohol/water or alcohol/ether can also be effective.[2][3][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate.[3][5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Acid-Base Extraction for Preliminary Purification
This method is useful for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Add a solution of a strong base (e.g., 2M NaOH) dropwise until the pH is >12. This will convert the hydrochloride salt to the free amine.
-
Extraction: Extract the aqueous solution with an organic solvent in which the free amine is soluble (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Salt Formation: Filter off the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), to precipitate the purified this compound.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Visualizations
Caption: Decision workflow for the purification of this compound.
Data Summary
Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides
| Solvent/Solvent System | Characteristics |
| Methanol | Good solvent for many amine hydrochlorides, often used in combination with an anti-solvent. |
| Ethanol | Similar to methanol, slightly less polar.[2] |
| Isopropanol | A common choice, often provides good crystal quality. |
| Water | Can be a good solvent for highly polar hydrochlorides, often used as a co-solvent.[2][4] |
| Ethanol/Water | A versatile mixed solvent system allowing for fine-tuning of polarity.[2][4] |
| Methanol/Diethyl Ether | A polar solvent with a non-polar anti-solvent, good for inducing precipitation. |
References
- Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
- White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- recrystallization-2.doc.pdf.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Wikipedia. Chiral resolution.
- European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Googleapis.com.
- Reddit. Go-to recrystallization solvent mixtures. (2023).
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018).
- NIH. Strategies for chiral separation: from racemate to enantiomer. PMC.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025).
- ResearchGate. Morpholines. Synthesis and Biological Activity. (2025).
- PrepChem.com. Synthesis of 2-[α-(2-methoxy-phenoxy-)-benzyl]-morpholine.
- Google Patents. Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - CN102212040A.
- ResearchGate. Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers,....
- NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
Sources
- 1. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(Methoxymethyl)morpholine HCl(144053-99-6) 1H NMR [m.chemicalbook.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Optimization of reaction conditions for using (R)-2-(Methoxymethyl)morpholine hydrochloride
Answering the user's request to create a technical support center for the optimization of reaction conditions for using (R)-2-(Methoxymethyl)morpholine hydrochloride.
Technical Support Center: this compound
Introduction
This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its rigid morpholine scaffold is a common motif in active pharmaceutical ingredients (APIs), and the chiral center at the C2 position offers a valuable point for stereospecific synthesis.[3][4] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to facilitate the successful use of this versatile reagent. The primary challenge in utilizing this compound stems from its nature as a hydrochloride salt; the secondary amine is protonated and must be neutralized to engage in nucleophilic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and storage conditions for this compound?
This compound is typically a solid (powder or crystals) and is supplied as a hydrochloride salt to improve its stability and handling.[3] The presence of the salt form makes it generally more soluble in aqueous or protic solvents compared to its free base form.[1]
| Property | Value | Source |
| CAS Number | 141196-39-6 | |
| Molecular Formula | C₆H₁₄ClNO₂ | [3] |
| Molecular Weight | 167.63 g/mol | [3] |
| Appearance | Powder or crystals | |
| Storage | Store at room temperature, sealed in a dry environment under an inert atmosphere (e.g., nitrogen or argon). | [3][5] |
Q2: Why is the compound supplied as a hydrochloride salt, and how does this affect my reaction setup?
The hydrochloride salt form enhances the compound's shelf-life and stability. However, the nitrogen atom in the morpholine ring is protonated (forming a morpholinium chloride salt), rendering it non-nucleophilic.[6] For any reaction requiring the nitrogen to act as a nucleophile (e.g., N-arylation, N-alkylation, acylation), you must first neutralize the salt to generate the free secondary amine in situ. This is the most critical step for a successful reaction.
Q3: What are the primary applications of this reagent?
It serves as a versatile chiral intermediate in organic synthesis.[3] The morpholine moiety is a privileged structure in drug discovery, appearing in antibiotics like Linezolid and anticancer agents like Gefitinib.[2][7] This specific building block is used to introduce a chiral methoxymethyl-substituted morpholine ring into target molecules, which can influence biological activity and pharmacokinetic properties.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter when using this compound.
Problem 1: Low or No Conversion to the Desired Product
This is the most common issue and almost always relates to the hydrochloride salt form.
-
Potential Cause 1: Incomplete or No Neutralization.
-
Explanation: The secondary amine is protonated and cannot participate in the reaction. If an insufficient amount or an inappropriate type of base is used, the free amine will not be generated in a high enough concentration to react.
-
Solution: Add a suitable base to the reaction mixture before or during the addition of your electrophile. For most applications, at least 1.0 equivalent of base is required to neutralize the HCl salt, and an additional amount is often needed to facilitate the primary reaction (e.g., as an acid scavenger). A common strategy is to use 2.0-3.0 equivalents of base in total. The choice of base is critical and reaction-dependent (see table below).
-
-
Potential Cause 2: Steric Hindrance.
-
Explanation: The methoxymethyl group at the C2 position, adjacent to the nitrogen, creates steric bulk. This can slow down reactions, particularly with sterically demanding electrophiles or catalysts.[8]
-
Solution: More forcing conditions may be required compared to reactions with unsubstituted morpholine. This includes:
-
Higher Temperatures: Increase the reaction temperature in increments of 10-20 °C.
-
Longer Reaction Times: Monitor the reaction by TLC or LC-MS and allow it to proceed for 24-48 hours if necessary.
-
Catalyst/Ligand Choice (for cross-couplings): For N-arylation reactions, use catalyst systems known to be effective for hindered amines, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
-
-
Problem 2: Formation of Significant Side Products
-
Potential Cause 1: Competing Reactions with the Base.
-
Explanation: If a nucleophilic base (e.g., an amine like pyridine) is used in a reaction with a highly reactive electrophile, the base itself can compete with the morpholine derivative, leading to unwanted byproducts.
-
Solution: Use a non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices. For organic-soluble options, sterically hindered amine bases like N,N-Diisopropylethylamine (DIPEA) are often effective.
-
-
Potential Cause 2: Degradation at High Temperatures.
-
Explanation: While higher temperatures can overcome activation energy barriers, excessive heat can lead to the degradation of starting materials, reagents, or the desired product, especially over long reaction times.[9]
-
Solution: Find the optimal temperature. Run small-scale test reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the point at which yield is maximized without significant byproduct formation.
-
Workflow for Initial Reaction Setup
The following diagram illustrates the critical decision points when setting up a reaction.
Caption: Workflow for initiating reactions with the hydrochloride salt.
Optimization of Reaction Conditions: A General Protocol for N-Arylation
N-arylation (e.g., Buchwald-Hartwig reaction) is a common application for this reagent. The following section provides a detailed protocol and optimization guidelines.
General Step-by-Step Protocol
-
Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) purged with an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Base and Solvent Addition: Add the chosen base (2.0-3.0 eq.) and the anhydrous solvent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10] Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[10]
Data for Condition Screening
For a challenging N-arylation, screening different parameters is essential. The following table provides a starting point.
| Parameter | Condition 1 (Standard) | Condition 2 (More Forcing) | Condition 3 (Alternative) | Rationale & Citation |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cesium carbonate is more soluble and often more effective for hindered substrates.[11] |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH | Solvent choice affects reactant solubility and the catalytic cycle. Dioxane and t-BuOH are common in modern cross-coupling reactions.[12] |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / RuPhos | G3-XPhos Palladacycle | Bulky, electron-rich ligands are required to facilitate reductive elimination with hindered amines.[8] |
| Temperature | 100 °C | 120 °C | 110 °C | Higher temperatures are often needed to overcome the steric barrier.[9] |
Troubleshooting Decision Tree for N-Arylation
This diagram provides a logical path for troubleshooting failed or low-yielding reactions.
Caption: A decision tree for troubleshooting low-yielding N-arylation reactions.
References
- 2-(Methoxymethyl)morpholine hydrochloride. MySkinRecipes. [Link]
- This compound. Porphyrin-Systems. [Link]
- Morpholine derivate from secondary amine/alcohol. Sciencemadness Discussion Board. [Link]
- MORPHOLINE.
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholines. Synthesis and Biological Activity.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
- Reaction conditions optimization for the N‐formylation of morpholine.
- New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH). [Link]
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
Sources
- 1. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 2. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 3. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Maintaining the Stereochemical Integrity of (R)-2-(Methoxymethyl)morpholine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (R)-2-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to prevent racemization and preserve the enantiomeric purity of your materials throughout your synthetic workflows.
Section 1: Understanding the Core Challenge: The "Why" of Racemization
This section addresses the fundamental principles of stereochemical lability concerning the (R)-2-(Methoxymethyl)morpholine scaffold.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for a compound like this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical development, this is a significant threat to success. The biological activity of a drug molecule is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some cases, responsible for undesirable side effects.[1] (R)-2-(Methoxymethyl)morpholine is a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3] Losing its stereochemical integrity at any stage can lead to a final product with diminished efficacy, altered pharmacology, or a problematic safety profile, jeopardizing the entire development program.
Q2: What is the primary chemical mechanism that puts the chiral center of (R)-2-(Methoxymethyl)morpholine at risk of racemization?
A2: The stereogenic center in (R)-2-(Methoxymethyl)morpholine is the carbon atom at the C2 position, which is bonded to a hydrogen atom, the methoxymethyl group, the ring oxygen, and the ring nitrogen. The hydrogen atom on this chiral carbon (the α-proton) is susceptible to abstraction by a base. Once this proton is removed, the carbon atom rehybridizes to form a planar, achiral enamine or a related intermediate. This planar structure can then be re-protonated from either face with nearly equal probability, leading to the formation of both the (R) and (S) enantiomers and thus, racemization.[4] Factors like elevated temperatures or the presence of strong acids or bases can facilitate this process.[4]
Diagram 1: General Mechanism of Racemization
Caption: Abstraction of the α-proton leads to a planar intermediate, which causes racemization.
Section 2: Proactive Strategies for Preventing Racemization
Control over reaction conditions is paramount. This section details the critical parameters you must manage to maintain stereochemical purity.
Troubleshooting & Optimization Guide
Q3: My protocol requires converting the hydrochloride salt to the free base before reaction. How does the choice of base impact stereochemical stability?
A3: The choice and amount of base are arguably the most critical factors in preventing racemization.[5] The hydrochloride salt is stable, but the free morpholine is required for most nucleophilic reactions. When neutralizing the salt or using a base as a catalyst, its properties matter immensely.
-
Basicity (pKa): Stronger bases are more effective at abstracting the α-proton, significantly increasing the rate of racemization. Opt for weaker bases that are just strong enough to neutralize the acid or catalyze the reaction.
-
Steric Hindrance: Sterically hindered bases, like Diisopropylethylamine (DIPEA), can be particularly problematic. While often used to avoid competing N-alkylation, their strong basicity promotes racemization.[5]
-
Stoichiometry: Always use the minimum amount of base required. An excess of any base, even a mild one, will increase the risk of racemization.[1]
| Table 1: Comparison of Common Bases in Chiral Syntheses | |||
| Base | pKa (approx.) | Steric Hindrance | General Racemization Risk |
| N-Methylmorpholine (NMM) | 7.4 | Low-Moderate | Low (Often the best choice)[1] |
| Triethylamine (TEA) | 10.8 | Moderate | Moderate to High |
| Diisopropylethylamine (DIPEA) | 11.0 | High | High (Use with extreme caution)[5] |
| Proton Sponge | 12.1 | High | Very High (Generally avoid) |
| Inorganic Bases (e.g., K₂CO₃) | (Varies) | N/A | Variable (Depends on solubility and conditions) |
Q4: What is the role of reaction temperature and how can it be optimized?
A4: Temperature is a direct accelerator for racemization. The activation energy for proton abstraction is often higher than that of the desired productive reaction. Lowering the temperature is a highly effective strategy to suppress the racemization pathway while still allowing the desired reaction to proceed, albeit more slowly.[5]
-
Best Practice: Start your reactions at 0°C (ice bath).
-
For Sensitive Substrates: If racemization is still observed, consider lowering the temperature further to -15°C or below.
-
Caution: Avoid prolonged reaction times at elevated temperatures. If a reaction requires heat, perform careful time-course studies to find the minimum time needed for completion.
Q5: In acylation or coupling reactions, which reagents are least likely to cause racemization?
A5: When reacting the morpholine's secondary amine, such as during the formation of an amide bond, the choice of coupling reagent is critical, especially if you are coupling it to another chiral carboxylic acid. The mechanism of racemization often involves the formation of a planar oxazolone intermediate from the activated acid.[1]
-
Avoid Carbodiimides Alone: Reagents like DCC or EDC, when used without an additive, are known to cause significant racemization.
-
Use Additives: Racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are essential when using carbodiimides. They work by forming an active ester that is more reactive towards the amine than it is towards racemization.[5][6]
-
Prefer Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally superior for minimizing racemization as they rapidly form the less-racemization-prone active esters.[5]
Section 3: Validated Experimental Protocols
This section provides actionable, step-by-step protocols designed to serve as a reliable starting point for your experiments.
Protocol 1: General Handling and In-Situ Free-Basing
-
Inert Atmosphere: Always handle this compound and the subsequent free base under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
Solvent Choice: Use high-purity, anhydrous solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Water can facilitate unwanted side reactions.[1]
-
Dissolution: Dissolve the hydrochloride salt (1.0 equivalent) in your chosen anhydrous solvent.
-
Cooling: Cool the resulting slurry/solution to 0°C using an ice-water bath.
-
Base Addition: Slowly add a mild base, such as N-Methylmorpholine (NMM) (1.05 equivalents), dropwise to the cooled mixture.
-
Stirring: Allow the mixture to stir at 0°C for 15-20 minutes. The resulting mixture containing the free base and NMM hydrochloride salt can often be used directly in the next step without filtration.
Protocol 2: Model Reaction - Low-Racemization N-Acylation
This protocol describes the acylation of the free morpholine with a generic carboxylic acid, employing best practices to preserve stereochemistry.
Diagram 2: Experimental Workflow for Low-Racemization N-Acylation
Caption: A validated workflow minimizing racemization risk during N-acylation reactions.
-
Reagent Preparation: In Flask A, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM.
-
Amine Preparation: In Flask B, prepare the free (R)-2-(Methoxymethyl)morpholine from its hydrochloride salt using NMM in anhydrous DCM as described in Protocol 1. Ensure you account for the NMM used here when considering total base equivalents. An additional 1.0 equivalent of NMM will be needed for the coupling itself.
-
Cooling: Cool both flasks to 0°C in an ice bath.
-
Reaction Initiation: Slowly add the contents of Flask A (activated acid) to Flask B (free amine).
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with a cold, dilute aqueous acid (e.g., 1M HCl or sat. NH₄Cl). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Critically, analyze the purified product's enantiomeric excess (ee) using a validated chiral HPLC method (see Section 4).
Section 4: Verification and Analysis - Confirming Enantiomeric Purity
Never assume stereochemical integrity. Analytical verification is a non-negotiable step in any chiral synthesis.
Q7: How can I reliably determine the enantiomeric excess (ee) of my starting material and final product?
A7: The gold standard for determining enantiomeric excess in pharmaceutical development is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8] This technique uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to separate and elute at different times.
| Table 2: Overview of Analytical Methods for Enantiomeric Excess (ee) Determination | ||
| Technique | Principle | Common Use & Remarks |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Most common and reliable method .[7] Requires method development to find the right column and mobile phase. |
| Chiral GC | Separation on a chiral capillary column. | Useful for volatile and thermally stable compounds. |
| Chiral SFC | Supercritical Fluid Chromatography with a chiral column. | A "greener" alternative to HPLC with faster run times. |
| NMR Spectroscopy | Using a chiral solvating or derivatizing agent to induce diastereomeric differences in the NMR spectrum. | Can be used for rapid assessment but may be less accurate than chromatography for precise ee values. |
Protocol 3: General Guide for ee Determination by Chiral HPLC
-
Column Selection: Obtain a screening set of chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc.).
-
Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., Hexane/Isopropanol mixture) at a concentration of ~1 mg/mL. Also, prepare a sample of a racemic standard if available.
-
Initial Screening: Screen different mobile phases (e.g., mixtures of hexane/isopropanol or hexane/ethanol) under isocratic conditions on each column.
-
Method Optimization: Once baseline separation of the two enantiomers is observed, optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5.
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Section 5: Troubleshooting Flowchart
When unexpected results occur, a systematic approach is key. Use this flowchart to diagnose potential sources of racemization.
Diagram 3: Troubleshooting Flowchart for Low Enantiomeric Excess
Caption: A systematic guide to diagnosing the root cause of unexpected racemization.
References
- BenchChem. (2025). Technical Support Center: Preventing Racemization with 4-Methylmorpholine in Chiral Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid.
- BenchChem. (2025). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine.
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.
- CymitQuimica. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-.
- Organic & Biomolecular Chemistry.
- Herald Scholarly Open Access. (2018).
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Wikipedia. Chiral auxiliary.
- Boc Sciences. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 3. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. uma.es [uma.es]
Side reactions of (R)-2-(Methoxymethyl)morpholine hydrochloride with strong nucleophiles
Technical Support Center: (R)-2-(Methoxymethyl)morpholine Hydrochloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this chiral building block, particularly when dealing with strong nucleophiles. We will address common experimental challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the success and integrity of your synthetic routes.
Troubleshooting Guide: Navigating Side Reactions with Strong Nucleophiles
Working with highly reactive species requires precision. The following section addresses specific issues you may encounter when (R)-2-(Methoxymethyl)morpholine is reacted with strong nucleophiles like organolithiums (n-BuLi, s-BuLi, t-BuLi), Grignard reagents, or hindered amide bases (LDA, LiHMDS).
Issue 1: Low Yield of the Desired N-Functionalized Product and Formation of Multiple Unidentified Byproducts.
Question: I am attempting an N-alkylation (or N-arylation) after deprotonating the morpholine with a strong base, but I'm getting a low yield of my target molecule along with a complex mixture of byproducts. What is going wrong?
Potential Causes:
-
Competitive Deprotonation: Strong organolithium reagents are not only nucleophiles but also powerful bases. Besides deprotonating the N-H proton, they can abstract a proton from the carbon alpha to the ring oxygen (C3) or the methoxymethyl side chain. This generates a mixture of lithiated species, leading to multiple products upon reaction with your electrophile.
-
Reaction with Solvent: Ethereal solvents like THF can be attacked by organolithium reagents, especially at temperatures above -20°C. This decomposition not only consumes the nucleophile but also introduces reactive byproducts like the enolate of acetaldehyde into the reaction mixture[1].
-
Degradation of the Electrophile: The strong nucleophile/base may be reacting with your electrophile before the deprotonated morpholine has a chance to, leading to its decomposition or polymerization.
-
Incomplete Free-Basing: The starting material is a hydrochloride salt. If the initial deprotonation (free-basing) is incomplete, the remaining salt is unreactive, leading to lower conversion and potential side reactions with the excess base.
Recommended Solution & Protocol:
-
Ensure Complete Free-Basing: Before adding your primary nucleophile or electrophile, ensure the morpholine hydrochloride is fully neutralized. This can be done by treating a solution of the salt with a stoichiometric amount of a suitable base (e.g., NaH, K2CO3, or a tertiary amine) and isolating the free amine, or by using an extra equivalent of the strong base in situ. The latter requires careful temperature control.
-
Two-Step, Temperature-Controlled Addition:
-
Dissolve the free (R)-2-(Methoxymethyl)morpholine in a dry, inert solvent (e.g., THF, Diethyl Ether) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C (a dry ice/acetone bath).
-
Slowly add one equivalent of the strong base (e.g., n-BuLi) dropwise. The goal is to deprotonate the nitrogen exclusively. Stir for 30-60 minutes at this temperature.
-
In a separate flask, prepare your electrophile.
-
Slowly add the electrophile to the cold, deprotonated morpholine solution. Alternatively, you can slowly transfer the lithiated morpholine solution to the electrophile solution (inverse addition), which can be beneficial if the electrophile is prone to degradation by strong bases.
-
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of NH4Cl. Avoid quenching with water directly if unreacted organolithiums are present, as this can be highly exothermic.
Preventative Measures:
-
Always use freshly titrated organolithium reagents to know their exact molarity.
-
Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously anhydrous.
-
Consider using a less reactive or more sterically hindered base for the deprotonation if competitive deprotonation is suspected.
Issue 2: Evidence of Morpholine Ring Cleavage.
Question: My reaction workup results in a significant loss of mass, and I've isolated polar, acyclic byproducts. Could the morpholine ring be opening?
Potential Causes:
While the morpholine ring is generally robust, certain conditions can promote its cleavage.
-
Oxidative Cleavage: Though less common with nucleophiles, exposure to air (oxygen) during or after the reaction, especially in the presence of radical species, can lead to oxidative ring-opening pathways[2][3].
-
High Temperatures: Prolonged reaction times at elevated temperatures in the presence of a strong base can potentially lead to elimination or rearrangement pathways that result in ring scission. Some N-alkylation procedures that use catalysts at high temperatures note ring-opening as a side reaction[4].
-
Lewis Acid-Assisted Opening: If your electrophile or reaction additives have strong Lewis acidic character, they could coordinate to the ring oxygen, weakening the C-O bonds and making the ring susceptible to nucleophilic attack and opening.
Recommended Solution & Protocol:
-
Maintain Strict Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (Argon is preferred) from start to finish, including the quench.
-
Control Temperature: Avoid heating the reaction mixture unless required by a validated procedure. Most reactions with strong nucleophiles are exothermic and should be maintained at low temperatures (-78°C to 0°C).
-
Analyze Byproducts: If possible, isolate and characterize the polar byproducts using techniques like NMR and Mass Spectrometry. Identifying fragments can provide clues about the cleavage mechanism. For example, the presence of amino-alcohol fragments would be strong evidence of ring-opening.
-
Re-evaluate Reagents: Scrutinize all reagents for potential contaminants that could initiate ring-opening.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a systematic approach to troubleshooting unexpected outcomes in your reaction.
Caption: A systematic workflow for troubleshooting common reaction failures.
Frequently Asked Questions (FAQs)
Q1: Why is the starting material provided as a hydrochloride salt? The hydrochloride salt form enhances the compound's stability and shelf-life, making it less hygroscopic and easier to handle as a crystalline solid[5]. The free amine is an oil at room temperature. Remember that it must be converted to the free base form before it can act as a nucleophile.
Q2: Will the reaction conditions affect the stereocenter at the C2 position? Under the nucleophilic/basic conditions discussed, the chiral center at C2 should be configurationally stable. The reactions occur at the nitrogen atom, and typical conditions do not involve breaking the bonds to the chiral center[6]. However, if deprotonation occurs on the methoxymethyl side chain, subsequent reactions could theoretically affect stereochemistry, though this is unlikely.
Q3: Can I use a Grignard reagent instead of an organolithium? Yes. Grignard reagents (R-MgX) are also strong nucleophiles but are generally less basic than their organolithium counterparts. Switching to a Grignard reagent may reduce side reactions related to competitive deprotonation. The reaction setup would be similar, typically in THF or diethyl ether.
Q4: My desired product appears to be water-soluble. How can I improve my extraction? Morpholine derivatives, especially smaller ones, can have significant water solubility. If you suspect product loss during the aqueous workup, try the following:
-
Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.
-
Increase the number of extractions with your organic solvent (e.g., use 5 x 20 mL of dichloromethane instead of 2 x 50 mL).
-
Use a more polar solvent for extraction, such as ethyl acetate or dichloromethane.
Q5: What is the expected reactivity difference between different organolithiums like n-BuLi, s-BuLi, and t-BuLi? The reactivity and basicity increase in the order: n-BuLi < s-BuLi < t-BuLi.
-
n-BuLi: The most common and a good balance of nucleophilicity and basicity.
-
s-BuLi: More basic and sterically hindered. Useful for deprotonations where n-BuLi is not strong enough.
-
t-BuLi: Extremely basic and sterically bulky. It is more likely to act as a base than a nucleophile and has a higher tendency to react with ethereal solvents. Use with extreme caution.
Summary of Reaction Parameters
The table below summarizes key parameters for minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Temperature | -78°C for deprotonation and nucleophilic addition | Minimizes solvent degradation and competitive deprotonation pathways, allowing for kinetic control. |
| Reagent Addition | Slow, dropwise addition of base/nucleophile | Controls the exotherm of the reaction and maintains a low instantaneous concentration of the reactive species. |
| Atmosphere | Strict inert atmosphere (Argon or N2) | Prevents quenching of anionic intermediates by water/O2 and avoids potential oxidative side reactions[2]. |
| Solvent | Anhydrous grade THF, Diethyl Ether, or Toluene | Water will quench the strong base/nucleophile. Ethereal solvents are common but can be attacked at higher temperatures[1]. |
| Base Selection | Match base to application (e.g., n-BuLi for N-deprotonation) | Overly strong bases (e.g., t-BuLi) can increase side reactions. Consider LDA for selective deprotonation. |
Illustrative Reaction Pathways
Caption: Desired vs. potential side reaction pathways during deprotonation.
References
- Journal of Organic Chemistry. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- PubMed. Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.
- Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Google Patents. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
- ResearchGate. N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
- AKJournals. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- PubChem. (2S)-2-(methoxymethyl)morpholine.
- Pharmaguideline. Reactions of Chiral Molecules.
- Myers Research Group, Harvard University. Organolithium Reagents.
- Wikipedia. Organolithium reagent.
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 6. Reactions of Chiral Molecules | Pharmaguideline [pharmaguideline.com]
Storage and handling of (R)-2-(Methoxymethyl)morpholine hydrochloride to prevent degradation
Introduction
Welcome to the technical support center for (R)-2-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. By understanding its chemical properties and potential degradation pathways, you can mitigate risks to your experiments and ensure the integrity of your results. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry place, away from direct sunlight and sources of ignition.[1][2][3] The container should be tightly sealed to prevent moisture ingress.[1][2][3] For optimal preservation, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to protect against atmospheric moisture and potential oxidation.[4][5][6]
Q2: Is this compound sensitive to moisture?
A2: Yes, as a hydrochloride salt, this compound is hygroscopic and can absorb moisture from the atmosphere.[7] Absorbed water can lead to clumping of the solid material and may facilitate hydrolytic degradation, particularly under certain pH conditions. It is crucial to handle the compound in a dry environment and to securely reseal the container after each use.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] If there is a risk of generating dust or aerosols, a respirator may be necessary.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][9]
Q4: Are there any known chemical incompatibilities for this compound?
A4: Yes. Avoid contact with strong oxidizing agents and strong acids.[10] The morpholine moiety is a secondary amine and can react exothermically with acids.[11] The methoxymethyl ether linkage is susceptible to cleavage under strongly acidic conditions.[4][5][8][12][13][14][15]
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., mass spectrometry or a charged aerosol detector) is recommended for polar amine compounds.[1][3][7][16][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step to enhance the volatility of the compound.[18]
Part 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues related to the degradation of this compound.
Troubleshooting Scenario 1: Unexpected Reaction Outcomes or Low Yields
Q: My reaction is giving unexpected side products or a lower than expected yield. Could degradation of this compound be the cause?
A: Yes, degradation of the starting material can significantly impact reaction outcomes. Consider the following potential causes:
-
Acid-Catalyzed Degradation: The methoxymethyl ether linkage in your compound is stable under neutral to basic conditions but can be cleaved by strong acids.[4][12][19] If your reaction conditions are strongly acidic (pH < 4), you may be cleaving the methoxymethyl group, leading to the formation of (R)-2-(hydroxymethyl)morpholine and other byproducts.[4][12] This is a common issue in multi-step syntheses where acidic deprotection steps are used.
-
Solution: If possible, adjust the reaction pH to be neutral or slightly basic. If acidic conditions are necessary, consider using milder acids or shorter reaction times. Alternatively, a different protecting group strategy may be required.
-
-
Thermal Degradation: Although morpholine derivatives are generally thermally stable at moderate temperatures, prolonged exposure to high heat (above 150°C) can cause decomposition.[6][15] The hydrochloride salt form generally has a higher melting and decomposition point than the free base.[10][20]
-
Solution: Review your reaction's thermal profile. If high temperatures are required, minimize the reaction time. Consider running a thermogravimetric analysis (TGA) on your compound to determine its decomposition temperature under your specific experimental conditions.[20]
-
Troubleshooting Scenario 2: Appearance of Unknown Impurities in Analytical Data
Q: I am observing unknown peaks in my HPLC or GC-MS analysis of a reaction mixture containing this compound. How can I identify if these are degradation products?
A: The appearance of unknown impurities is a strong indicator of degradation. Here's how to approach this issue:
-
Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies on a sample of this compound.[21][22][23] This involves subjecting the compound to stress conditions to intentionally induce degradation.
-
Protocol for Forced Degradation:
-
Acidic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl. Heat gently (e.g., 60°C) for several hours.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Heat a solid sample of the compound at a temperature below its melting point for an extended period.
-
Photolytic Stress: Expose a solution of the compound to UV light.
-
-
Analysis: Analyze the stressed samples by LC-MS or GC-MS to identify the resulting degradation products.[21] This will provide you with a "fingerprint" of potential impurities to look for in your reaction mixtures.
-
-
Common Degradation Pathways and Products:
-
Cleavage of the Methoxymethyl Group: As mentioned, acidic conditions can lead to the formation of (R)-2-(hydroxymethyl)morpholine.
-
Oxidation of the Morpholine Ring: Oxidative conditions can lead to ring-opening or the formation of hydroxylated or carbonylated derivatives.[2]
-
Photodegradation: Exposure to UV light can lead to the formation of smaller, fragmented molecules such as ethanoate and methanoate ions.[4][7]
-
Troubleshooting Workflow for Degradation Issues
The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for degradation issues.
Part 3: Data Summaries and Protocols
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Room temperature or below) | Minimizes thermal degradation.[6][15] |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents moisture absorption and potential oxidation.[4][5][6] |
| Light | Store in the dark | Prevents photodegradation.[4][7] |
| Container | Tightly sealed, original container | Prevents contamination and moisture ingress.[1][2][3] |
| Handling | In a well-ventilated area or fume hood | Minimizes inhalation exposure.[1][2][9] |
| PPE | Safety glasses, gloves, lab coat | Protects from skin and eye irritation.[1][2] |
Potential Degradation Pathways and Products
| Degradation Pathway | Stress Condition | Potential Degradation Products | Analytical Method |
| Hydrolysis (Ether Cleavage) | Strong Acid (pH < 4) | (R)-2-(hydroxymethyl)morpholine, Formaldehyde, Methanol | HPLC/UPLC-MS |
| Thermal Degradation | High Temperature (> 150°C) | Ammonia, ethanolamine, various smaller amines and organic acids | GC-MS, IC |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Hydroxylated morpholines, ring-opened products | LC-MS/MS, GC-MS |
| Photodegradation | UV Light | Ethanoate and methanoate ions, smaller organic fragments | Ion Chromatography, HPLC |
Analytical Protocol: Purity Assessment by UPLC-MS
This protocol is a general guideline for the analysis of this compound and its potential polar degradation products.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
UPLC System and Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar analytes like morpholine derivatives.[9][24][25][26]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan to identify unknown impurities, and Selected Ion Monitoring (SIM) for targeted analysis of the parent compound and known degradants.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) for maximum sensitivity.
-
References
- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.
- Navy Brand Manufacturing. (2014, March 10). SAFETY DATA SHEET.
- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- Grokipedia. Methoxymethyl ether.
- Khan Academy. Acidic cleavage of ethers.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- AIChE. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.
- Emmerling, F., & Price, S. L. (2014). Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches. Crystal Growth & Design, 14(7), 3567-3578.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- ChemRxiv. (2022, January 17). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
- PubChem. Morpholine.
- Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. ETDEWEB.
- CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
- Coriolis Pharma. Forced Degradation Studies.
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-511.
- ResearchGate. (2022, October 4). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- Chromatography Online. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis.
- Ataman Kimya. MORPHOLINE.
- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ResearchGate. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. agilent.com [agilent.com]
- 10. (PDF) Thermal and electrochemical properties of morpholinium salts with bromide anion (2005) | Jong-Ho Cha | 13 Citations [scispace.com]
- 11. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. adichemistry.com [adichemistry.com]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. MOM Ethers [organic-chemistry.org]
- 20. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 23. researchgate.net [researchgate.net]
- 24. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
Column chromatography conditions for purifying (R)-2-(Methoxymethyl)morpholine derivatives
Welcome to the technical support guide for the column chromatography purification of (R)-2-(Methoxymethyl)morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these valuable chiral building blocks. (R)-2-(Methoxymethyl)morpholine is a polar, basic compound, and its purification requires specific considerations to overcome common issues like poor resolution, peak tailing, and low recovery. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying morpholine derivatives on standard silica gel?
A1: The primary challenge stems from the basic nature of the morpholine nitrogen atom and the acidic nature of the silica gel stationary phase.[1] The lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions. This strong binding can lead to several problems:
-
Irreversible Adsorption: The compound may bind so strongly that it doesn't elute from the column, resulting in very low or no recovery.[2]
-
Peak Tailing: As the compound moves down the column, a portion of it is temporarily retained by the acidic sites, causing the peak to smear or "tail." This leads to poor peak shape and co-elution with impurities.[3]
-
Compound Degradation: For sensitive derivatives, the acidic environment of the silica gel can potentially cause decomposition.[2]
Q2: How do I select an appropriate stationary phase for my (R)-2-(Methoxymethyl)morpholine derivative?
A2: Your choice of stationary phase is critical. While standard silica gel is the most common choice, its acidity can be problematic for basic compounds like morpholines.[1]
-
Standard Silica Gel: This is often the first choice due to its versatility and low cost. A successful purification of the parent (R)-2-methoxymethylmorpholine has been reported using silica gel with an ethyl acetate/hexane mobile phase.[4] However, to mitigate the issues described in Q1, it is almost always necessary to modify the mobile phase with a basic additive.
-
Deactivated or "Base-Washed" Silica: Some manufacturers offer silica gel that has been treated to reduce the number of acidic silanol sites. This can be a good option to improve peak shape and recovery without needing high concentrations of mobile phase additives.
-
Amine-Functionalized Silica: For particularly challenging separations of basic compounds, silica gel functionalized with amine groups (e.g., aminopropyl-bonded silica) can be highly effective.[1] This stationary phase provides a less acidic surface and can significantly improve purification outcomes.
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it avoids the strong acid-base interactions.
Q3: What is a good starting point for a mobile phase system?
A3: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[5][6] This typically provides the best separation on a column.
A common starting point for moderately polar compounds like (R)-2-(Methoxymethyl)morpholine derivatives is a mixture of a non-polar solvent and a polar solvent.
-
Recommended Starting Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
A reported purification for the parent compound used 20% Ethyl Acetate in Hexane (2:8) .[4] This is an excellent starting point for your TLC analysis. From there, you can adjust the ratio to achieve the target Rf. If the compound does not move from the baseline, you need to increase the polarity of the mobile phase (i.e., increase the percentage of the more polar solvent).[2][6]
Q4: Why and when should I add a basic additive like triethylamine (TEA) to my mobile phase?
A4: You should add a basic additive whenever you observe significant peak tailing on your TLC plate or suspect strong interaction with the silica gel. Basic additives, typically used at 0.1% to 1% (v/v), work by "deactivating" the acidic silanol sites on the silica.[3] The additive, being a base itself, preferentially interacts with the acidic sites, preventing your target amine from binding strongly. This results in sharper peaks and improved recovery.[1]
-
Common Additives:
-
Triethylamine (TEA): The most common choice. It is basic and volatile, making it easy to remove from the final product.[3]
-
Ammonium Hydroxide: Can be used in highly polar solvent systems (e.g., Dichloromethane/Methanol), often by pre-saturating the methanol component with ammonia gas or using a concentrated aqueous solution.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your column chromatography experiment.
Issue 1: The compound is not eluting from the column, or recovery is very low.
| Possible Cause | Solution & Explanation |
| Mobile Phase Polarity is Too Low | The solvent system is not strong enough to displace your polar compound from the polar stationary phase. Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 20% EtOAc in Hexane, try increasing to 30%, 40%, or even higher. If necessary, switch to a more polar system like Dichloromethane/Methanol.[2][6] |
| Irreversible Adsorption on Silica | The basic morpholine is binding too strongly to the acidic silica gel. Solution: Add 0.5-1% triethylamine (TEA) to your mobile phase. The TEA will compete for the acidic sites on the silica, allowing your compound to elute.[1][3] |
| Compound Decomposition | The acidic nature of the silica gel may be degrading your sample. Solution: Test the stability of your compound on a small spot of silica on a TLC plate. If it degrades, switch to a less acidic stationary phase like neutral alumina or deactivated silica.[2] |
Issue 2: The compound is eluting, but the peaks are broad and tailing, leading to poor separation.
| Possible Cause | Solution & Explanation |
| Acid-Base Interaction | This is the most common cause for tailing with amines. The interaction with acidic silanol sites is slowing down a portion of the molecules, causing them to lag behind the main band. Solution: Add 0.5-1% triethylamine (TEA) to the eluent. This will "deaden" the plate and prevent the strong interaction, resulting in more symmetrical peaks.[3] |
| Column Overloading | Too much sample has been loaded onto the column for its size, exceeding the capacity of the stationary phase to separate effectively. Solution: Reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:100 ratio of sample mass to silica gel mass. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Solution: Ensure the silica slurry is homogeneous and allowed to settle evenly without air bubbles. Gently tap the column during packing to encourage a uniform bed. |
| Sample Loaded in a Too-Strong Solvent | If the sample is dissolved in a solvent that is much more polar than the mobile phase, it will spread out as a wide band at the top of the column, leading to poor separation from the start.[7] Solution: Dissolve the sample in the minimum amount of the mobile phase itself. If solubility is an issue, use a slightly stronger solvent but keep the volume minimal. Alternatively, use the "dry loading" method.[7] |
Issue 3: I can't separate my desired compound from a close-running impurity.
| Possible Cause | Solution & Explanation |
| Insufficient Resolution | The chosen solvent system does not provide enough selectivity between your compound and the impurity. Solution: Fine-tune the mobile phase. Small changes in solvent ratios can have a large impact. If a binary system (e.g., Hexane/EtOAc) fails, try a different system (e.g., Toluene/EtOAc or DCM/Acetone) that offers different intermolecular interactions (e.g., pi-pi stacking). |
| Gradient Elution Needed | If you have multiple impurities with very different polarities, a single isocratic solvent system may not be effective. Solution: Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your compound, leaving the more polar impurities behind.[6] |
| Orthogonal Purification | The impurity may have very similar properties under the current chromatographic conditions. Solution: Consider a different purification technique based on a different separation principle. For example, if you are using normal-phase chromatography (polar stationary phase), an impurity with similar polarity will be hard to separate. You could try an acid-base extraction first, or switch to a different mode of chromatography if available.[8][9] |
Experimental Protocols & Workflows
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Prepare several TLC chambers with different solvent systems. A good starting point is Hexane/Ethyl Acetate in ratios of 9:1, 8:2, 7:3, and 1:1.
-
In a separate chamber, prepare your chosen optimal solvent system (e.g., 8:2 Hexane/EtOAc) and add 0.5% triethylamine to observe its effect on peak shape.
-
Spot the crude material onto the TLC plates and develop them in the prepared chambers.
-
Visualize the plates under a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin).
-
Select the solvent system that gives your target compound an Rf of ~0.3 and provides the best separation from all impurities.[5] This will be the mobile phase for your column.
Diagram 1: Method Development Workflow
This diagram illustrates the logical flow from initial analysis to running the preparative column.
Caption: Workflow for column chromatography method development.
Protocol 2: Dry Loading a Sample
Dry loading is preferred when your compound has poor solubility in the mobile phase or when you need to use a small amount of a strong solvent for dissolution, which can interfere with the separation.[7]
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., Dichloromethane, Acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the solution in a round-bottom flask.
-
Swirl the flask to create a slurry, ensuring the silica is fully wetted.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully pour this silica-adsorbed sample onto the top of your packed column.
-
Gently add a protective layer of sand on top before slowly adding the mobile phase.
Diagram 2: Troubleshooting Poor Separation
This flowchart provides a decision-making process for addressing common separation issues.
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. columbia.edu [columbia.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. sartorius.com [sartorius.com]
Technical Support Center: Characterization of Impurities in (R)-2-(Methoxymethyl)morpholine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-2-(Methoxymethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this specific synthesis. Our goal is to provide not just solutions, but a deep-seated understanding of the causality behind impurity formation, enabling robust and reproducible synthetic outcomes.
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This section addresses specific issues you may encounter during your synthesis and analysis, providing step-by-step guidance for identification and mitigation.
Issue 1: An Unexpected Peak is Observed in the Reverse-Phase HPLC Analysis of the Crude Reaction Mixture.
Q: My HPLC chromatogram shows a significant peak that is not my starting material or the desired product. How do I identify it and prevent its formation?
A: Senior Application Scientist's Analysis
An unexpected peak in your chromatogram is a common but critical observation. Its origin can typically be traced to one of three sources: process-related impurities (from side-reactions), unreacted starting materials or intermediates, or degradation products. A systematic approach is essential for identification.
Causality and Identification Workflow:
The most probable cause of a major side-product in this synthesis, which often involves the ring-opening of a chiral epoxide like (R)-glycidyl methyl ether, is the formation of a regioisomer .
-
Mechanism of Formation: The synthesis of the morpholine ring involves the nucleophilic attack of an amine on the epoxide. While the desired reaction is an SN2 attack at the less-substituted carbon of the epoxide, a competing reaction can occur at the more substituted carbon, leading to a regioisomeric amino alcohol intermediate. This intermediate then cyclizes to form an undesired morpholine isomer.
The following workflow will guide you through the identification process.
Caption: Workflow for systematic impurity identification.
Experimental Protocol for Identification:
-
LC-MS Analysis:
-
Objective: To determine the molecular weight of the impurity.
-
Procedure: Analyze the crude sample using an HPLC system coupled to a mass spectrometer (MS).
-
Interpretation: If the impurity has the same mass-to-charge ratio (m/z) as the desired product, it is an isomer. This strongly supports the regioisomer hypothesis.
-
-
Impurity Isolation:
-
Objective: To obtain a pure sample of the impurity for structural elucidation.
-
Procedure: Use preparative HPLC or flash column chromatography to isolate the compound corresponding to the unexpected peak. Collect the fractions and confirm purity by analytical HPLC.
-
-
NMR Spectroscopy:
-
Objective: To definitively determine the chemical structure.
-
Procedure: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) and acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Interpretation: Compare the spectra to that of your pure (R)-2-(Methoxymethyl)morpholine standard. A regioisomer will show distinct differences in the chemical shifts and coupling patterns of the protons and carbons within the morpholine ring and the side chain. For example, the connectivity pattern revealed by COSY and HSQC will differ from the expected product.
-
Mitigation Strategy:
-
Control Reaction Conditions: The regioselectivity of epoxide ring-opening is highly dependent on reaction conditions. Lowering the reaction temperature and carefully controlling the pH can favor the desired SN2 attack at the terminal carbon.
-
Choice of Base: The choice and stoichiometry of the base used for the initial condensation and subsequent cyclization are critical. A weaker, non-nucleophilic base may improve selectivity.[1][2]
Frequently Asked Questions (FAQs)
Q1: How do I confirm the chiral purity of my this compound? I am concerned about the presence of the (S)-enantiomer.
A: The presence of the undesired enantiomer is a critical quality attribute that must be controlled.[3] The most effective method for determining enantiomeric purity (or enantiomeric excess, ee) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
-
Expertise & Causality: Standard reverse-phase HPLC columns cannot separate enantiomers because they are achiral. Chiral HPLC utilizes a stationary phase that is itself chiral. This creates a transient diastereomeric interaction between the enantiomers and the stationary phase, leading to different retention times.
-
Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral column suitable for amines. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Mobile Phase: Chiral separations are typically performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). Small amounts of an amine additive (e.g., diethylamine, DEA) are often required to improve peak shape for basic compounds like morpholines.
-
Sample Preparation: Prepare a solution of your final product at a known concentration (e.g., 1 mg/mL). It is crucial to also analyze a racemic (50:50 mixture of R and S enantiomers) sample to confirm the resolution and identify the retention times of both enantiomers.
-
Analysis: Inject the samples and integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculation: Enantiomeric Excess (% ee) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
| Parameter | Typical Starting Conditions |
| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
| Table 1: Example Starting Conditions for Chiral HPLC Method Development. |
Q2: My mass spectrum shows a peak at [M+16] relative to my product's mass. What is this impurity?
A: A mass increase of 16 amu is a classic indicator of oxidation, and for a tertiary amine like a morpholine derivative, this almost certainly corresponds to the formation of the N-oxide .[4][5]
-
Expertise & Causality: The lone pair of electrons on the nitrogen atom of the morpholine ring is susceptible to oxidation. This can be caused by residual oxidizing agents from previous steps, dissolved oxygen (especially when heated in the presence of trace metals), or peroxide impurities in solvents.[6] N-oxides are often more polar than their parent amine, which can be observed as a shift in retention time on HPLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve diastereoselectivity in reactions with (R)-2-(Methoxymethyl)morpholine hydrochloride
A Guide to Improving Diastereoselectivity in Asymmetric Reactions
Welcome to the technical support center for (R)-2-(Methoxymethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this chiral building block in their synthetic routes. While (R)-2-(methoxymethyl)morpholine hydrochloride is primarily documented as a versatile intermediate for pharmaceuticals and agrochemicals rather than a classical removable chiral auxiliary, its inherent chirality and potential for chelation control make it a valuable scaffold for inducing stereoselectivity.[1][2]
This document provides troubleshooting strategies and foundational knowledge to help you maximize diastereoselectivity when this moiety is part of your reacting substrate. The principles discussed are drawn from well-established models of asymmetric synthesis and can be applied to reactions such as alkylations, aldol additions, and other bond-forming processes at centers adjacent to the morpholine nitrogen.[3][4]
Section 1: Troubleshooting Guide - Enhancing Diastereomeric Ratios
This section addresses specific experimental issues in a question-and-answer format.
Q1: I performed an α-alkylation on the N-propionyl derivative of (R)-2-(methoxymethyl)morpholine and obtained a low diastereomeric ratio (d.r. of ~1.5:1). What are the critical factors to investigate?
A1: Achieving high diastereoselectivity in the alkylation of chiral amides is a multifactorial problem that hinges on enforcing a single, highly ordered transition state. A low d.r. indicates that either multiple transition states are competing or the energy difference between the desired and undesired pathways is minimal. Here is a systematic approach to troubleshoot this common issue.
The primary hypothesis is that the methoxymethyl side chain can form a five-membered chelate with a lithium cation during the enolization step, creating a rigid structure that effectively blocks one face of the resulting enolate. Your goal is to optimize conditions to favor this chelated intermediate.
Workflow for Troubleshooting Poor Diastereoselectivity
Caption: A systematic workflow for optimizing diastereoselectivity.
1. Base Selection and Enolization: The geometry of the enolate (Z vs. E) is critical for determining the facial bias of the subsequent alkylation. This geometry is heavily influenced by the base and reaction conditions.[5]
-
Lithium Diisopropylamide (LDA): This is often the first choice. It favors the formation of kinetically controlled enolates. Its lithium cation is essential for forming the chelated intermediate that imparts stereocontrol.
-
Other Lithium Bases (LHMDS, LTMP): Lithium Hexamethyldisilazide (LHMDS) is more sterically hindered and can sometimes provide different E/Z selectivity.
-
Sodium or Potassium Bases (NaHMDS, KHMDS): These bases are generally avoided in such systems because their larger, less coordinating cations do not form the tight, rigid chelate required for high stereoselectivity. An experiment with KHMDS would be a good negative control to validate the importance of lithium chelation.
2. Solvent Effects: The solvent plays a crucial role in solvating the metal cation and influencing the aggregation state of the base and the enolate.[6]
-
Tetrahydrofuran (THF): As a coordinating solvent, THF is a standard choice. It effectively dissolves the reagents while still allowing for the desired chelation.
-
Toluene: A non-coordinating solvent like toluene can enhance the tendency for intramolecular chelation, as the solvent does not compete for the lithium cation. This can sometimes lead to higher diastereoselectivity.
-
Ethereal Solvents (DME, Et₂O): Diethyl ether is less coordinating than THF, which may favor chelation.
3. Reaction Temperature: Asymmetric reactions are often under kinetic control, meaning the product ratio reflects the difference in activation energies of the competing transition states.[7]
-
Lowering the Temperature: Running the enolization and alkylation at lower temperatures (e.g., -78 °C, -90 °C, or even -100 °C) is the most common and effective strategy for improving diastereoselectivity. Lower thermal energy reduces the likelihood of the system overcoming the energy barrier to the undesired diastereomer.
4. Lewis Acid Additives: If lithium chelation alone is insufficient, a stronger Lewis acid can be added to "lock" the conformation into a rigid, chelated state.
-
Magnesium Bromide Etherate (MgBr₂·OEt₂): Can exchange with the lithium enolate to form a magnesium enolate, which may have different aggregation and reactivity profiles.
-
Titanium(IV) Chloride (TiCl₄): Often used in aldol reactions to form highly organized transition states. It could enforce a rigid chelate between the amide oxygen and the ether oxygen. Caution is required as it can also promote side reactions.
Table 1: Troubleshooting Matrix for Low Diastereoselectivity in Alkylation
| Parameter | Condition to Try | Rationale |
| Base | LDA in THF | Standard kinetic conditions, favors Li chelation. |
| LHMDS in THF | Increased steric bulk may alter E/Z enolate ratio. | |
| Solvent | Toluene | Non-coordinating; may enhance intramolecular chelation. |
| Diethyl Ether | Less coordinating than THF; may favor chelation. | |
| Temperature | -78 °C → -100 °C | Maximizes kinetic control by increasing ΔΔG‡.[8] |
| Additive | MgBr₂·OEt₂ | Alters enolate structure and aggregation. |
| Additive | TiCl₄ (pre-complex) | Enforces a rigid, chelated transition state. |
Q2: My reaction is diastereoselective, but the overall yield is very low. What could be the cause?
A2: Low yield with good selectivity suggests the desired reaction pathway is efficient but is being undermined by other factors.[8]
-
Incomplete Deprotonation: Ensure you are using at least 1.05-1.1 equivalents of a strong base like LDA. Titrate your LDA solution before use to confirm its molarity.
-
Reagent Purity: The starting material, solvent, and electrophile must be scrupulously dry. Water will quench the base and the enolate. Ensure all glassware is oven- or flame-dried. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
-
Slow Reaction Rate: The low temperatures required for selectivity can also slow the reaction rate. Allow for sufficient reaction time (monitor by TLC or LCMS if possible). If the reaction stalls, a slight increase in temperature (e.g., from -78 °C to -60 °C) after the addition of the electrophile may be necessary, but this could compromise the d.r.
-
Enolate Instability: The formed enolate may not be stable over long periods, even at low temperatures. Add the electrophile as soon as enolization is complete (typically 30-60 minutes at -78 °C).
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I handle the this compound salt?
The hydrochloride salt is stable and easy to handle.[1] However, the free amine is required for N-acylation. To prepare the free base, dissolve the salt in a minimal amount of water, cool in an ice bath, and add an aqueous solution of a strong base (e.g., 2M NaOH) until the solution is basic (pH > 12). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately or stored under an inert atmosphere.
Q2: What is the proposed mechanistic role of the methoxymethyl group in inducing diastereoselectivity?
The methoxymethyl group is the key stereocontrol element. When the corresponding N-acyl morpholine is deprotonated with a lithium base, the lithium cation is believed to coordinate to both the amide oxygen and the ether oxygen of the methoxymethyl side chain. This forms a rigid five-membered chelate ring. This chelation forces the morpholine ring and the enolate into a specific, low-energy conformation, effectively blocking one face of the enolate from the incoming electrophile.
Caption: Proposed Li-chelated transition state for alkylation.
Q3: What analytical techniques are best for determining the diastereomeric ratio?
-
¹H NMR Spectroscopy: This is the most direct method. In many cases, protons α to the carbonyl group or other key protons will have slightly different chemical shifts and/or coupling constants for each diastereomer. Integration of these distinct signals allows for direct calculation of the d.r.
-
Chiral High-Performance Liquid Chromatography (HPLC): If NMR signals overlap, chiral HPLC is the gold standard for separating and quantifying diastereomers (and enantiomers). Method development will be required to find a suitable column and mobile phase.
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can also be used.
Section 3: Key Experimental Protocols
Protocol 1: Free-Basing of this compound
-
Dissolve this compound (1.0 eq) in deionized water (5 mL per gram of salt).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add 2M aqueous NaOH while monitoring the pH with a pH meter or pH paper. Continue addition until the pH is >12.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL per gram of salt).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the free amine.
-
Note: The free amine is an oil and should be handled under an inert atmosphere and used promptly.
-
Protocol 2: General Procedure for Diastereoselective Alkylation
Safety Note: This procedure involves pyrophoric reagents (LDA) and anhydrous conditions. It must be performed by trained personnel in a fume hood under an inert atmosphere.
-
Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolization:
-
Dissolve the N-acyl-(R)-2-(methoxymethyl)morpholine substrate (1.0 eq) in anhydrous THF (0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare or use a commercial solution of LDA (1.1 eq). Add the LDA solution dropwise to the substrate solution via syringe over 10 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the crude diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
References
- Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis, 2nd Ed.; Elsevier: Oxford, 2012. [Link: [Link]]
- Wikipedia. "Chiral auxiliary." Accessed January 10, 2026. [Link: [Link]]
- Cardoso, F. S. P.; et al. "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review." Chirality, 2019, 31(10), 776-812. [Link: [Link]]
- ResearchGate. "Optimization of the reaction conditions." Scientific Diagram. Accessed January 10, 2026. [Link: [Link]]
- MySkinRecipes. "2-(Methoxymethyl)morpholine hydrochloride." Accessed January 10, 2026. [Link: [Link]]
- Royal Society of Chemistry. "Chapter 5: Principles of Asymmetric Synthesis." Accessed January 10, 2026. [Link: [Link]]
Sources
- 1. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]
- 2. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking (R)-2-(Methoxymethyl)morpholine Against Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[1] This guide provides a comprehensive comparison of the performance of well-established chiral auxiliaries—namely Evans' oxazolidinones, SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides—and explores the potential of (R)-2-(Methoxymethyl)morpholine as a novel chiral auxiliary. While empirical data for (R)-2-(Methoxymethyl)morpholine is not extensively available in the current literature, this guide will offer a theoretical analysis of its potential based on established principles of asymmetric induction.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] After the desired stereocenter has been created, the auxiliary is removed and can, ideally, be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several criteria: its ability to induce high levels of stereoselectivity, the ease of its attachment and removal, and its cost-effectiveness.[3]
Established Chiral Auxiliaries: A Performance Overview
The following sections delve into the mechanisms, applications, and performance of three classes of widely used chiral auxiliaries. This will provide a benchmark against which the potential of (R)-2-(Methoxymethyl)morpholine can be assessed.
Evans' Oxazolidinones
Introduced by David A. Evans, oxazolidinones are among the most reliable and versatile chiral auxiliaries for a range of asymmetric transformations, including alkylations and aldol reactions.[1][4]
Mechanism of Stereocontrol: The high degree of stereocontrol exerted by Evans' auxiliaries stems from the formation of a rigid, chelated Z-enolate upon deprotonation of the N-acyl derivative.[4] The substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.[2]
Caption: Stereocontrol in Evans' auxiliary-mediated alkylation.
Performance Data: Evans' auxiliaries consistently provide high diastereoselectivities, often exceeding 99% d.e., for a wide range of electrophiles.
| Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | LDA | THF | -78 | 95 | >99:1 |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Methyl iodide | NaHMDS | THF | -78 | 92 | 99:1 |
| (S)-4-Isopropyl-2-oxazolidinone | Acetyl | Allyl iodide | LDA | THF | -78 | 89 | 98:2 |
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of the chiral oxazolidinone in an aprotic solvent (e.g., THF), add n-butyllithium at -78 °C. After stirring for 15 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.
-
Alkylation: Add the electrophile (e.g., alkyl halide) to the enolate solution at -78 °C and stir for several hours.
-
Work-up and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH/H₂O₂) or other methods to yield the chiral carboxylic acid.
SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[5][6] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP provide access to both enantiomers of the desired product.[7]
Mechanism of Stereocontrol: The stereochemical outcome is directed by the C₂-symmetric pyrrolidine auxiliary. Upon deprotonation, a conformationally rigid azaenolate is formed.[8] The methoxymethyl group chelates the lithium cation, and the bulky pyrrolidine ring blocks one face of the azaenolate, leading to a highly stereoselective attack by the electrophile from the less hindered side.[8]
Caption: Stereocontrol in SAMP/RAMP hydrazone-mediated alkylation.
Performance Data: The SAMP/RAMP method consistently delivers high enantioselectivities for the α-alkylation of a variety of ketones and aldehydes.
| Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| SAMP | Propanal | Methyl iodide | LDA | THF | -78 | 85 | >95 |
| RAMP | Cyclohexanone | Benzyl bromide | LDA | THF | -78 | 90 | >96 |
| SAMP | Acetone | Ethyl iodide | LDA | THF | -78 | 82 | 94 |
Experimental Protocol: Asymmetric Alkylation using SAMP Hydrazone
-
Hydrazone Formation: The ketone or aldehyde is reacted with SAMP in an appropriate solvent (e.g., diethyl ether) to form the corresponding hydrazone.
-
Metalation: The SAMP-hydrazone is dissolved in THF and cooled to -78 °C. A solution of LDA is added dropwise to form the azaenolate.
-
Alkylation: The electrophile is added to the azaenolate solution at -78 °C.
-
Cleavage: The alkylated hydrazone can be cleaved by ozonolysis or treatment with an acid to yield the α-alkylated carbonyl compound.
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and highly diastereoselective method for the synthesis of chiral carboxylic acids, alcohols, and ketones.[9][10] A key advantage is the low cost of pseudoephedrine, which is readily available in both enantiomeric forms.[9]
Mechanism of Stereocontrol: The pseudoephedrine amide is deprotonated with a strong base (e.g., LDA) in the presence of lithium chloride to form a rigid, internally chelated Z-enolate.[10] The phenyl group of the pseudoephedrine shields one face of the enolate, forcing the electrophile to approach from the opposite face.[10]
Caption: Stereocontrol in Myers' asymmetric alkylation.
Performance Data: The Myers' method is known for its high diastereoselectivity across a broad range of substrates and electrophiles.
| Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| (+)-Pseudoephedrine | Propionamide | Benzyl bromide | LDA/LiCl | THF | -78 to 0 | 95 | >99:1 |
| (-)-Pseudoephedrine | Phenylacetamide | Methyl iodide | LDA/LiCl | THF | -78 to 0 | 92 | 98:2 |
| (+)-Pseudoephedrine | Butyramide | Allyl iodide | LDA/LiCl | THF | -78 to 0 | 90 | >99:1 |
Experimental Protocol: Myers' Asymmetric Alkylation
-
Amide Formation: Pseudoephedrine is reacted with an acyl chloride or anhydride to form the corresponding amide.
-
Enolate Formation and Alkylation: The pseudoephedrine amide and lithium chloride are dissolved in THF and cooled to -78 °C. A solution of LDA is added, followed by the electrophile. The reaction is allowed to warm to room temperature.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by acidic or basic hydrolysis to afford the corresponding carboxylic acid. The pseudoephedrine can be recovered.[9]
(R)-2-(Methoxymethyl)morpholine: A Prospective Chiral Auxiliary
While not yet established in the literature as a widely used chiral auxiliary for asymmetric synthesis, the structure of (R)-2-(Methoxymethyl)morpholine suggests its potential in this capacity. We can hypothesize its mode of action by drawing parallels with the successful auxiliaries discussed above.
Hypothesized Mechanism of Stereocontrol:
If (R)-2-(Methoxymethyl)morpholine were to be used as a chiral auxiliary, it would likely be attached to a substrate via an amide linkage, similar to Myers' pseudoephedrine auxiliary. Upon deprotonation of the corresponding N-acyl derivative, a chelated enolate could form. The stereocontrol would likely arise from a combination of factors:
-
Chelation: The oxygen of the methoxymethyl group and the morpholine oxygen could chelate to the metal cation of the base (e.g., lithium), creating a rigid, chair-like six-membered ring structure.
-
Steric Hindrance: The methoxymethyl group at the C2 position would create a sterically hindered environment on one face of the enolate, directing the electrophile to attack from the opposite, more accessible face.
Caption: Hypothesized stereocontrol for an N-acyl-(R)-2-(methoxymethyl)morpholine auxiliary.
Potential Advantages and Disadvantages:
-
Potential Advantages:
-
The morpholine scaffold is conformationally well-defined.
-
The presence of two heteroatoms (nitrogen and oxygen) could lead to strong chelation and a highly organized transition state.
-
The synthesis of chiral 2-substituted morpholines has been reported, suggesting the accessibility of the auxiliary.[4]
-
-
Potential Disadvantages:
-
The flexibility of the methoxymethyl group might lead to competing chelation modes and lower diastereoselectivity compared to more rigid systems like Evans' oxazolidinones.
-
The conditions for attachment and cleavage of the auxiliary would need to be optimized.
-
Without empirical data, its effectiveness across a range of substrates and electrophiles remains unknown.
-
Conclusion and Future Outlook
Evans' oxazolidinones, SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides are well-established and highly effective chiral auxiliaries that provide reliable methods for the asymmetric synthesis of a wide variety of chiral molecules. They offer predictable stereochemical outcomes and have been successfully applied in numerous total syntheses.[2]
(R)-2-(Methoxymethyl)morpholine presents an intriguing structural motif for a potential new chiral auxiliary. Based on theoretical considerations, it has the potential to induce stereoselectivity through a chelation-controlled mechanism. However, experimental validation is necessary to determine its efficacy and potential advantages over existing methods. Future research in this area would involve the synthesis of N-acyl derivatives of (R)-2-(Methoxymethyl)morpholine and their application in asymmetric alkylation and other C-C bond-forming reactions to evaluate their stereodirecting ability. Such studies would be invaluable in expanding the toolbox of chiral auxiliaries available to synthetic chemists.
References
- Massachusetts Institute of Technology. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. [Link]
- Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- Request PDF. The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. [Link]
- Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
- MDPI. Easy Access to Evans' Oxazolidinones.
- ACS Publications.
- Wikipedia.
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. banglajol.info [banglajol.info]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of Synthesis Methods for Enantiopure 2-Substituted Morpholines
An In-Depth Technical Guide and Comparative Analysis
Abstract
The enantiopure 2-substituted morpholine framework is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] Its inherent structural and physicochemical properties contribute favorably to the pharmacokinetic profiles of drug molecules. The stereocenter at the C-2 position, adjacent to the ring oxygen, is often crucial for biological activity, making stereocontrolled synthesis a critical challenge. This guide provides a comparative validation of three principal strategies for accessing these valuable chiral building blocks: leveraging the chiral pool, employing substrate-controlled diastereoselective reactions, and utilizing modern catalyst-controlled enantioselective methods. We offer a detailed analysis of the causality behind experimental choices, present validated step-by-step protocols, and summarize performance data to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.
Introduction: The Strategic Importance of the 2-Substituted Morpholine Core
The morpholine heterocycle is a mainstay in drug design, prized for its ability to improve solubility, metabolic stability, and overall pharmacokinetic properties.[2] When a substituent is introduced at the C-2 position, the resulting stereocenter can engage in specific, high-affinity interactions with biological targets. This is powerfully illustrated by the neurokinin-1 (NK-1) receptor antagonist Aprepitant (Emend®) and the oxazolidinone antibiotic Linezolid (Zyvox®), both of which contain a chiral substituted morpholine ring crucial to their therapeutic function.[3][4]
The synthesis of these structures in an enantiomerically pure form is non-trivial. The challenge lies in efficiently controlling the stereochemistry at the C-2 position during the construction of the heterocyclic ring. This guide will critically evaluate three foundational approaches that have been developed to address this challenge, providing both the theoretical underpinnings and practical, field-proven protocols.
Method 1: Chiral Pool Synthesis - The Direct Approach
The most direct path to an enantiopure target is often to begin with an enantiopure starting material. The chiral pool—nature's inventory of abundant and inexpensive chiral molecules like amino acids and sugars—provides an excellent foundation for this strategy.[5] For 2-substituted morpholines, α-amino acids are particularly suitable precursors, as their inherent stereocenter can be directly mapped onto the C-2 position of the target morpholine.
Mechanistic Rationale & Experimental Causality
This strategy relies on the preservation of the existing stereocenter from the starting amino acid. The synthesis is designed to build the morpholine ring around this fixed chiral point. A common sequence involves N-alkylation with a bis-electrophilic reagent, followed by reduction of the carboxylic acid to a primary alcohol, and finally, intramolecular cyclization to forge the ether linkage. The choice of a non-racemizing reduction method, such as using borane (BH₃) or lithium aluminum hydride (LAH), is critical to maintaining the enantiopurity of the intermediate amino alcohol.
Experimental Protocol: Synthesis of (S)-2-Benzylmorpholine from (S)-Phenylalanine
-
N,N-Bis-alkylation: To a stirred suspension of (S)-phenylalanine (1.0 eq) and excess potassium carbonate (4.0 eq) in a 2:1 mixture of DMF/water, add 2-bromoethyl ether (1.1 eq). Heat the mixture to 90 °C for 16 hours. The basic conditions and polar aprotic solvent facilitate the Sₙ2 reaction.
-
Crude Isolation: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue contains the N,N-bis-alkylated carboxylic acid.
-
Borane Reduction: Dissolve the crude residue in anhydrous THF and cool to 0 °C in an ice bath. Add borane-THF complex solution (1.0 M, 2.5 eq) dropwise. The borane selectively reduces the carboxylic acid in the presence of the ether linkages. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Cyclization: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by 4M HCl. Reflux the mixture for 1 hour to hydrolyze the borane complexes. Cool and basify with aqueous NaOH to pH > 12. This basic condition promotes the intramolecular Williamson ether synthesis, cyclizing the intermediate amino alcohol to form the morpholine ring.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-2-benzylmorpholine.
Performance Validation
| Parameter | Chiral Pool Synthesis |
| Typical Yield | 45–65% (over 3 steps) |
| Enantiopurity | >99% ee (enantiopurity of starting material is retained) |
| Advantages | High enantiopurity, relatively inexpensive starting materials, conceptually simple. |
| Disadvantages | Substrate scope is limited by the availability of natural amino acids; multi-step process can lower overall yield. |
Method 2: Substrate-Controlled Diastereoselective Synthesis
When a target's stereoisomer is not accessible from the chiral pool, substrate-controlled methods provide a powerful alternative. This approach involves temporarily attaching a chiral auxiliary to an achiral substrate. The auxiliary then directs a subsequent bond-forming reaction to occur with high diastereoselectivity.[6] Evans oxazolidinone auxiliaries are a gold standard for this type of transformation, particularly for the asymmetric alkylation of carboxylic acid derivatives.[7]
Mechanistic Rationale & Experimental Causality
The power of the Evans auxiliary lies in its ability to enforce a rigid, chelated enolate geometry upon treatment with a suitable base (e.g., LDA or NaHMDS).[6][8] The bulky substituent at the C-4 position of the oxazolidinone (e.g., an isopropyl or phenyl group) sterically shields one face of the enolate. This forces an incoming electrophile to approach from the opposite, less-hindered face, resulting in a highly predictable and diastereoselective C-C bond formation. The newly created stereocenter is then carried forward, and the auxiliary is cleaved under conditions that do not compromise its configuration.
Diagram 1: Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Experimental Protocol: Synthesis of (R)-2-Allylmorpholine via Evans Auxiliary
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise. After 15 minutes, add bromoacetyl bromide (1.1 eq) and stir for 1 hour at -78 °C.
-
Diastereoselective Alkylation: In a separate flask, prepare a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.2 eq) in anhydrous THF and cool to -78 °C. Add the acylated oxazolidinone solution from the previous step via cannula. Stir for 30 minutes to ensure complete enolate formation. Add allyl bromide (1.5 eq) and allow the reaction to warm slowly to 0 °C over 4 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate (2x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
-
Reductive Cleavage & Cyclization: Dissolve the crude alkylated product in a 3:1 mixture of diethyl ether and water (0.1 M). Cool to 0 °C and add lithium borohydride (LiBH₄, 3.0 eq) portion-wise. LiBH₄ is a powerful reducing agent that cleaves the auxiliary to generate a chiral amino alcohol, which undergoes a spontaneous or heat-promoted intramolecular cyclization. Stir vigorously at room temperature overnight.
-
Purification: Carefully quench with 1M NaOH. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, dry, and concentrate. Purify by flash chromatography to yield (R)-2-allylmorpholine. The chiral auxiliary can be recovered from the aqueous layer.
Performance Validation
| Parameter | Substrate-Controlled Synthesis |
| Typical Yield | 60–75% (over 3 steps) |
| Diastereoselectivity | >95:5 d.r. is common |
| Advantages | High diastereoselectivity, predictable stereochemical outcome, broad substrate scope for the electrophile.[8] |
| Disadvantages | Requires stoichiometric quantities of a potentially expensive chiral auxiliary; additional steps are needed for auxiliary attachment and removal.[7] |
Method 3: Catalyst-Controlled Enantioselective Synthesis
The most modern and atom-economical strategy involves using a small amount of a chiral catalyst to convert a prochiral substrate into an enantiomerically enriched product. For 2-substituted morpholines, the asymmetric hydrogenation of dehydromorpholine precursors has emerged as a particularly powerful and efficient method.[9][10] This approach creates the key stereocenter in an "after cyclization" event.[11]
Mechanistic Rationale & Experimental Causality
This method hinges on the formation of a prochiral enamide (a dehydromorpholine) which is then hydrogenated. A chiral transition-metal complex, typically rhodium or ruthenium coordinated to a chiral bisphosphine ligand, serves as the catalyst.[12] The catalyst and substrate form a complex, and the chiral ligand environment dictates the facial selectivity of hydrogen delivery to the double bond. Ligands with a large "bite angle," such as SKP, have proven highly effective in creating a well-defined chiral pocket that leads to excellent enantioselectivities (up to 99% ee).[9][13] The low catalyst loading (typically 0.2–1 mol%) makes this process highly efficient and scalable.[13]
Diagram 2: Catalytic Cycle for Asymmetric Hydrogenation
Caption: Catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydromorpholine
-
Substrate Synthesis: The dehydromorpholine substrate is prepared via standard methods, for example, from N-Cbz-protected 2-aminoethanol and α-bromoacetophenone followed by intramolecular cyclization and dehydration.
-
Catalyst Preparation: In a glovebox, charge a vial with the rhodium precursor [Rh(COD)₂]SbF₆ (1 mol%) and the chiral ligand (R,R,R)-SKP (1.05 mol%).[13] Add degassed dichloromethane (DCM). Stir for 20 minutes to form the active catalyst solution.
-
Hydrogenation Reaction: In a separate vial, dissolve the N-Cbz-2-phenyl-5,6-dihydromorpholine substrate (1.0 eq) in degassed DCM. Transfer this solution to a high-pressure autoclave. Add the prepared catalyst solution via syringe.
-
Pressurization: Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 30 atm H₂.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the conversion by taking an aliquot and analyzing by TLC or ¹H NMR.
-
Workup and Purification: Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to afford the enantioenriched N-Cbz-2-phenylmorpholine. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Performance Validation
| Parameter | Catalyst-Controlled Synthesis |
| Typical Yield | >95% |
| Enantioselectivity | 90–99% ee[12][14] |
| Advantages | Highly atom-economical, excellent yields and enantioselectivities, low catalyst loading, scalable process.[10][13] |
| Disadvantages | Requires specialized high-pressure equipment; chiral ligands and metal precursors can be expensive; substrate synthesis adds steps. |
Concluding Remarks: A Comparative Synthesis Strategy Matrix
The selection of an optimal synthetic route for an enantiopure 2-substituted morpholine is a multi-factorial decision. This guide has validated three robust and widely applicable methods, each with a distinct profile of advantages and limitations.
| Synthesis Method | Key Principle | Primary Advantage | Primary Disadvantage | Best Suited For... |
| Chiral Pool | Stereocenter Preservation | Guaranteed enantiopurity from start | Limited to available chiral precursors | Targets directly derivable from common L- or D-amino acids. |
| Substrate-Controlled | Auxiliary-Mediated Diastereoselection | Predictable control and broad scope | Stoichiometric use of chiral auxiliary | Novel targets where the required enantiomer is not in the chiral pool. |
| Catalyst-Controlled | Enantioselective Catalysis | Highest efficiency and atom economy | Requires specialized equipment/catalysts | Large-scale synthesis and process chemistry optimization. |
Ultimately, the choice depends on the specific target, available resources, scale, and the stage of the research or development program. Chiral pool synthesis is often ideal for initial exploration if a suitable precursor exists. Substrate-controlled methods offer versatility and reliability for more complex or novel targets. For process development and large-scale manufacturing, the efficiency and elegance of catalyst-controlled asymmetric hydrogenation present the most compelling and sustainable solution. Future advancements will likely focus on developing more economical and robust catalysts to further broaden the accessibility of these powerful enantioselective transformations.
References
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science, RSC Publishing. URL: [Link]
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC. Source: National Institutes of Health (NIH). URL: [Link]
- Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Source: Semantic Scholar. URL: [Link]
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). Source: RSC Publishing. URL: [Link]
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Source: Organic Chemistry Portal. URL: [Link]
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
- Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Source: PubMed. URL: [Link]
- Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
- Chiral N-heterocycles are widely used structural motifs. Source: Semantic Scholar. URL: [Link]
- Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
- Synthesis of aprepitant.
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
- A new and alternate synthesis of Linezolid: An antibacterial agent. Source: Der Pharma Chemica. URL: [Link]
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: National Institutes of Health (NIH). URL: [Link]
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
- Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. Source: PubMed. URL: [Link]
- Synthesis of Antibiotic Linezolid Analogues. Source: Oriental Journal of Chemistry. URL: [Link]
- Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Source: National Institutes of Health (NIH). URL: [Link]
- Synthesis planning for linezolid.
- Linezolid PubChem Entry. Source: National Institutes of Health (NIH). URL: [Link]
- Synthesis of Aprepitant. Source: Chinese Journal of Pharmaceuticals. URL: [Link]
- A Novel Method for Preparation of Linezolid.
- A New Strategy for the Synthesis of Substituted Morpholines. Source: National Institutes of Health (NIH). URL: [Link]
- A Concise and Efficient Synthesis of Substituted Morpholines.
- Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
- Chiral pool. Source: Wikipedia. URL: [Link]
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- One pot synthesis of amino acid derived chiral disubstituted morpholines. Source: RSC Publishing. URL: [Link]
- Morpholine synthesis. Source: Organic Chemistry Portal. URL: [Link]
- Chiral auxiliary. Source: Wikipedia. URL: [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Source: SciELO. URL: [Link]
- Evans Auxiliaries and a Friend for Aldol Reactions. Source: YouTube. URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral pool - Wikipedia [en.wikipedia.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. youtube.com [youtube.com]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Determination of Enantiomeric Excess in (R)-2-(Methoxymethyl)morpholine Derivatives
In the landscape of modern drug discovery and development, the stereochemical purity of chiral molecules is not merely a quality control metric; it is a critical determinant of therapeutic efficacy and safety.[1] For derivatives of (R)-2-(Methoxymethyl)morpholine, a versatile chiral building block in medicinal chemistry, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of spectroscopic methods for this purpose, grounded in experimental principles and practical insights for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to one enantiomer being a potent therapeutic while the other is inactive or, in the worst-case scenario, harmful. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical identity of new chemical entities. This necessitates robust and reliable analytical methodologies to quantify the enantiomeric composition of chiral intermediates and final active pharmaceutical ingredients (APIs) like (R)-2-(Methoxymethyl)morpholine derivatives.
A Comparative Overview of Spectroscopic Techniques
Several spectroscopic techniques have emerged as powerful tools for the determination of enantiomeric excess. This guide will focus on three principal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Vibrational Circular Dichroism (VCD) Spectroscopy. Each method offers a unique set of advantages and is suited to different stages of the drug development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Chiral Analysis
NMR spectroscopy is a cornerstone of chemical analysis, and its application to chiral analysis is well-established.[2][3] Since enantiomers are spectroscopically indistinguishable in an achiral environment, the determination of enantiomeric excess by NMR requires the use of a chiral auxiliary to induce diastereomeric differentiation.[3][4] This can be achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][6]
Chiral Derivatizing Agents (CDAs)
Principle: CDAs are enantiomerically pure compounds that react with the chiral analyte (in this case, the amine functionality of the morpholine derivative) to form a covalent bond, resulting in a pair of diastereomers.[4][5] These diastereomers have distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original analyte.[7]
Causality Behind Experimental Choices: The choice of a CDA is critical. An ideal CDA should react quantitatively with the amine, without kinetic resolution, and produce diastereomers with well-resolved signals in the NMR spectrum.[4] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its chloride are classic examples of CDAs used for amines and alcohols.[4] The presence of the fluorine atoms in MTPA allows for the use of ¹⁹F NMR, which often provides a cleaner baseline and greater chemical shift dispersion compared to ¹H NMR.[8]
Experimental Protocol: Determination of ee using a Chiral Derivatizing Agent (Mosher's Acid Method)
-
Sample Preparation: In a clean NMR tube, dissolve a known quantity (e.g., 5-10 mg) of the (R)-2-(Methoxymethyl)morpholine derivative in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Addition of CDA: Add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride to the NMR tube.
-
Reaction: Gently mix the contents and allow the reaction to proceed to completion. The reaction is typically rapid at room temperature. A small amount of a non-nucleophilic base, like pyridine, can be added to scavenge the HCl byproduct.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100.
Chiral Solvating Agents (CSAs)
Principle: CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[5][9] This association leads to differential shielding or deshielding of the analyte's nuclei, resulting in separate signals for the two enantiomers in the NMR spectrum.
Causality Behind Experimental Choices: The key to a successful CSA experiment is achieving a fast exchange on the NMR timescale between the free and complexed states, while maintaining a sufficient chemical shift difference between the diastereomeric complexes.[10] The choice of solvent is crucial, as it can significantly influence the strength of the interaction between the CSA and the analyte.[6][11] Non-polar solvents like CDCl₃ or C₆D₆ are often preferred to minimize competition with the CSA for interaction with the analyte.[6] For amines, chiral acids such as (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) have proven to be effective CSAs.[6][9]
Experimental Protocol: Determination of ee using a Chiral Solvating Agent
-
Sample Preparation: Dissolve approximately 5-10 mg of the (R)-2-(Methoxymethyl)morpholine derivative in 0.5 mL of a non-polar deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition of Reference Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Addition of CSA: Add an equimolar or slight excess amount of the enantiomerically pure CSA (e.g., (R)-BNPPA) to the NMR tube.
-
Equilibration and Acquisition: Gently mix the solution and allow it to equilibrate. Acquire the ¹H NMR spectrum.
-
Data Analysis: Compare the spectrum with the reference spectrum to identify the split signals. Integrate the resolved signals corresponding to the two enantiomers to determine the ee.
Table 1: Comparison of NMR-based Methods
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) |
| Principle | Covalent bond formation to create diastereomers. | Non-covalent complexation to form transient diastereomeric species. |
| Advantages | Larger chemical shift differences, often leading to better resolution. Can be used with various nuclei (¹H, ¹³C, ¹⁹F, ³¹P).[8][12] | Non-destructive to the sample. Simpler and faster sample preparation. |
| Disadvantages | Requires a chemical reaction, which may not be quantitative and can be subject to kinetic resolution. The analyte is chemically modified. | Smaller chemical shift differences, which can lead to signal overlap. The choice of solvent and CSA is critical. |
| Best For | Robust, routine analysis where sample modification is acceptable. | Rapid screening and analysis of precious samples. |
Diagram 1: Workflow for NMR-based ee Determination
Caption: Workflow for ee determination using NMR with CDAs and CSAs.
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are based on the differential absorption of left and right circularly polarized light by chiral molecules.[13] These methods are highly sensitive to the stereochemistry of a molecule.
Circular Dichroism (CD) Spectroscopy
Principle: Electronic CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region.[13] Enantiomers produce mirror-image CD spectra.[13] For a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the enantiomeric excess.
Causality Behind Experimental Choices: The application of CD for determining the ee of a compound like (R)-2-(Methoxymethyl)morpholine, which may lack a strong chromophore, can be challenging. However, this limitation can be overcome by using a "reporter" molecule or a metal complex that interacts with the chiral amine to generate a CD signal.[14][15] By constructing a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be determined.[14][15] This method is particularly amenable to high-throughput screening.[16]
Experimental Protocol: ee Determination by CD Spectroscopy
-
Preparation of Standards: Prepare a series of solutions with known enantiomeric excess of the (R)-2-(Methoxymethyl)morpholine derivative (e.g., 100% R, 75% R, 50% R/50% S, 25% R, 100% S) at a constant total concentration.
-
Complex Formation (if necessary): To each standard solution, add a solution of a suitable CD-active host or metal salt (e.g., an iron(II) complex with a dialdehyde) to form a chiral complex that exhibits a strong CD signal.[14]
-
CD Measurement: Record the CD spectrum for each standard solution at the wavelength of maximum ellipticity.
-
Calibration Curve: Plot the observed ellipticity against the known enantiomeric excess to generate a calibration curve.
-
Analysis of Unknown Sample: Prepare the unknown sample in the same manner as the standards and measure its CD signal. Determine the ee of the unknown sample by interpolating its ellipticity on the calibration curve.
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light.[13][17] VCD spectra are rich in structural information and can be used to determine the absolute configuration and enantiomeric excess of chiral molecules in solution, even for those without a UV chromophore.[13][18]
Causality Behind Experimental Choices: VCD is an absolute method that does not require a chiral reference standard for ee determination. The VCD spectrum of a racemic mixture is null, while the intensity of the VCD bands is directly proportional to the enantiomeric excess.[19][20] The absolute configuration can be determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers.[1][18][21]
Experimental Protocol: ee Determination by VCD Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the (R)-2-(Methoxymethyl)morpholine derivative (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample in the mid-IR region (e.g., 2000-800 cm⁻¹).
-
Computational Modeling (for Absolute Configuration):
-
Perform a conformational search for the (R)-enantiomer.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Absolute Configuration Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.
-
Enantiomeric Excess Determination: The ee can be determined by comparing the intensity of a well-resolved VCD band of the unknown sample to the intensity of the same band for an enantiopure standard. Alternatively, chemometric methods like partial least squares (PLS) can be used to build a predictive model from spectra of samples with known ee.[19]
Table 2: Comparison of Chiroptical Methods
| Feature | Circular Dichroism (CD) | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of circularly polarized UV-Vis light. | Differential absorption of circularly polarized IR light. |
| Advantages | High sensitivity, suitable for high-throughput screening. | Absolute method for determining absolute configuration. Applicable to a wide range of molecules, including those without chromophores.[13] Rich in spectral information.[13] |
| Disadvantages | Requires a chromophore near the stereocenter or the use of a reporter molecule. Requires calibration with standards of known ee. | Lower sensitivity compared to CD. Requires higher sample concentrations. Can be computationally intensive for absolute configuration determination. |
| Best For | High-throughput screening of reaction outcomes. | Unambiguous determination of absolute configuration and ee of novel compounds and for in-depth structural analysis. |
Diagram 2: VCD Analysis Workflow for Absolute Configuration
Caption: Workflow for absolute configuration determination using VCD.
Conclusion and Recommendations
The choice of the most appropriate spectroscopic method for determining the enantiomeric excess of (R)-2-(Methoxymethyl)morpholine derivatives depends on the specific requirements of the analysis.
-
For routine, high-throughput analysis in a process chemistry setting, NMR spectroscopy with chiral solvating agents offers a rapid and non-destructive method.
-
When unambiguous and robust quantification is required, and sample modification is acceptable, NMR with chiral derivatizing agents is the method of choice.
-
For high-throughput screening of large compound libraries, Circular Dichroism spectroscopy, when applicable, provides a fast and sensitive readout.
-
For the definitive determination of the absolute configuration of a novel derivative and for in-depth stereochemical analysis, Vibrational Circular Dichroism stands out as a powerful and conclusive technique.
By understanding the principles, strengths, and limitations of each of these spectroscopic methods, researchers can confidently and accurately assess the enantiomeric purity of their (R)-2-(Methoxymethyl)morpholine derivatives, ensuring the development of safe and effective new medicines.
References
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012).
- Brooks, W. H., & El-Khoury, P. F. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2016). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Journal of the Optical Society of America B, 33(12), D1-D15. [Link]
- Gualtieri, F. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.
- Nafie, L. A. (2014). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Absolute Configuration of Chiral Molecules. Accounts of Chemical Research, 47(4), 1335-1344. [Link]
- Parker, D. (2015).
- Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. In Chirality in Drug Research. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Bull, S. D., et al. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Petrovic, A. G., & Polavarapu, P. L. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Webinar by Chemistry World. [Link]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
- Szakács, Z., et al. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta, 103(8), e2000081. [Link]
- Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 26863-26871. [Link]
- Nieto, S., et al. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. Chirality, 27(4), 294-298. [Link]
- Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13, 5366-5373. [Link]
- Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia, The Free Encyclopedia. [Link]
- Archer, R. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Research Portal. [Link]
- Sawada, M., et al. (1999). Determination of enantiomeric excess for organic primary amine compounds by chiral recognition fast-atom bombardment mass spectrometry. International Journal of Mass Spectrometry, 193(1-2), 123-130. [Link]
- Stankevic, M., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Stankevic, M., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed, 23860368. [Link]
- Zhang, J., et al. (2020). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values. The Journal of Organic Chemistry, 85(16), 10858–10864. [Link]
- Joyce, L. A., et al. (2014). Well plate circular dichroism reader for the rapid determination of enantiomeric excess. Analytical Methods, 6(18), 7381-7386. [Link]
- He, Y., et al. (2004). Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. Analytical Chemistry, 76(23), 6956-6966. [Link]
- Zhang, J., et al. (2020). Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine ee Values. NSF Public Access Repository. [Link]
- de Souza, J. E. S., & de Oliveira, K. T. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3169. [Link]
- Shinsuke, I., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]
- Ii, S., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- He, Y., et al. (2005). Enantiomeric Excess Determination by Fourier Transform Near-Infrared Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Process Monitoring. Applied Spectroscopy, 59(1), 84-91. [Link]
- ResearchGate. (n.d.). Enantioselective synthesis of morpholine... [Figure].
- Zhang, J., & Borhan, B. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6, 3334-3339. [Link]
- Malon, M., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Data-Driven Prediction of Circular Dichroism-Based Calibration Curves for the Rapid Screening of Chiral Primary Amine Enantiomeric Excess Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. OPG [opg.optica.org]
- 19. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Introduction: The Critical Role of Chirality in Morpholine-Based Drug Design
An In-Depth Technical Guide to the Stereospecific Biological Activity of 2-Substituted Morpholine Compounds
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Its unique combination of a basic nitrogen and a hydrogen-bond-accepting oxygen atom in a stable chair conformation allows it to engage in diverse interactions with biological targets, enhancing potency and modulating pharmacokinetic properties.[3] When the morpholine ring is substituted at the 2-position, a chiral center is created, giving rise to enantiomers—non-superimposable mirror-image molecules.
In pharmacology, enantiomers are not benign reflections; they are distinct chemical entities that can interact differently with the chiral environment of the body, such as receptors, enzymes, and transporters.[4] This stereoselectivity can lead to significant variations in efficacy, potency, metabolism, and toxicity between a pair of enantiomers. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[4]
This guide provides a comparative analysis of the biological activities of enantiomers for key 2-substituted morpholine compounds. We will delve into the causality behind their differential pharmacology, supported by experimental data, and provide detailed protocols for the assays used to elucidate these differences.
Caption: Enantiomers interacting differently with a chiral receptor site.
Case Study 1: Phenmetrazine & Phendimetrazine — Stereoselectivity in Stimulants
Phenmetrazine (3-methyl-2-phenylmorpholine) is a classic example of a 2-substituted morpholine with stimulant and anorectic properties. It functions primarily as a potent releasing agent for dopamine (DA) and norepinephrine (NE).[5] Its N-methylated analog, phendimetrazine, serves as a prodrug, being metabolized into phenmetrazine in the body.[6][7]
Phenmetrazine: A Tale of Two Enantiomers
Phenmetrazine exists as two enantiomers, (+) and (-). Neurochemical studies have unequivocally demonstrated that the stimulant and reinforcing effects are not shared equally between them.
-
Potency at Monoamine Transporters: The primary mechanism of action for phenmetrazine is to induce reverse transport (efflux) of dopamine and norepinephrine via the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. Experimental data shows that (+)-phenmetrazine is approximately five times more potent than its (-)-counterpart at promoting dopamine release.[8] This stereoselectivity is the neurochemical basis for the greater psychostimulant activity of the (+) isomer. Both isomers are less effective at the serotonin transporter (SERT).[5]
-
Behavioral Effects: In drug discrimination studies, where animals are trained to recognize the subjective effects of a drug, (+)-phenmetrazine was significantly more potent in producing cocaine-like discriminative stimulus effects than (-)-phenmetrazine, correlating directly with its higher potency as a dopamine releaser.[8]
Phendimetrazine: The Prodrug Advantage and Its Chiral Implications
Phendimetrazine was developed to provide a more gradual and sustained release of the active metabolite, phenmetrazine, thereby reducing the abuse potential associated with the rapid onset of the parent drug.[7] Phendimetrazine itself has minimal activity at monoamine transporters.[6] Its therapeutic action is almost entirely dependent on its N-demethylation to phenmetrazine.
Caption: Metabolic activation of phendimetrazine to phenmetrazine.
The stereochemistry of the phendimetrazine administered directly dictates the stereochemistry of the active phenmetrazine metabolite produced. This is crucial because the clinically used formulation is (+)-phendimetrazine, which metabolizes to the more potent (+)-phenmetrazine, ensuring therapeutic efficacy.
Data Summary: Phenmetrazine Enantiomer Potency
| Compound | Transporter | Activity Type | EC50 (nM) for Release[6] |
| (+)-Phenmetrazine | DAT | Releaser | 131 |
| NET | Releaser | 50 | |
| (-)-Phenmetrazine | DAT | Releaser | ~650 (estimated 5x weaker)[8] |
| NET | Releaser | Data indicates weaker activity | |
| Phendimetrazine | DAT, NET, SERT | Inactive | >10,000 |
Case Study 2: Reboxetine — Stereospecific Inhibition of Norepinephrine Reuptake
Reboxetine is an antidepressant marketed as a selective norepinephrine reuptake inhibitor (SNRI).[9][10] It is sold as a racemic mixture, containing equal amounts of the (R,R)-(-) and (S,S)-(+) enantiomers.[10][11] However, the therapeutic activity is predominantly attributed to just one of these isomers.
-
Differential Binding Affinity: The antidepressant effect of reboxetine is derived from its ability to block the norepinephrine transporter (NET), increasing the synaptic concentration of norepinephrine. In vitro binding and uptake inhibition studies have shown that (S,S)-reboxetine has a substantially higher affinity for the human NET compared to (R,R)-reboxetine .[12] Some studies report this selectivity to be over 100-fold.[12]
-
Selectivity Profile: Both enantiomers exhibit poor affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), confirming the drug's classification as a selective NRI.[9] The high selectivity of the (S,S) enantiomer for NET is responsible for the drug's primary mechanism of action.
-
Metabolism: Both enantiomers are primarily metabolized by the cytochrome P450 enzyme CYP3A4.[10][11] While pharmacokinetic differences between the enantiomers exist, the most significant stereoselectivity lies in its pharmacodynamic action at the transporter level.[13]
Caption: Workflow for a monoamine transporter synaptosome assay.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if a compound inhibits MAO-A or MAO-B, enzymes responsible for degrading monoamine neurotransmitters. This is crucial for assessing potential drug-drug interactions or side effects. [14] Objective: To determine the IC50 of each enantiomer for the inhibition of recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for both, or specific substrates)
-
Test enantiomers and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer
-
96-well black microplates
-
Fluorometric or spectrophotometric plate reader
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test enantiomer at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Include control wells: "no inhibitor" (enzyme + substrate), and "blank" (substrate, no enzyme).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection:
-
The enzymatic reaction produces a detectable product. For a fluorometric assay using a probe like Amplex Red, the reaction generates H2O2, which, in the presence of horseradish peroxidase, converts the probe to the highly fluorescent resorufin. [15] * For a spectrophotometric assay with kynuramine, the product 4-hydroxyquinoline can be measured directly. [14] * Measure the signal (fluorescence or absorbance) over time (kinetic assay) or at a fixed endpoint after incubation (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction from the kinetic reads or the final signal for endpoint assays.
-
Determine the percentage of inhibition for each enantiomer concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log concentration of the enantiomer and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The case studies of phenmetrazine and reboxetine clearly illustrate the profound impact of stereochemistry on the biological activity of 2-substituted morpholine compounds. For phenmetrazine, the (+) enantiomer is the more potent stimulant, while for reboxetine, the (S,S) enantiomer is the effective antidepressant. This knowledge underscores the critical importance of stereoselective synthesis and chiral separation in modern drug development. [16][17][18]By isolating the eutomer, drug developers can create more potent, selective, and safer medicines with cleaner pharmacological profiles and reduced potential for off-target effects or metabolic complications.
As research continues to explore the vast chemical space of 2-substituted morpholines for new therapeutic targets, such as dopamine D3 receptor antagonists and GSK-3β inhibitors, a thorough investigation of the stereospecific activity of each new candidate will be paramount. [16][19]The experimental frameworks provided here serve as a foundational guide for researchers to rigorously characterize these promising molecules and unlock their full therapeutic potential.
References
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science. [Link]
- Li, M., Zhang, J., Zou, Y., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
- Flohr, S., et al. (2001). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
- Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]
- Cignarella, G., & Barlocco, D. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
- Rothman, R. B., et al. (2002). Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain. European Journal of Pharmacology. [Link]
- Wang, S., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports. [Link]
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
- Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence. [Link]
- Solis, E., et al. (2016). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study.
- Wikipedia. Phendimetrazine. Wikipedia. [Link]
- Wong, E. H., et al. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews. [Link]
- Unnikrishnan, S., & Mathew, B. (2022). Pharmacological profile of morpholine and its derivatives.
- Fleishaker, J. C. (2000). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Clinical Pharmacokinetics. [Link]
- National Center for Biotechnology Information. Reboxetine.
- Li, M., et al. (2021). 2-Substituted chiral morpholines as bioactive compounds.
- Micheli, F., et al. (2016). Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- Aher, N. G., & Pore, V. S. (2022). Morpholines. Synthesis and Biological Activity.
- Wikipedia. Reboxetine. Wikipedia. [Link]
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
- Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs. [Link]
- Testa, B. (1995). [Pharmacokinetics of Chiral Drugs]. Bollettino Chimico Farmaceutico. [Link]
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- Arien, Y. (2006). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research. [Link]
- Betti, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules. [Link]
- Jain, A., & Sahu, S. K. (2024).
- Solis, E., et al. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 8. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reboxetine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ligands Derived from (R)-2-(Methoxymethyl)morpholine in Catalysis: An Evaluation of a Niche Ligand Scaffold
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical decision in the development of stereoselective catalytic transformations. While numerous ligand families have been extensively studied and commercialized, those derived from the (R)-2-(methoxymethyl)morpholine scaffold represent a more specialized and less explored class. This guide provides a comprehensive overview of the synthetic rationale for these ligands and evaluates their potential in asymmetric catalysis by drawing comparisons with established alternatives in key reaction classes. Due to a notable scarcity of direct comparative studies in the peer-reviewed literature, this guide will synthesize a comparative perspective by analyzing the structural features of (R)-2-(methoxymethyl)morpholine-derived ligands and contextualizing their potential performance against well-documented ligand systems.
Introduction to the (R)-2-(Methoxymethyl)morpholine Scaffold
The (R)-2-(methoxymethyl)morpholine core is a chiral building block that offers a unique combination of structural features for ligand design. The morpholine ring provides a rigid, chair-like conformation, while the stereocenter at the 2-position, bearing a methoxymethyl group, introduces a defined chiral environment. The secondary amine within the morpholine ring serves as a convenient handle for further functionalization, allowing for the introduction of various coordinating groups, such as phosphines or additional nitrogen-based moieties. This modularity, in principle, allows for the tuning of both steric and electronic properties of the resulting ligands.
However, it is important to note that morpholine-based enamines, which can form during certain catalytic cycles, are generally less reactive than their more commonly employed pyrrolidine-based counterparts. This is attributed to the electronic effect of the oxygen atom in the morpholine ring and the higher degree of pyramidalization at the nitrogen center, which can decrease the nucleophilicity of the enamine intermediate[1]. This inherent characteristic presents a key challenge and a point of comparison for ligands derived from this scaffold.
Synthesis of Ligands from (R)-2-(Methoxymethyl)morpholine
The synthesis of ligands from (R)-2-(methoxymethyl)morpholine typically involves the functionalization of the secondary amine. This can be achieved through various standard organic transformations.
General Synthetic Workflow
Caption: General workflow for the synthesis of ligands from (R)-2-(methoxymethyl)morpholine.
A common approach involves the reaction of (R)-2-(methoxymethyl)morpholine with a suitable electrophile to introduce a coordinating group. For instance, the synthesis of a phosphine ligand would involve the reaction with a chlorophosphine, while the introduction of a pyridyl moiety could be achieved using 2-(chloromethyl)pyridine.
Comparative Analysis in Key Catalytic Reactions
Asymmetric Allylic Alkylation (AAA)
Established Ligands: The palladium-catalyzed AAA is a cornerstone of asymmetric synthesis, with a vast library of successful ligands. Among the most prominent are those with a C2-symmetric backbone, such as the Trost ligands, and P,N-ligands like PHOX (phosphinooxazoline). These ligands have demonstrated high enantioselectivities (often >90% ee) and yields across a broad range of substrates[2][3].
Hypothetical Performance of (R)-2-(Methoxymethyl)morpholine-Derived Ligands:
A hypothetical phosphine ligand derived from (R)-2-(methoxymethyl)morpholine would be a P,N-type ligand. The performance of such a ligand in AAA would be highly dependent on the nature of the phosphine group and any other substituents.
Data Comparison Table (Hypothetical vs. Established Ligands in AAA)
| Ligand Type | Representative Established Ligand | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Putative (R)-2-(Methoxymethyl)morpholine-Derived Ligand Performance |
| P,N-Ligand | (S)-tBu-PHOX | 90-99 | 95-99 | Potentially lower to moderate ee due to less defined chiral pocket and potential for fluxionality of the morpholine ring. |
| C2-Symmetric Diamine | (R,R)-Trost Ligand | 85-98 | 90-99 | Not directly comparable in structure, but highlights the high bar for enantiocontrol. |
Experimental Protocol: A Standard Asymmetric Allylic Alkylation
A representative protocol for a palladium-catalyzed AAA is provided below for context.
-
To a solution of the palladium precursor, such as Pd2(dba)3 (1 mol%), and the chiral ligand (2.5 mol%) in a suitable solvent (e.g., dichloromethane) is added the allylic substrate (1.0 equiv).
-
The nucleophile (e.g., dimethyl malonate, 1.2 equiv) and a base (e.g., N,O-bis(trimethylsilyl)acetamide, 1.3 equiv) are then added.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) until completion, as monitored by TLC or GC.
-
The product is isolated and purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Aldol Reaction
Established Ligands/Catalysts: Asymmetric aldol reactions are frequently catalyzed by chiral metal complexes or organocatalysts. For instance, proline and its derivatives are highly effective organocatalysts, while metal-based systems often employ chiral bis(oxazoline) (BOX) or BINAP ligands[4][5]. These catalysts can achieve high diastereo- and enantioselectivities.
Hypothetical Performance of (R)-2-(Methoxymethyl)morpholine-Derived Ligands:
A ligand derived from (R)-2-(methoxymethyl)morpholine could potentially be used in a metal-catalyzed aldol reaction. The morpholine nitrogen and another introduced donor group would coordinate to a Lewis acidic metal center (e.g., Cu(II), Zn(II)).
Data Comparison Table (Hypothetical vs. Established Catalysts in Aldol Reactions)
| Catalyst Type | Representative Established Catalyst | Typical Yield (%) | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee, %) | Putative (R)-2-(Methoxymethyl)morpholine-Derived Ligand Performance |
| Organocatalyst | (S)-Proline | 70-95 | >95:5 | >90 | Not directly comparable, but sets a benchmark for efficiency. |
| Metal-Ligand Complex | Cu(II)-BOX | 80-99 | >90:10 | >95 | Likely to exhibit moderate to good selectivity, but may be outperformed by more rigid C2-symmetric ligands. |
Experimental Protocol: A Standard Asymmetric Aldol Reaction
-
In a flame-dried flask under an inert atmosphere, the chiral ligand (10 mol%) and a metal salt (e.g., Cu(OTf)2, 10 mol%) are dissolved in a suitable solvent (e.g., dichloromethane).
-
The mixture is stirred to form the catalyst complex.
-
The aldehyde substrate (1.0 equiv) is added and the mixture is cooled to the desired temperature (e.g., -78 °C).
-
The nucleophile (e.g., a silyl enol ether, 1.2 equiv) is added dropwise.
-
The reaction is stirred until completion and then quenched.
-
After workup and purification, the diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.
Copper-Catalyzed Reactions
Established Ligands: Copper catalysis is versatile, with applications in reactions like conjugate additions and C-N cross-coupling. Ligands such as those derived from substituted 2-formylpyridine thiosemicarbazones and mixed heterocycle ligands have been explored for their utility in forming active copper complexes[6][7].
Hypothetical Performance of (R)-2-(Methoxymethyl)morpholine-Derived Ligands:
A bidentate N,N'-ligand synthesized from (R)-2-(methoxymethyl)morpholine could be employed in copper-catalyzed reactions. The stereocenter could influence the facial selectivity of substrate coordination to the copper center.
Data Comparison Table (Hypothetical vs. Established Ligands in Copper Catalysis)
| Reaction Type | Representative Established Ligand | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Putative (R)-2-(Methoxymethyl)morpholine-Derived Ligand Performance |
| Conjugate Addition | (S)-Ph-BOX | >90 | >95 | Performance would be highly reaction-dependent. The flexibility of the morpholine ring might be a disadvantage compared to the rigid BOX ligands. |
| C-N Coupling | Phenanthroline | >80 | N/A (for achiral products) | The chiral environment could be beneficial for asymmetric variants of these reactions. |
Conclusion and Future Outlook
Ligands derived from (R)-2-(methoxymethyl)morpholine represent a structurally interesting, yet underexplored, class of chiral ligands. Based on the general principles of asymmetric catalysis and the known properties of the morpholine scaffold, it is reasonable to predict that these ligands would exhibit some degree of stereocontrol in catalytic reactions. However, the inherent lower reactivity of morpholine-based systems compared to their pyrrolidine counterparts, and the potential for conformational flexibility, may limit their effectiveness in achieving the exceptionally high levels of enantioselectivity often seen with state-of-the-art, C2-symmetric, or rigid P,N-ligands.
The lack of published experimental data for ligands specifically derived from (R)-2-(methoxymethyl)morpholine in common asymmetric transformations highlights a gap in the field. There is a clear opportunity for further research to synthesize and systematically evaluate these ligands in a range of catalytic reactions. Such studies would be essential to definitively determine their practical utility and to see if the unique stereoelectronic properties of the (R)-2-(methoxymethyl)morpholine scaffold can be leveraged to achieve novel reactivity or selectivity. Until such data becomes available, the selection of more established and well-documented ligand families remains the more prudent choice for researchers and professionals in drug development seeking to achieve high levels of asymmetric induction.
References
Please note that due to the lack of specific literature on the catalytic applications of ligands derived from (R)-2-(methoxymethyl)morpholine, the references provided are for the established ligands and concepts discussed in the comparative analysis.
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.Chemical Reviews, 2020. [URL not available]
- Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation.Organic & Biomolecular Chemistry, 2026. [Link]
- Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.Chemistry – A European Journal, 2017. [Link]
- High Performance of Rh(Phebox) Catalysts in Asymmetric Reductive Aldol Reaction: High Anti-Selectivity.Journal of the American Chemical Society, 2005. [Link]
- Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization.Journal of Medicinal Chemistry, 2023. [Link]
- Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species.Molecules, 2021. [Link]
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.Frontiers in Chemistry, 2023. [Link]
Sources
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Performance of Rh(Phebox) Catalysts in Asymmetric Reductive Aldol Reaction: High Anti-Selectivity [organic-chemistry.org]
- 6. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Absolute Configuration: Spotlight on X-ray Crystallography of (R)-2-(Methoxymethyl)morpholine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise determination of a molecule's absolute configuration is not merely a matter of structural elucidation; it is a critical determinant of its pharmacological activity, efficacy, and safety.[1] Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different biological effects, underscoring the necessity for unambiguous stereochemical assignment.[2] This guide provides an in-depth comparison of methodologies for determining absolute configuration, with a primary focus on single-crystal X-ray crystallography, exemplified through a practical discussion of (R)-2-(Methoxymethyl)morpholine hydrochloride derivatives. While X-ray crystallography is often considered the "gold standard," this guide will objectively compare its performance against powerful solution-state techniques, namely Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the supporting experimental rationale for each.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing direct and unambiguous evidence of its absolute configuration.[3][4] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then used to generate an electron density map, from which the atomic positions can be determined with high precision.[5]
The Power of Anomalous Dispersion
For chiral molecules, the determination of absolute configuration is made possible by the phenomenon of anomalous dispersion.[6] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component, causing a phase shift.[1] This breaks Friedel's Law, which states that the intensities of Friedel pairs of reflections (hkl and -h-k-l) are equal. The measurement of the intensity differences between these Bijvoet pairs allows for the unambiguous assignment of the absolute configuration.[7]
The Flack Parameter: A Key Indicator
A critical parameter in the determination of absolute configuration for non-centrosymmetric crystal structures is the Flack parameter, x.[1] This parameter, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomeric forms in the crystal. A value of x close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.[1] For molecules containing only light atoms (like C, H, N, O), the anomalous scattering signal is weak, making the determination of the Flack parameter more challenging. However, with modern diffractometers and data processing techniques, it is often possible to obtain a reliable Flack parameter even in the absence of heavy atoms.[6][8]
Experimental Workflow: this compound - A Case Study
While a published crystal structure for this compound was not identified in the Cambridge Structural Database (CSD)[9][10][11][12], a robust experimental protocol for its analysis can be outlined based on established crystallographic practices for similar chiral amine hydrochlorides.[13][14]
1. Crystallization: The first and often most challenging step is to obtain high-quality single crystals.[15] For a polar molecule like a morpholine hydrochloride, slow evaporation from a suitable solvent system is a common starting point.
-
Protocol:
-
Dissolve a small amount of this compound in a minimal amount of a polar solvent (e.g., methanol, ethanol, or a mixture with a less polar co-solvent like isopropanol or acetonitrile) at a slightly elevated temperature to achieve saturation.
-
Filter the warm solution to remove any particulate matter.
-
Allow the solution to cool slowly and undisturbed to room temperature. Covering the container with a perforated film will allow for slow evaporation, promoting the growth of larger, well-defined crystals.
-
If crystals do not form, techniques such as vapor diffusion or layering with an anti-solvent can be employed.[16]
-
2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Protocol:
-
Select a clear, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam (e.g., Cu Kα radiation, λ = 1.5418 Å, which is often suitable for light-atom structures).
-
Collect a full sphere of diffraction data using a series of scans. Modern CCD or CMOS detectors are used to measure the intensities and positions of the diffracted X-ray reflections.
-
3. Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure.
-
Protocol:
-
The diffraction data are integrated and scaled. The space group is determined from the systematic absences in the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using least-squares methods against the experimental data. This process optimizes the atomic coordinates, thermal parameters, and site occupancies.
-
The absolute configuration is determined by refining the Flack parameter. A value close to 0 with a low standard uncertainty (e.g., x = 0.05(7)) would confirm the (R) configuration.
-
Sources
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Howard Flack and the Flack Parameter | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 10. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 11. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 12. Cambridge Structural Database | re3data.org [re3data.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Recrystallization [sites.pitt.edu]
- 16. mt.com [mt.com]
Assessing the Potential of (R)-2-(Methoxymethyl)morpholine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the strategic selection of a chiral auxiliary remains a cornerstone of asymmetric synthesis.[1][2][3] These molecular scaffolds temporarily impart chirality to a prochiral substrate, guiding the stereochemical course of a reaction before being cleaved and ideally recovered. While a pantheon of chiral auxiliaries has been developed and extensively documented, the exploration of novel motifs continues to be a vibrant area of research. This guide provides a comprehensive assessment of the potential of (R)-2-(methoxymethyl)morpholine hydrochloride as a chiral auxiliary, a compound whose utility in this context is not yet established in the literature. In the absence of direct experimental data, we will dissect its structural attributes, draw parallels with well-characterized chiral morpholine derivatives, and benchmark its potential against the gold standards in the field: Evans' oxazolidinones and Oppolzer's camphorsultam.
The Landscape of Chiral Auxiliaries: A Brief Overview
A successful chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereocontrol in the desired transformation, and be removable under mild conditions without racemization of the product.[1][2] The stereochemical outcome of reactions employing chiral auxiliaries is often dictated by the formation of a rigid, well-defined transition state, where one face of the reactive intermediate is effectively shielded by the steric bulk of the auxiliary.
(R)-2-(Methoxymethyl)morpholine: A Structural and Mechanistic Appraisal
(R)-2-(Methoxymethyl)morpholine possesses several structural features that suggest its potential as a chiral auxiliary. The morpholine ring itself is a common scaffold in medicinal chemistry, and its chair-like conformation can provide a predictable steric environment.[4][5] The chiral center at the C2 position, bearing a methoxymethyl substituent, is poised to influence the facial selectivity of reactions at a prochiral center attached to the morpholine nitrogen.
To function as a chiral auxiliary in reactions such as aldol additions or alkylations, the morpholine would first be acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form an N-acylmorpholine. Deprotonation of the α-proton would then generate a chiral enolate. The stereochemical outcome of the subsequent reaction with an electrophile would depend on the conformation of this enolate and the directing effect of the C2 substituent.
It is plausible that the methoxymethyl group at the C2 position could influence the enolate geometry and subsequent electrophilic attack through steric hindrance. Furthermore, the oxygen atom of the methoxymethyl group could potentially act as a chelating Lewis basic site, which could, depending on the reaction conditions (e.g., the choice of Lewis acid), lead to a more rigid and predictable transition state.
Comparative Analysis: Benchmarking Against Established Chiral Auxiliaries
To realistically assess the potential of (R)-2-(methoxymethyl)morpholine, we must compare it to auxiliaries with a proven track record of high stereoselectivity.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries for asymmetric synthesis.[1] They are particularly effective in directing stereoselective aldol reactions, alkylations, and Diels-Alder reactions.
Mechanism of Stereocontrol in Evans' Aldol Reaction:
The high diastereoselectivity observed in Evans' aldol reactions is attributed to the formation of a rigid, chair-like six-membered transition state involving a chelated boron enolate. The bulky substituent at C4 of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side. This leads to a predictable syn-aldol product.
Caption: Workflow for an Evans' Asymmetric Aldol Reaction.
Performance Data for Evans' Auxiliaries:
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Aldol Addition | Benzaldehyde | >99:1 | 85 | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| Alkylation | Benzyl bromide | 98:2 | 92 | Evans, D. A., et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is another powerful chiral auxiliary derived from naturally abundant camphor. It is particularly effective in asymmetric alkylations, conjugate additions, and Diels-Alder reactions.
Mechanism of Stereocontrol in Oppolzer's Alkylation:
Similar to Evans' auxiliaries, the stereoselectivity of Oppolzer's camphorsultam is derived from the formation of a rigid chelated enolate. The camphor skeleton provides a highly defined steric environment, with one face of the enolate being effectively shielded by the sultam ring and the gem-dimethyl groups of the camphor. This directs the approach of the electrophile to the less hindered face.
Caption: General workflow for an Oppolzer's Asymmetric Alkylation.
Performance Data for Oppolzer's Camphorsultam:
| Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Alkylation | Methyl Iodide | >98% | 95 | Oppolzer, W., et al. Tetrahedron Lett.1984 , 25, 1145-1148. |
| Conjugate Addition | Methyl vinyl ketone | >99% | 88 | Oppolzer, W., et al. Tetrahedron Lett.1991 , 32, 61-64. |
Experimental Protocols for Benchmark Reactions
Evans' Asymmetric Aldol Reaction Protocol
Materials:
-
(R)-4-benzyl-3-propionyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
Dissolve (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add diisopropylethylamine (1.2 eq) dropwise, followed by the slow addition of dibutylboron triflate (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add freshly distilled benzaldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the addition of phosphate buffer (pH 7).
-
Extract the aqueous layer with DCM (3 x volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
For auxiliary cleavage, dissolve the purified aldol adduct in a 3:1 mixture of methanol and water.
-
Cool the solution to 0 °C and add 30% hydrogen peroxide, followed by a solution of lithium hydroxide (LiOH) in water.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the chiral β-hydroxy carboxylic acid and recover the chiral auxiliary.
Oppolzer's Asymmetric Alkylation Protocol
Materials:
-
(2R)-N-propionyl-bornane-10,2-sultam
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve (2R)-N-propionyl-bornane-10,2-sultam (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of NaHMDS in THF (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
The chiral auxiliary can be cleaved by methods such as reduction with LiAlH₄ or hydrolysis with LiOH.
Conclusion and Future Outlook
While a definitive experimental verdict on the efficacy of this compound as a chiral auxiliary is currently unavailable in the public domain, a theoretical assessment of its structure suggests it holds promise. The presence of a stereocenter adjacent to the nitrogen atom within a conformationally well-defined morpholine ring provides the fundamental prerequisites for stereochemical control. The methoxymethyl substituent could offer effective steric shielding and potential for chelation control, analogous to the directing groups in established auxiliaries.
However, several questions remain that can only be answered through empirical investigation:
-
Efficiency of N-Acylation and Enolate Formation: The ease of these fundamental steps is crucial for the practical utility of the auxiliary.
-
Facial Selectivity: The degree of diastereoselectivity in reactions with various electrophiles needs to be determined. Will the methoxymethyl group provide sufficient steric bulk to effectively block one face of the enolate?
-
Cleavage Conditions: The development of mild and efficient methods for the removal of the auxiliary without compromising the stereochemical integrity of the product is paramount.
The true potential of this compound as a chiral auxiliary will only be unlocked through rigorous experimental validation. Researchers in the field are encouraged to explore its application in asymmetric synthesis. Such studies would not only broaden the toolkit of chiral auxiliaries but also deepen our understanding of the subtle interplay of steric and electronic effects that govern stereochemical outcomes in chemical reactions. In the interim, the well-established and highly predictable performance of Evans' oxazolidinones and Oppolzer's camphorsultam will continue to set the benchmark for excellence in the field.
References
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103(8), 2127–2129. [Link]
- Li, M.; Zhang, J.; Zou, Y.; Zhou, F.; Zhang, Z.; Zhang, W. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chem. Sci., 2021, 12, 15061-15066. [Link]
- Zhang, Z., et al. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), pp.15061-15066. [Link]
- Oppolzer, W.; Moretti, R.; Thomi, S. Asymmetric Alkylation of Camphor-Derived N-Glycinoyl-sultam: A Convenient Route to Enantiomerically Pure α-Amino Acids. Tetrahedron Lett.1989, 30(44), 6009-6010. [Link]
- Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
- Powell, W. C.; Walczak, M. A. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018, 83(17), 10487–10500. [Link]
- Lau, Y. Y.; Zhai, H.; Schafer, L. L. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem.2016, 81(18), 8696–8709. [Link]
- Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]
- University of Waterloo UWSpace. Chiral auxiliary design for the stereoselective addition of alpha-alkoxymethyl carbanions to aldehydes and ketones. [Link]
- da Silva, J. F., de F. S. Modolo, L. V., & de Fátima, Â. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
Sources
- 1. 手性助剂 [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Chiral Ligands in Asymmetric Hydrogenation: Evaluating Alternatives to (R)-2-(Methoxymethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a paramount objective, particularly within the pharmaceutical industry. Asymmetric hydrogenation stands out as a powerful and atom-economical strategy to access chiral molecules. The heart of this transformation lies in the chiral catalyst, a combination of a metal precursor and a chiral ligand that dictates the stereochemical outcome of the reaction.
This guide provides a comparative analysis of prominent chiral ligands employed in asymmetric hydrogenation, with a prospective look at the potential of (R)-2-(Methoxymethyl)morpholine hydrochloride. While direct, peer-reviewed performance data for this compound in asymmetric hydrogenation is not extensively available in the current literature, its structural motifs—a chiral secondary amine and an ether functionality—suggest its potential as a valuable chiral auxiliary. This document will therefore benchmark the performance of well-established ligand classes, providing a framework for evaluating novel candidates like (R)-2-(Methoxymethyl)morpholine.
The Central Role of the Chiral Ligand
The efficacy of an asymmetric hydrogenation catalyst is inextricably linked to the structure of the chiral ligand. The ligand's steric and electronic properties create a chiral environment around the metal center, forcing the substrate to adopt a specific orientation during the hydrogen transfer step. This controlled approach is what leads to the preferential formation of one enantiomer over the other. Key performance metrics for these catalysts include:
-
Enantiomeric Excess (ee%) : A measure of the stereoselectivity of the reaction.
-
Turnover Number (TON) : The number of substrate molecules converted per molecule of catalyst, indicating catalyst activity and longevity.
-
Turnover Frequency (TOF) : The number of turnovers per unit time, reflecting the reaction rate.
-
Substrate Scope : The range of molecules that can be effectively hydrogenated.
Established Classes of Chiral Ligands for Asymmetric Hydrogenation
Several classes of chiral ligands have proven to be highly effective in asymmetric hydrogenation, each with its own set of advantages and preferred applications. We will explore two of the most successful classes: Chiral Diphosphines and Chiral Amino Alcohols/Diamines.
Chiral Diphosphine Ligands
Chiral diphosphine ligands, particularly those possessing atropisomerism (chirality arising from hindered rotation about a single bond), are among the most successful and widely used ligands in asymmetric hydrogenation.[1][2] When complexed with rhodium or ruthenium, they form highly active and enantioselective catalysts for the hydrogenation of a variety of substrates, including olefins and ketones.[3]
A prime example is the family of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands and their derivatives. The rigid C2-symmetric backbone of these ligands creates a well-defined chiral pocket that effectively controls the enantioselectivity of the reaction.
Another notable class of diphosphine ligands are those with a large "bite angle," such as SKP, which have shown exceptional performance in the asymmetric hydrogenation of challenging substrates like dehydromorpholines to produce chiral morpholines.[1][4]
Chiral Amino Alcohol and Diamine Ligands
Chiral amino alcohols and diamines are another cornerstone of asymmetric hydrogenation catalysis. These ligands are often used in combination with ruthenium precursors to form catalysts that are particularly effective for the asymmetric transfer hydrogenation (ATH) of ketones and imines.[5] In ATH, a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture is used instead of molecular hydrogen.
The Noyori-type catalysts, which feature a ruthenium center coordinated to a chiral N-sulfonylated 1,2-diamine (e.g., TsDPEN) and an arene ligand, are renowned for their high activity and enantioselectivity.[6] The mechanism is believed to involve a metal-ligand bifunctional pathway where both the metal hydride and the amine proton of the ligand participate in the hydrogen transfer to the carbonyl substrate via a six-membered transition state.
Performance Comparison of Representative Chiral Ligands
To provide a clear and objective comparison, the following table summarizes the performance of several well-established chiral ligands in the asymmetric hydrogenation of representative substrates. This data, compiled from peer-reviewed literature, serves as a benchmark for evaluating the potential of new ligands.
| Ligand/Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| Diphosphine Ligands | |||||
| [Rh((R,R,R)-SKP)(cod)]SbF₆ | N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-N-Cbz-2-phenylmorpholine | >99 | 92 | [1] |
| [Rh((R)-BINAP)(cod)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | ~100 | >99 | [3] |
| Amino Alcohol/Diamine Ligands (Asymmetric Transfer Hydrogenation) | |||||
| RuCl₂ / HCOOH:NEt₃ | Acetophenone | (R)-1-Phenylethanol | 98 | 99 | [6] |
| in situ Ru/ (1S,2R)-1-amino-2-indanol | N-(1-phenylethylidene)diphenylphosphinamide | (R)-N-(1-phenylethyl)diphenylphosphinamide | 95 | 82 | |
| in situ Ru/ (1R,2S)-norephedrine | N-(1-phenylethylidene)diphenylphosphinamide | (S)-N-(1-phenylethyl)diphenylphosphinamide | 99 | 10 | |
| in situ Ru/ (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine | N-(1-phenylethylidene)diphenylphosphinamide | (S)-N-(1-phenylethyl)diphenylphosphinamide | 99 | 94 |
Experimental Protocols: A Closer Look at the Methodology
To ensure scientific integrity and provide actionable insights, detailed experimental protocols for key asymmetric hydrogenation reactions are outlined below.
Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine using a Rhodium-SKP Catalyst[1]
This protocol describes the synthesis of a chiral morpholine, a valuable scaffold in medicinal chemistry.[1][4]
Catalyst Preparation:
-
In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%).
-
Anhydrous and degassed dichloromethane (DCM) is added to dissolve the components.
Hydrogenation Reaction:
-
In a separate vial, the N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (1 equivalent) is dissolved in anhydrous and degassed DCM.
-
The substrate solution is transferred to the catalyst solution via cannula.
-
The reaction mixture is then transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm.
-
The reaction is stirred at room temperature for 24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-N-Cbz-2-phenylmorpholine.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst[6]
This protocol outlines a classic Noyori-type asymmetric transfer hydrogenation of a prochiral ketone.
Catalyst Activation:
-
To a Schlenk flask under an inert atmosphere, add RuCl₂ (0.5 mol%).
-
Add a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Stir the mixture at room temperature for 15-30 minutes until the solution becomes homogeneous and the color changes, indicating the formation of the active ruthenium hydride species.
Hydrogenation Reaction:
-
To the activated catalyst solution, add acetophenone (1 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 24 hours).
-
Upon completion (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The enantiomeric excess of the resulting (R)-1-phenylethanol is determined by chiral GC or HPLC analysis.
Visualizing the Catalytic Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Structure of (R)-2-(Methoxymethyl)morpholine.
The Untapped Potential of this compound
While the performance of this compound in asymmetric hydrogenation remains to be documented, its structure presents intriguing possibilities. As a chiral amino alcohol derivative, it could potentially coordinate to metal centers like ruthenium and participate in transfer hydrogenation reactions. The morpholine scaffold is a privileged structure in medicinal chemistry, and its incorporation into a chiral ligand could offer unique steric and electronic properties. [7][8]The methoxymethyl group could also play a role in secondary coordination or influence the solubility and stability of the resulting catalyst.
Further research is warranted to synthesize the active catalyst from this compound and evaluate its performance in the asymmetric hydrogenation of a range of substrates. Such studies would not only broaden the toolbox of chiral ligands but could also lead to the discovery of novel and efficient catalysts for the synthesis of valuable chiral molecules.
Conclusion
The field of asymmetric hydrogenation is rich with highly effective chiral ligands that enable the synthesis of enantiomerically pure compounds with remarkable precision. Chiral diphosphines and amino alcohols/diamines represent the gold standard, consistently delivering high yields and enantioselectivities across a broad range of substrates. While this compound is not yet an established ligand in this context, its structural similarity to other successful chiral amino alcohols suggests that it is a promising candidate for future investigation. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to not only select the optimal catalyst for their current needs but also to embark on the exciting journey of developing the next generation of chiral catalysts.
References
- Zhang, W., & Zhang, X. (2011). Asymmetric Hydrogenation. In Comprehensive Chirality (pp. 149-176). Elsevier.
- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link] [1][4][9]3. BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
A Comparative Guide to the Applications of 2-Substituted Chiral Morpholines in Asymmetric Synthesis and Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to achieving desired outcomes. Among the myriad of heterocyclic compounds, chiral morpholines, particularly those substituted at the 2-position, have emerged as a versatile and powerful tool. Their unique structural and electronic properties have led to their widespread application as key intermediates in asymmetric synthesis and as privileged pharmacophores in medicinal chemistry.
This guide provides an in-depth comparison of the performance of various 2-substituted chiral morpholines, drawing upon experimental data to elucidate the influence of the 2-substituent on their efficacy in different applications. We will explore their role in asymmetric synthesis, primarily as precursors to valuable chiral building blocks, and their impact on the biological activity of drug candidates.
The Significance of the 2-Substituent
The substituent at the 2-position of the morpholine ring plays a critical role in defining its steric and electronic environment. This, in turn, dictates its reactivity, selectivity in chemical transformations, and its binding affinity to biological targets. The choice between an aryl, alkyl, or other functional group at this position can dramatically alter the performance of the resulting molecule. This guide will delve into these differences, providing a comparative analysis to aid in the rational design of new catalysts, chiral auxiliaries, and therapeutic agents.
Asymmetric Synthesis Applications: Precursors to High-Value Chiral Molecules
One of the most significant applications of 2-substituted chiral morpholines is as intermediates in the synthesis of enantiomerically pure compounds. Asymmetric hydrogenation of 2-substituted dehydromorpholines has proven to be a highly efficient method for their preparation, yielding a wide array of chiral morpholines with excellent enantioselectivities.[1][2][3]
The nature of the 2-substituent significantly influences the outcome of these hydrogenation reactions. A comparative analysis of the asymmetric hydrogenation of various 2-substituted dehydromorpholines reveals key trends in reactivity and stereoselectivity.
Table 1: Asymmetric Hydrogenation of Various 2-Substituted Dehydromorpholines
| Entry | 2-Substituent (R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-phenylmorpholine | >99 | 92 |
| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)morpholine | >99 | 92 |
| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)morpholine | >99 | 92 |
| 4 | 4-Bromophenyl | 2-(4-bromophenyl)morpholine | >99 | 91 |
| 5 | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)morpholine | >99 | 94 |
| 6 | 3-Methoxyphenyl | 2-(3-methoxyphenyl)morpholine | >99 | 88 |
| 7 | 2-Naphthyl | 2-(2-naphthyl)morpholine | 98 | 91 |
| 8 | 2-Thienyl | 2-(2-thienyl)morpholine | 96 | 78 |
| 9 | Methyl | 2-methylmorpholine | >99 | 81 |
| 10 | Isopropyl | 2-isopropylmorpholine | >99 | 58 |
| 11 | Cyclohexyl | 2-cyclohexylmorpholine | >99 | 91 |
Data synthesized from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines.[2][4]
From the data presented in Table 1, several key insights can be drawn:
-
Aryl vs. Alkyl Substituents: Both 2-aryl and 2-alkyl substituted dehydromorpholines can be hydrogenated with high yields and good to excellent enantioselectivities.
-
Electronic Effects of Aryl Substituents: The electronic nature of the substituent on the 2-aryl ring appears to have a modest effect on the enantioselectivity. For instance, both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups on the phenyl ring lead to high enantiomeric excesses.
-
Steric Effects of Alkyl Substituents: The steric bulk of the 2-alkyl substituent can have a more pronounced impact on enantioselectivity. While a methyl group affords a high ee of 81%, the bulkier isopropyl group results in a significantly lower ee of 58%. Interestingly, the cyclohexyl group, which is also sterically demanding, gives a high ee of 91%, suggesting that factors other than simple bulk, such as conformational rigidity, may also play a role.
-
Heteroaromatic Substituents: The presence of a heteroaromatic ring, such as thiophene, can lead to a decrease in enantioselectivity compared to carbocyclic aromatic systems.
These findings underscore the importance of carefully selecting the 2-substituent to achieve the desired stereochemical outcome in the synthesis of chiral morpholines.
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine
This protocol is a representative example of the asymmetric hydrogenation of a 2-substituted dehydromorpholine.
Materials:
-
N-Cbz-2-phenyl-2,3-dehydromorpholine
-
[Rh(COD)2]SbF6
-
(R,S)-Jociphos
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H2)
-
Autoclave
Procedure:
-
In a glovebox, a solution of [Rh(COD)2]SbF6 (1 mol%) and (R,S)-Jociphos (1.1 mol%) in DCM (1 mL) is stirred for 10 minutes.
-
N-Cbz-2-phenyl-2,3-dehydromorpholine (0.1 mmol) is added to the catalyst solution.
-
The resulting solution is transferred to a glass tube, which is then placed in an autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm with hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-Cbz-2-phenylmorpholine.
Diagram: Catalytic Cycle of Asymmetric Hydrogenation
Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine.
Medicinal Chemistry Applications: The 2-Substituent as a Key Pharmacophoric Element
The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] Its favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive scaffold for drug design. The substituent at the 2-position is a critical determinant of the biological activity of morpholine-containing compounds, as it can engage in key interactions with the target protein.
A comprehensive review of the medicinal chemistry of morpholine-containing bioactive molecules highlights the diverse roles of the 2-substituent in modulating pharmacological activity.[5]
Structure-Activity Relationship (SAR) Insights
While a direct, systematic comparison of a wide range of 2-substituents on a single biological target is not always available in the literature, we can glean valuable SAR insights from various studies.
For example, in the development of novel antibacterial agents, a series of 2-substituted quinazolines were synthesized and evaluated.[6] Although the morpholine ring itself was not directly substituted at the 2-position in this specific study, the principles of how substituents on a heterocyclic ring influence activity are transferable. The study found that the nature and position of substituents on the quinazoline ring had a profound impact on antibacterial potency.
In another study focusing on PI3K inhibitors, the replacement of a morpholine group in the drug ZSTK474 with various 2-aminoethyl functional groups was investigated.[7] This study provides a compelling example of how modifications at a position analogous to the 2-position of the morpholine can dramatically affect inhibitory activity. Analogs with pendant hydroxyl or methoxy groups maintained potent inhibition, whereas those with amino groups were significantly less active.[7] This highlights the importance of hydrogen bonding and electronic properties of the substituent in this region for effective binding to the enzyme's active site.
Diagram: Influence of 2-Substituent on Drug-Receptor Binding
Caption: This diagram illustrates how different 2-substituents on a morpholine-containing drug can lead to distinct binding interactions within a receptor pocket.
Conclusion
The 2-substituted chiral morpholine scaffold is a cornerstone of modern asymmetric synthesis and medicinal chemistry. The choice of the 2-substituent is a critical design element that profoundly influences the outcome of chemical reactions and the biological activity of drug candidates. As demonstrated by the comparative data, both aryl and alkyl substituents can be effectively utilized to generate highly enantioenriched morpholines. In the realm of drug discovery, the 2-substituent is a key handle for optimizing potency and selectivity through specific interactions with biological targets. This guide serves as a foundational resource for researchers, providing a comparative framework to inform the rational design and application of 2-substituted chiral morpholines in their respective fields. Future research focused on systematic comparative studies will undoubtedly further unlock the full potential of this versatile molecular scaffold.
References
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15155–15160. [Link]
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15155–15160. [Link]
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a) Form the stereocenter before cyclization; (b) form the stereocenter during cyclization; (c) form the stereocenter after cyclization.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Royal Society of Chemistry. [Link]
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
- Yıldırım, S., Çavuşoğlu, T., Kaçar, E., Büyükgüzel, E., & Büyükgüzel, K. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules, 27(19), 6298. [Link]
- Tzara, A., Kourounakis, A. P., & Xanthopoulos, D. (2020). Biological activities of morpholine derivatives and molecular targets involved.
- Vankayalapati, H., Bearss, J., & Garlich, J. R. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 19(9), 13449–13467. [Link]
- Di Micco, S., Terracciano, S., & Bifulco, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3596–3619. [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(8), 689–703. [Link]
- Kadasi, S. (2025). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
- Di Mola, A., Tron, G. C., & Gagliardi, M. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1240003. [Link]
- Sasidharan, S., & Sreedharan, S. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1–25. [Link]
- De, P., & MacMillan, D. W. C. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
- Kluge, A. F., Chong, W., & Wu, J. (2006). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2755–2759. [Link]
- Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O.
- Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021). Europe PMC. [Link]
- Structure Activity Relationships (SAR). Drug Design Org. [Link]
- Di Mola, A., Tron, G. C., & Gagliardi, M. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
- Gladkikh, V., Zaitsev, K., & Zaitseva, G. (2020). Zirconium and hafnium complexes based on 2-aryl-8-arylaminoquinoline ligands: synthesis, molecular structure, and catalytic performance in ethylene copolymerization. Dalton Transactions, 49(44), 15829–15843. [Link]
Sources
- 1. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of (R)-2-(Methoxymethyl)morpholine hydrochloride against known chiral catalysts
Introduction: The quest for novel, efficient, and selective chiral catalysts is a cornerstone of modern asymmetric synthesis, profoundly impacting the development of pharmaceuticals and other fine chemicals. Within this landscape, the morpholine scaffold, a privileged structural motif in numerous bioactive molecules, presents an intriguing yet largely unexplored platform for organocatalysis.[1][2][3][4] This guide addresses the performance potential of chiral morpholine derivatives, specifically considering (R)-2-(Methoxymethyl)morpholine hydrochloride, in the context of well-established chiral organocatalysts. While direct catalytic applications of this compound are not documented in the current body of scientific literature, a critical analysis of recent breakthroughs in the use of other chiral morpholine derivatives as organocatalysts offers valuable insights into its potential and the challenges that lie ahead.
Recent studies have highlighted the general underutilization of chiral morpholines as organocatalysts, with early examples demonstrating limited success, often resulting in poor diastereoselectivity and enantioselectivity.[1][2][4] This has been attributed to the inherent electronic properties of the morpholine ring, where the presence of the oxygen atom is thought to decrease the nucleophilicity of the enamine intermediate, a key species in many organocatalytic cycles.[1][2][3][4][5] However, a 2023 study by Vaghi et al. has challenged this long-held perception, introducing a new class of β-morpholine amino acids that have demonstrated high efficiency and stereoselectivity in the 1,4-addition of aldehydes to nitroolefins.[1][2][3][4]
This guide will therefore pivot to a comparative analysis of these promising, newly developed chiral morpholine-based organocatalysts against the gold standard in the field: L-proline and its derivatives. This comparison will provide researchers, scientists, and drug development professionals with an objective overview of the current landscape and future prospects of chiral morpholine catalysis.
The Prevailing Paradigm: Proline and its Derivatives as Chiral Organocatalysts
L-proline, a naturally occurring amino acid, is arguably one of the most extensively studied and widely employed organocatalysts.[6][7] Its remarkable ability to catalyze a broad spectrum of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions, with high levels of stereocontrol has cemented its status as a benchmark catalyst.[7][8][9][10] The catalytic prowess of proline is attributed to its bifunctional nature, possessing both a secondary amine for enamine formation and a carboxylic acid for hydrogen bonding interactions that help to organize the transition state.
The Emerging Challenger: A Case Study on a Novel Chiral Morpholine Organocatalyst
The recent work by Vaghi et al. provides the first compelling evidence for the potential of chiral morpholines to act as highly effective organocatalysts.[1][2][3][4] Their research focused on the asymmetric Michael addition of aldehydes to nitroolefins, a fundamental carbon-carbon bond-forming reaction.
Comparative Performance in the Asymmetric Michael Addition
To provide a clear and objective comparison, the following table summarizes the performance of a novel β-morpholine amino acid catalyst (Catalyst I in the study by Vaghi et al.) and L-proline in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
| Catalyst | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Novel β-Morpholine Amino Acid | 1 mol% catalyst, i-PrOH, -10°C, 24h | >99 | 96:4 | 90 | [3] |
| L-Proline | 40 mol% catalyst, ionic liquid, 60h | 75 | 95:5 | 75 | [8] |
Analysis of Performance:
The data presented above reveals several key insights:
-
Catalyst Loading and Efficiency: The novel chiral morpholine catalyst operates at a significantly lower catalyst loading (1 mol%) compared to L-proline (40 mol%) in the specified ionic liquid system, indicating a much higher turnover frequency and overall catalytic efficiency.[3][8]
-
Stereoselectivity: Both catalysts achieve excellent diastereoselectivity. However, the chiral morpholine catalyst demonstrates superior enantioselectivity (90% ee) compared to L-proline (75% ee) under the reported conditions.[3][8]
-
Reaction Time: The reaction catalyzed by the chiral morpholine derivative reaches completion in a shorter timeframe (24h) compared to the proline-catalyzed reaction (60h).[3][8]
It is important to note that reaction conditions can significantly influence catalyst performance. However, this comparison highlights the remarkable potential of the newly developed chiral morpholine catalyst to outperform a well-established organocatalyst in a key asymmetric transformation.
Experimental Protocols
To facilitate the reproduction and further investigation of these findings, detailed experimental protocols for the asymmetric Michael addition are provided below.
Protocol 1: Asymmetric Michael Addition Catalyzed by a Novel β-Morpholine Amino Acid
This protocol is adapted from Vaghi et al., 2023.[3]
Materials:
-
trans-β-nitrostyrene
-
Propanal
-
Novel β-Morpholine Amino Acid Catalyst (as described in the reference)
-
Isopropyl alcohol (i-PrOH), anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1.0 mmol) in anhydrous isopropyl alcohol (2.0 mL) at -10 °C, add the novel β-morpholine amino acid catalyst (0.01 mmol, 1 mol%).
-
Add propanal (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at -10 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Asymmetric Michael Addition Catalyzed by L-Proline
This protocol is a representative example based on literature precedents.[8]
Materials:
-
trans-β-nitrostyrene
-
Propanal
-
L-Proline
-
Ionic Liquid (e.g., [bmim][BF4])
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (1.0 mmol) in the ionic liquid (2.0 mL), add L-proline (0.4 mmol, 40 mol%).
-
Add propanal (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 60 hours.
-
Upon completion, extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Mechanistic Considerations and Future Outlook
The enhanced performance of the novel β-morpholine amino acid catalysts can be attributed to their unique structural features. Computational studies by Vaghi et al. suggest that the constrained heterocyclic core and the specific substitution pattern of their catalysts play a crucial role in stabilizing the transition state of the reaction, leading to high stereoselectivity.[2][3][4] This is a significant departure from the traditional understanding of morpholine's electronic effects.
Sources
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic enantioselective aldol reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-2-(Methoxymethyl)morpholine hydrochloride
The foundational principle of chemical waste management is the "cradle-to-grave" responsibility that lies with the generator of the waste.[5] This means that from the moment it is deemed a waste product, your laboratory is accountable for its safe handling, storage, and ultimate disposal.[6]
I. Hazard Assessment: Understanding the Risks
Based on the available data for analogous compounds such as 2-(Methoxymethyl)morpholine hydrochloride and Morpholine Hydrochloride, we can infer the primary hazards associated with (R)-2-(Methoxymethyl)morpholine hydrochloride.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [7] |
| Eye Irritation | Causes serious eye irritation. | [7] |
| Respiratory Irritation | May cause respiratory irritation. | [7] |
| Harmful if Swallowed | Harmful if ingested. | [7] |
The parent compound, morpholine, is also classified as a flammable liquid and can be corrosive.[8][9][10][11] Therefore, it is prudent to handle this compound and its waste with the assumption that it may possess similar characteristics.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1]
-
Designate as Hazardous Waste: Treat all this compound waste, including empty containers, contaminated personal protective equipment (PPE), and spill cleanup materials, as hazardous waste.[1][2]
-
Segregate from Incompatibles: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, unless you have explicit knowledge of their compatibility.[12] Morpholine itself can react exothermically with acids.[9]
-
Solid vs. Liquid Waste: Keep solid and liquid waste separate.[12]
Step 2: Containerization
The integrity of the waste container is crucial for safe storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.[12][13] Plastic containers are generally preferred over glass to minimize the risk of breakage.[6][14]
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks.
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of vapors and to prevent spills.[12]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone handling the waste.[1][14]
-
Use a Hazardous Waste Tag: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[6][14]
-
Complete and Accurate Information: The label must include the following:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[14]
-
The concentration and components if it is a mixture.
-
The date of accumulation (when the first waste was added).[14]
-
The name of the principal investigator or laboratory contact.[14]
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[14]
-
Step 4: Storage
Proper storage of hazardous waste minimizes the risk of accidents and exposure.
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[6] This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.
-
Segregation in Storage: Store the container with other compatible waste materials. Do not store acids and bases together, and keep flammable materials in a designated flammable storage cabinet.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6]
Step 5: Disposal
The final disposal of the waste must be handled by a licensed hazardous waste management company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.[6][14]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[3][14]
-
Do Not Dispose in Regular Trash: This chemical waste must not be disposed of in the regular trash.[3][14]
-
Incineration: The likely and preferred method of disposal for this type of organic compound is high-temperature incineration by a licensed facility.[1]
III. Decision-Making for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Personal Protective Equipment (PPE): Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles, and a lab coat. For larger spills, a face shield and respiratory protection may be necessary.
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.
-
For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of dust.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the procedures outlined above.[2]
-
Decontaminate: Thoroughly decontaminate the spill area with soap and water once the bulk of the material has been removed.
By adhering to these rigorous protocols, you not only ensure compliance with regulatory standards but also foster a culture of safety and environmental stewardship within your laboratory. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
- American Association of Chemistry Teachers. (n.d.). Managing Chemical Wastes in the High School Lab. AACT.
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Morpholine Hydrochloride. TCI Chemicals.
- National Science Teachers Association. (2019). Chemical Management. NSTA.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- U.S. Environmental Protection Agency. (n.d.).
- Fisher Scientific. (2025). Safety Data Sheet: N-(2-Chloroethyl)morpholine hydrochloride. Fisher Scientific.
- Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.
- Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride. Thermo Fisher Scientific.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Biosolve. (2024). Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride.
- Hazardous Waste Experts. (2017). Managing Chemical Waste In A High School Chemistry Lab.
- Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Proper Disposal. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
- BenchChem. (2025).
- Carl ROTH. (n.d.).
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. ACS.
- American Chemical Society. (1995). Guide for Chemical Spill Response.
- Santa Cruz Biotechnology. (n.d.).
- Penta chemicals. (2025).
- Chemos GmbH & Co. KG. (2019).
- Redox. (2022).
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Michigan State University, Environmental Health and Safety. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- ACS Task Force on Laboratory Waste Management. (1995). Laboratory waste management: a guidebook. Internet Archive.
- U.S. Environmental Protection Agency. (n.d.).
- Fluorochem. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.
- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.
- Hazardous Waste Experts. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.). eMolecules this compound.
- ChemicalBook. (2022). Safety Data Sheet: Morpholine, 2-(MethoxyMethyl)-, (2S)-.
- Biosynth. (n.d.). (R)-2-(Methoxymethyl)-morpholine hydrochloride.
- TCI America. (2010).
- Auburn University, Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. epa.gov [epa.gov]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. urgent.supply [urgent.supply]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. redox.com [redox.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Comprehensive Guide to the Safe Handling of (R)-2-(Methoxymethyl)morpholine hydrochloride
This document provides essential safety protocols and logistical guidance for the handling and disposal of (R)-2-(Methoxymethyl)morpholine hydrochloride. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the safe handling of this compound.
Understanding the Hazard Profile
This compound and related morpholine compounds present a multi-faceted hazard profile that necessitates stringent safety measures. While specific data for this hydrochloride salt indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation, the parent compound, morpholine, is also classified as a flammable liquid and can cause severe skin burns and eye damage.[1][2] Therefore, a conservative approach that considers all these potential hazards is crucial for ensuring personnel safety.
Key Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact can lead to irritation and, in the case of the parent compound, severe burns and eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Toxicity: The compound is harmful if swallowed.[3] Morpholine, the parent compound, is toxic in contact with skin or if inhaled.[1]
-
Flammability: Morpholine is a flammable liquid, requiring precautions against ignition sources.[1][2]
GHS Hazard Classification Summary
| Hazard Classification | Category |
| Harmful if swallowed | Category 4 |
| Skin Irritation | Category 2 |
| Serious Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
| Flammable Liquid (for parent compound) | Category 3 |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table outlines the required PPE, with a rationale rooted in preventing exposure.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for degradation or punctures before use. Double-gloving can provide additional protection during high-risk procedures. |
| Eyes & Face | Safety goggles and face shield | Tightly fitting safety goggles are mandatory to protect against dust and splashes.[4][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][6] |
| Body | Chemical-resistant lab coat or gown | A long-sleeved, chemical-resistant lab coat or gown is essential to protect the skin from accidental contact.[4][6][7] |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
3.1. Preparation and Pre-Handling Check
-
Designate a Handling Area: All work with this compound should be performed in a designated area within a chemical fume hood.[8]
-
Assemble all Materials: Before starting, ensure all necessary equipment, including a chemical spill kit, is readily accessible.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.[6]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above, following the correct donning sequence.
3.2. Handling the Compound
-
Grounding: For procedures involving larger quantities or the parent morpholine compound, ensure proper grounding and bonding of containers to prevent static discharge.[6][10]
-
Dispensing: Use non-sparking tools for all transfers.[6][10] Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[8]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.[6]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are the final, critical steps in the safe handling of this compound.
4.1. Decontamination
-
Work Surfaces: Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Glassware: Rinse all contaminated glassware thoroughly before it leaves the designated handling area for further cleaning.
-
Spills: In the event of a spill, evacuate personnel from the immediate area.[8] Absorb the spill with an inert material such as vermiculite or sand.[11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]
4.2. Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid waste, including gloves, bench paper, and any absorbed spill material, into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[12]
-
Consult Local Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[12][13]
Disposal Workflow Diagram
Caption: A procedural diagram for the safe and compliant disposal of waste.
References
- Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET: Morpholine.
- BenchChem. (2025, November). Personal protective equipment for handling Morpholine oleate.
- Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- The Lab Depot. (2014, May 13). Morpholine Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
- TCI Chemicals. (2025, February 4). SAFETY DATA SHEET: Morpholine Hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Santa Cruz Biotechnology. (n.d.). 4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Morpholine.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Sigma-Aldrich. (2024, August 9). SAFETY DATA SHEET: Morpholine.
- Fluorochem. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride Safety Data Sheet.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Chemical Label. (n.d.). 2-(methoxymethyl)morpholine.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
Sources
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. chemos.de [chemos.de]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
